(R)-1-phenylethanol
説明
Structure
3D Structure
特性
IUPAC Name |
(1R)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164853 | |
| Record name | Benzenemethanol, alpha-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-69-7 | |
| Record name | (+)-1-Phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-phenylethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenemethanol, alpha-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLETHANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
11-Sep °C | |
| Record name | (R)-1-phenylethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Technical Guide to the Enantioselective Synthesis of (R)-1-phenylethanol from Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methodologies for the asymmetric synthesis of (R)-1-phenylethanol from acetophenone (B1666503). Chiral alcohols, such as this compound, are critical building blocks in the pharmaceutical industry. This document details and compares the most effective and commonly employed techniques: biocatalysis and chemocatalysis, with a focus on providing actionable experimental protocols and comparative performance data.
Introduction
The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. This compound, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The demand for enantiomerically pure compounds has driven the development of highly selective and efficient catalytic systems. This guide explores the two main pillars of this endeavor: harnessing the exquisite selectivity of biological systems and the versatile, tunable nature of synthetic chemical catalysts.
Biocatalytic Reduction of Acetophenone
Biocatalysis offers an environmentally benign and often highly selective route to chiral molecules. Whole-cell microorganisms and isolated enzymes are both effectively used for the asymmetric reduction of acetophenone. These reactions are typically performed under mild conditions in aqueous media.
Whole-Cell Biocatalysis
Various microorganisms, including bacteria, yeasts, and fungi, have been identified as effective catalysts for the production of this compound.
Bacteria: Bacillus thuringiensis has demonstrated excellent stereoselectivity in the reduction of acetophenone. Growing cells of this bacterium can achieve high conversion and enantiomeric excess.[1][2] The use of a co-solvent like isopropanol (B130326) can enhance substrate solubility and aid in cofactor regeneration.[1][2]
Fungi: Endophytic fungi, such as Neofusicoccum parvum isolated from Illicium verum, have also been successfully employed.[3] These systems can provide high yields and enantiomeric excess under optimized conditions.[3]
Yeasts: While many common yeasts like Saccharomyces cerevisiae (Baker's yeast) typically yield the (S)-enantiomer following Prelog's rule, certain strains and species can produce the (R)-enantiomer. For instance, a strain of GZ1 yeast has been reported to produce this compound with exceptional conversion and enantiomeric excess.[4]
Isolated Enzyme-Catalyzed Reduction
The use of isolated alcohol dehydrogenases (ADHs) offers advantages in terms of higher catalyst concentration and the elimination of cellular metabolic side reactions. ADHs from organisms like Lactobacillus kefir are known to catalyze the formation of this compound with high enantioselectivity.[5][6] A crucial aspect of using isolated enzymes is the need for cofactor regeneration, typically NADPH. This is often achieved by employing a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate like glucose to regenerate the NADPH consumed in the primary reaction.[5]
Data Presentation: Biocatalytic Methods
| Biocatalyst | Substrate Conc. | Co-solvent/Additive | Reaction Time (h) | Conversion/Yield (%) | e.e. (%) of (R)-isomer | Reference |
| Bacillus thuringiensis | 40 mM | 10% (v/v) Isopropanol | 24 | >99 (Conversion) | 99 | [1][2] |
| Neofusicoccum parvum BYEF07 | 1.8 g/L | 10 g/L Glucose | 48 | 78 (Yield) | 96 | [3] |
| Yeast GZ1 | 50 mg in 80 mL | DMSO | 168 (7 days) | 99 (Reduction) | 99.9 | [4] |
| ADH from Lactobacillus kefir with GDH | 20 mM | 30 mM Glucose | ~2 | 95 (Conversion) | >99 | [5] |
Experimental Protocols: Biocatalysis
Protocol 2.1: Whole-Cell Reduction with Bacillus thuringiensis [1][2]
-
Cultivation: Inoculate a suitable culture medium with Bacillus thuringiensis and incubate to allow for cell growth.
-
Reaction Setup: In a reaction vessel, combine the growing cells with a buffered aqueous solution (e.g., pH 7.5).
-
Substrate Addition: Add acetophenone to a final concentration of 40 mM.
-
Co-solvent: Introduce isopropanol to a final concentration of 10% (v/v) to aid substrate solubility and cofactor regeneration.
-
Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24 hours.
-
Work-up and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it. Analyze the conversion and enantiomeric excess using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.
Protocol 2.2: Isolated Enzyme Reduction with ADH and GDH for Cofactor Regeneration [5]
-
Reaction Mixture Preparation: In a buffered solution (e.g., 500 mM Tris/HCl, pH 8.0), dissolve NADPH (0.25 mM), glucose (30 mM), and acetophenone (20 mM).
-
Enzyme Addition: Add the alcohol dehydrogenase (ADH) from Lactobacillus kefir (e.g., 0.05 U/mL) and glucose dehydrogenase (GDH) (e.g., 0.5 U/mL).
-
Reaction Conditions: Incubate the mixture at a controlled temperature with gentle stirring.
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them via chiral GC or HPLC. Once the reaction is complete, quench it and extract the product with an appropriate organic solvent.
Chemocatalytic Asymmetric Reduction
Chemocatalysis provides powerful and versatile tools for asymmetric synthesis. For the reduction of acetophenone to this compound, two prominent methods are Asymmetric Transfer Hydrogenation (ATH) using Noyori-type catalysts and the Corey-Bakshi-Shibata (CBS) reduction.
Asymmetric Transfer Hydrogenation (ATH) with Noyori-Type Catalysts
Asymmetric transfer hydrogenation is a widely used method that employs a stable hydrogen donor, typically isopropanol or a formate (B1220265) salt, in the presence of a chiral catalyst.[7] The catalysts developed by Noyori and co-workers, which feature a ruthenium center coordinated to a chiral diamine ligand (e.g., TsDPEN), are particularly effective.[8] These reactions are known for their high efficiency and enantioselectivity.[9] The mechanism involves a metal-ligand bifunctional catalysis where both the metal and the ligand participate in the hydrogen transfer step.[8]
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, most commonly borane (B79455) (BH₃), to the ketone.[10][11][12][13] The catalyst, often prepared in situ from a chiral amino alcohol like (S)-diphenylprolinol, coordinates with both the borane and the ketone, organizing the transition state to favor the formation of one enantiomer.[11][13] The stereochemical outcome is highly predictable based on the catalyst's stereochemistry.[12]
Data Presentation: Chemocatalytic Methods
| Catalytic System | Catalyst Loading (mol%) | Hydrogen Source / Reductant | Solvent | Temperature (°C) | Yield (%) | e.e. (%) of (R)-isomer | Reference |
| Ru-(R,R)-TsDPEN (Noyori ATH) | Not specified | Isopropanol | Isopropanol | 33 | - | 92 | [9] |
| CBS Reduction (in situ) | 5 | Borane-THF solution | THF | - | - | >99 | [11] |
Experimental Protocols: Chemocatalysis
Protocol 3.1: Asymmetric Transfer Hydrogenation with a Ru-(R,R)-TsDPEN Catalyst
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: In a dry flask, dissolve the Ru-(R,R)-TsDPEN complex in dry isopropanol.
-
Base Addition: Add a base (e.g., KOH) to activate the catalyst.
-
Substrate Addition: Add acetophenone to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 20-33°C) and monitor the reaction's progress by GC or TLC.
-
Work-up: Upon completion, quench the reaction (e.g., with water or dilute acid), extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the product by chromatography if necessary.
Protocol 3.2: CBS Reduction of Acetophenone [11]
-
Inert Atmosphere: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere.
-
Catalyst Generation (in situ): In a flask, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equivalents) in dry THF.
-
Borane Addition: Add borane-THF solution (1M) to the flask and stir to form the active catalyst.
-
Substrate Addition: Cool the reaction mixture (e.g., to room temperature or below) and add a solution of acetophenone in dry THF dropwise.
-
Reaction and Quenching: Stir the reaction until completion (monitored by TLC). Carefully quench the reaction by the slow addition of methanol, followed by an acidic work-up (e.g., with HCl).
-
Isolation and Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate. Purify the resulting alcohol by silica (B1680970) gel chromatography.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams outline the general reaction, a typical workflow, and the catalytic cycle of the Noyori ATH.
Caption: General scheme for the asymmetric reduction of acetophenone.
Caption: A typical experimental workflow for the synthesis.
Caption: Simplified catalytic cycle for Noyori ATH.
Conclusion
The synthesis of enantiomerically pure this compound from acetophenone can be achieved with high efficiency and selectivity using both biocatalytic and chemocatalytic methods. Biocatalysis, with whole cells or isolated enzymes, offers a green and highly selective approach under mild conditions. Chemocatalysis, particularly through Noyori-type asymmetric transfer hydrogenation and CBS reduction, provides a versatile and robust alternative with predictable stereochemical outcomes. The choice of method will depend on factors such as scale, cost, required enantiopurity, and available equipment. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the development of synthetic routes to this important chiral intermediate.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. scilit.com [scilit.com]
- 3. Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rdu.unc.edu.ar [rdu.unc.edu.ar]
- 5. researchgate.net [researchgate.net]
- 6. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Asymmetric Reduction of Acetophenone to (R)-1-Phenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-phenylethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its stereoselective production from the prochiral ketone acetophenone (B1666503) is a benchmark reaction in asymmetric catalysis. This technical guide provides an in-depth overview of the core methodologies for this transformation, focusing on enzymatic, chemoenzymatic, and metal-catalyzed approaches. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application and further development.
Biocatalytic Asymmetric Reduction
The use of whole-cell biocatalysts or isolated enzymes offers a green and highly selective route to this compound. These methods often operate under mild conditions and can achieve exceptional enantioselectivity.
Whole-Cell Bioreduction
Microorganisms produce a variety of reductases that can catalyze the asymmetric reduction of ketones. This approach leverages the cell's native machinery for cofactor regeneration, simplifying the overall process.
Recent studies have highlighted the efficacy of Bacillus thuringiensis (growing cells) for the bioreduction of acetophenone. This biocatalyst has demonstrated high conversion efficiency and excellent stereoselectivity.[1]
Experimental Protocol: Bioreduction using Bacillus thuringiensis
-
Cultivation: Grow Bacillus thuringiensis in a suitable nutrient broth until the desired cell density is reached.
-
Reaction Setup: In a reaction vessel, combine the growing cells with a buffered solution (pH 7.5).[1]
-
Substrate Addition: Introduce acetophenone to a final concentration of 40 mM.[1]
-
Co-solvent: To enhance substrate solubility and cofactor regeneration, add isopropanol (B130326) to a final concentration of 10% (v/v).[1]
-
Incubation: Maintain the reaction at a controlled temperature with agitation for 24 hours.[1]
-
Analysis: Monitor the conversion of acetophenone and the enantiomeric excess of this compound using gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
An endophytic fungus, Neofusicoccum parvum BYEF07, isolated from Illicium verum, has also been identified as a potent biocatalyst for this transformation.[2]
Experimental Protocol: Bioreduction using Neofusicoccum parvum BYEF07
-
Cell Preparation: Cultivate Neofusicoccum parvum BYEF07 and harvest the cells.
-
Reaction Mixture: In a 40 mL Na₂HPO₄-KH₂PO₄ buffer solution (pH 7.5), suspend 100 g/L of the microorganism's cells.[2]
-
Reagent Addition: Add acetophenone to a concentration of 1.8 g/L and glucose to 10 g/L.[2]
-
Incubation: Incubate the reaction mixture at 30°C with shaking at 150 rpm for 48 hours.[2]
-
Product Analysis: Determine the yield of 1-phenylethanol (B42297) and the enantiomeric excess of the (R)-enantiomer by GC-MS and chiral HPLC.[2]
Chemoenzymatic Deracemization
A one-pot chemoenzymatic process can be employed to convert racemic 1-phenylethanol into the enantiopure (R)-enantiomer. This method combines a manganese oxide-driven oxidation with an enzymatic reduction.[3][4]
Experimental Protocol: Chemoenzymatic Deracemization
-
Compartmentalization: The reaction is set up in a two-chamber system separated by a polydimethylsiloxane (B3030410) thimble.
-
Oxidation Chamber (Interior): Racemic 1-phenylethanol is oxidized to acetophenone using a manganese oxidant.[3][4]
-
Reduction Chamber (Exterior): The acetophenone produced diffuses into the exterior chamber containing an alcohol dehydrogenase from Lactobacillus kefir (LK-ADH).[3]
-
Enzymatic Reduction: The LK-ADH selectively reduces acetophenone to this compound.[3]
-
Reaction Conditions: The enzymatic reduction is performed under optimized conditions with 120 U of LK-ADH per mmol of acetophenone.[3]
-
Analysis: The yield and enantiomeric excess of this compound are determined by appropriate chromatographic methods.
Quantitative Data for Biocatalytic Methods
| Biocatalyst | Substrate Conc. | Co-solvent/Additive | Reaction Time (h) | Conversion/Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Bacillus thuringiensis | 40 mM | 10% Isopropanol | 24 | >99 | 99 (R) | [1] |
| Neofusicoccum parvum BYEF07 | 1.8 g/L | 10 g/L Glucose | 48 | 78 | 96 (R) | [2] |
| LK-ADH (Chemoenzymatic) | - | - | - | 96 | >99 (R) | [3][4] |
Metal-Catalyzed Asymmetric Hydrogenation
Chiral metal complexes are powerful catalysts for the asymmetric hydrogenation of prochiral ketones, offering high efficiency and enantioselectivity. Ruthenium-based catalysts are particularly prominent in this field.
Chiral Ruthenium-Diamine-Diphosphine Catalysts
Complexes of the type bisphosphine/diamine-Ru are effective for the asymmetric hydrogenation of acetophenone. The choice of both the diamine and bisphosphine ligands is crucial for achieving high conversion and enantioselectivity.[5]
Experimental Protocol: Asymmetric Hydrogenation with Ru-Complexes
-
Catalyst Preparation: Prepare the chiral Ru-bisphosphine-diamine complex in situ or use a pre-formed catalyst.
-
Reaction Setup: In a high-pressure reactor, dissolve the catalyst and acetophenone in a suitable solvent (e.g., 2-propanol).
-
Base Addition: Add a base, such as KO-t-C₄H₉, to activate the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and maintain the reaction at a specific temperature and pressure.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots and analyzing them for conversion and enantiomeric excess.
Quantitative Data for Metal-Catalyzed Hydrogenation
| Catalyst System | Base | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| bisphosphine/diamine-Ru complexes | Varies | - | - | up to 43 (R) | [5] |
| trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] | KO-t-C₄H₉ | 2-propanol | - | - | [6] |
Note: Specific quantitative data for conversion and e.e. can vary significantly depending on the specific ligands, base, and reaction conditions used.
Organocatalytic Asymmetric Reduction
The Corey–Bakshi–Shibata (CBS) reduction is a well-established and reliable method for the asymmetric reduction of prochiral ketones using an oxazaborolidine catalyst and a stoichiometric borane (B79455) source.[7]
Experimental Protocol: Corey–Bakshi–Shibata (CBS) Reduction
-
Catalyst Formation (in situ):
-
In a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 25.5 mg (0.1 mmol) of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol.[7]
-
Add 1 mL of tetrahydrofuran (B95107) (THF) followed by 12.5 µL (0.11 mmol) of trimethylborate at room temperature and stir for 30 minutes.[7]
-
Add another 1 mL of THF and 2 mL (2 mmol) of 1 M borane–THF solution.[7]
-
-
Reduction:
-
Quenching and Workup:
-
Carefully quench the reaction with methanol.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess of this compound.
-
Quantitative Data for CBS Reduction
| Catalyst System | Borane Source | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (S)-Oxazaborolidine | Borane-THF | THF | 30 min | - | High (typically >90) |
Note: Yield and e.e. are typically high for the CBS reduction, but the original source provided a protocol without reporting the final quantitative results.
Visualizations
Experimental Workflow for Whole-Cell Bioreduction
Caption: Workflow for whole-cell bioreduction of acetophenone.
Logical Relationship in Chemoenzymatic Deracemization
Caption: Chemoenzymatic deracemization process overview.
Simplified Mechanism of CBS Reduction
Caption: Simplified catalytic cycle of the CBS reduction.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to the Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic kinetic resolution of racemic 1-phenylethanol (B42297), a critical process for obtaining enantiomerically pure forms of this versatile chiral building block. Enantiopure 1-phenylethanol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document details the core principles, experimental protocols, and quantitative data associated with this biotransformation, offering a practical resource for laboratory and industrial applications.
Introduction to Enzymatic Kinetic Resolution
Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme, typically a lipase (B570770), selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This process is highly valued for its high enantioselectivity, mild reaction conditions, and environmentally benign nature.
The most common approach for the kinetic resolution of racemic 1-phenylethanol is through lipase-catalyzed transesterification. In this reaction, one enantiomer of the alcohol is selectively acylated by an acyl donor, resulting in the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. The choice of enzyme, acyl donor, solvent, and reaction conditions significantly influences the efficiency and selectivity of the resolution.
Core Reaction and Mechanism
The fundamental reaction involves the enantioselective acylation of one of the 1-phenylethanol enantiomers. Lipases, a class of hydrolases, are particularly effective for this transformation in non-aqueous media. The general mechanism for the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol via transesterification is depicted below.
Caption: General reaction scheme for the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol.
Quantitative Data Presentation
The efficiency of a kinetic resolution is primarily assessed by the enantiomeric excess of the product (eeₚ) and the substrate (eeₛ), the conversion rate (c), and the enantiomeric ratio (E). The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of 1-phenylethanol.
Table 1: Performance of Different Lipases in the Kinetic Resolution of 1-Phenylethanol
| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (c, %) | eeₚ (%) | eeₛ (%) | E-value | Reference |
| Candida antarctica B (Novozym 435) | Vinyl Acetate | n-Hexane | 42 | 1.25 | - | - | 100 | - | [1] |
| Candida antarctica B (Novozym 435) | Isopropenyl Acetate | 1,2-Dichloropropane | - | - | ~40 | >99 | - | >200 | [2] |
| Burkholderia cepacia | Isopropenyl Acetate | Diisopropyl Ether | - | 12 | 49 ± 0.4 | - | - | 775.4 | [3] |
| Burkholderia cepacia | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | - | 168 | 40.8 | 98.9 | - | 379.0 | [4] |
| Pseudomonas fluorescens | Vinyl Acetate | Hexane | - | 16 | 58 | >99 | 37 | >200 | [5] |
| Steapsin | Vinyl Acetate | Hexane | 55 | 24 | 48 | 92 | 85 | 66 | [1] |
| Aspergillus niger | Ethyl Acetate | n-Heptane | 35 | - | - | >99 | - | >200 | [6] |
Table 2: Effect of Acyl Donor on the Kinetic Resolution Catalyzed by Burkholderia cepacia Lipase [3]
| Acyl Donor | Conversion (c, %) | E-value |
| Isopropenyl Acetate | 49 ± 0.4 | 775.4 |
| Vinyl Acetate | 50 ± 0.3 | 206.6 |
Table 3: Dynamic Kinetic Resolution of 1-Phenylethanol [7]
| Catalyst System | Conversion (%) | ee (%) |
| CALB + Niobium Phosphate Hydrate | 92 | 85 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for Lipase-Catalyzed Kinetic Resolution[1][7]
-
Reaction Setup: To a solution of racemic 1-phenylethanol (e.g., 13.5 mmol) in an appropriate solvent (e.g., 80 mL of n-hexane), add the selected lipase (e.g., 250 mg of Novozym 435).[7]
-
Initiation: Add the acyl donor (e.g., 27 mmol of vinyl acetate) dropwise to the reaction mixture.[7]
-
Incubation: Maintain the reaction under controlled conditions (e.g., orbital stirring at 180 rpm for 4 hours at a specified temperature).[7]
-
Work-up: After the desired reaction time, filter to remove the enzyme. Concentrate the organic phase under reduced pressure.[1][7]
-
Purification: Purify the resulting mixture of the ester and unreacted alcohol by column chromatography (e.g., using a hexane/ethyl acetate eluent).[7]
-
Analysis: Determine the enantiomeric excess of the product and unreacted substrate using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][7]
HPLC Analysis of Enantiomers[1]
-
Column: Chiralcel OB (4.6 x 250 mm)
-
Mobile Phase: n-hexane:isopropyl alcohol (95:5, v/v)
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Retention Times: S-1-phenylethanol: 8 min, R-1-phenylethanol: 11 min
The enantiomeric excess of the substrate (eeₛ) can be calculated using the following equation: eeₛ (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations of the (R)- and (S)-enantiomers of 1-phenylethanol, respectively.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for enzymatic kinetic resolution and the logical relationship of key reaction parameters.
Caption: A typical experimental workflow for the enzymatic kinetic resolution of racemic 1-phenylethanol.
Caption: Key parameters influencing the efficiency of enzymatic kinetic resolution.
Conclusion
The enzymatic kinetic resolution of racemic 1-phenylethanol is a robust and highly selective method for producing enantiopure chiral alcohols. The choice of lipase, acyl donor, and reaction conditions are critical for optimizing the conversion and enantioselectivity of the process. Immobilized enzymes, such as Novozym 435, offer significant advantages in terms of stability and reusability, making them suitable for industrial-scale applications. Further research into novel enzyme sources, reaction media such as ionic liquids and supercritical fluids, and dynamic kinetic resolution strategies continues to enhance the efficiency and applicability of this important biotransformation. This guide provides a solid foundation for researchers and professionals seeking to implement or optimize the enzymatic kinetic resolution of 1-phenylethanol in their work.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.hi.is [iris.hi.is]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
An In-depth Technical Guide to the Chiral Properties and Optical Rotation of (R)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chiral nature of (R)-1-phenylethanol, a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1] The document focuses on its optical rotation properties, the experimental determination thereof, and the factors influencing this key characteristic.
Introduction to the Chirality of 1-Phenylethanol
1-Phenylethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group, making it a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers: this compound and (S)-1-phenylethanol. These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[2][3] The (R)-enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, denoted as "+"), while the (S)-enantiomer rotates it in a counter-clockwise direction (levorotatory, denoted as "-"). It is important to note that there is no direct correlation between the (R)/(S) designation, which is based on the Cahn-Ingold-Prelog priority rules, and the direction of optical rotation (+/-).[2][3]
Optical Rotation of this compound
The specific rotation ([α]) is a fundamental physical property of a chiral compound and is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL).[2][4] The specific rotation is typically measured at a specific temperature (T) and wavelength (λ), most commonly the sodium D-line (589 nm).[2]
Quantitative Data on Specific Rotation
The specific rotation of this compound has been reported under various conditions. The following tables summarize the available quantitative data.
Table 1: Specific Rotation of this compound in Different Solvents
| Solvent | Specific Rotation [α] (°) | Concentration (c) | Temperature (°C) | Wavelength (nm) | Reference |
| Methanol | +45 ± 1 | 5 g/100 mL | Not Specified | D-line | [5] |
| Methanol | +43.03 | Not Specified | Not Specified | D-line | [6] |
| Dichloromethane (CH₂Cl₂) | +44.06 | 0.54 g/100 mL | 29 | D-line | [7] |
| Neat (no solvent) | -0.2 to +0.2 | - | 20 | D-line | [8] |
Note: The near-zero rotation for the neat substance might be due to experimental conditions or intermolecular interactions that differ significantly from solution.
Factors Influencing Optical Rotation
The magnitude and even the sign of the specific rotation of a chiral compound can be influenced by several factors:
-
Temperature: Temperature can affect the conformational equilibrium of a molecule and the solvent-solute interactions, leading to changes in the observed optical rotation.[12] For some molecules, this relationship can be linear over a certain temperature range.
-
Concentration: In some cases, the specific rotation can vary with concentration due to intermolecular interactions, such as aggregation.[4][13] At high concentrations, the observed rotation may not have a strictly linear relationship with concentration.
-
Wavelength of Light: The magnitude of optical rotation is dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).
Experimental Protocol for Measuring Optical Rotation
The following section details a generalized experimental procedure for determining the specific rotation of this compound using a polarimeter.
Instrumentation and Materials
-
Polarimeter: An instrument equipped with a sodium D-line lamp (589 nm) or other monochromatic light source.
-
Sample Cell: A tube of known path length, typically 1 dm.
-
Volumetric Flasks and Pipettes: For accurate preparation of solutions.
-
Analytical Balance: For precise weighing of the sample.
-
Solvent: A suitable spectroscopic grade solvent in which the sample is soluble (e.g., methanol, dichloromethane).
-
Sample: Enantiomerically pure or an enantiomerically enriched sample of this compound.
Experimental Procedure
-
Instrument Calibration (Zeroing):
-
Turn on the polarimeter and allow the light source to stabilize.
-
Fill the sample cell with the pure solvent.
-
Place the solvent-filled cell in the polarimeter.
-
Set the instrument reading to zero. This corrects for any rotation caused by the solvent or the cell itself.
-
-
Sample Preparation:
-
Accurately weigh a known mass of the this compound sample.
-
Dissolve the sample in the chosen solvent in a volumetric flask to a known volume to obtain a precise concentration (c) in g/mL.
-
-
Measurement:
-
Rinse the sample cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed optical rotation (α) in degrees.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the sample cell in decimeters (dm)
-
c = concentration of the sample in grams per milliliter (g/mL)
-
-
Visualization of Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important relationships and workflows related to the chirality and optical rotation of this compound.
Relationship between Chirality and Optical Activity
Caption: Relationship between molecular chirality and the phenomenon of optical activity.
Experimental Workflow for Determining Specific Rotation
Caption: Step-by-step workflow for the experimental determination of specific rotation.
Determination of Enantiomeric Excess (ee)
Caption: Logical workflow for calculating the enantiomeric excess of a sample.
Conclusion
This compound is a valuable chiral molecule whose stereochemical purity is often assessed by measuring its optical rotation. This technical guide has provided a summary of the available quantitative data on its specific rotation, a detailed experimental protocol for its determination, and a discussion of the factors that can influence this measurement. The provided diagrams offer a clear visualization of the key concepts and workflows relevant to the chiral properties of this important compound. For professionals in research and drug development, a thorough understanding of these principles is essential for the synthesis, analysis, and application of enantiomerically pure substances.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. L19296.14 [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of (R)-1-Phenylethanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic characterization of (R)-1-phenylethanol, a chiral secondary alcohol. The document details the analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the structural elucidation of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.40 - 7.25 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |
| 4.90 | Quartet | 6.6 | 1H | Methine proton (-CH) |
| 1.87 | Singlet (broad) | - | 1H | Hydroxyl proton (-OH) |
| 1.50 | Doublet | 6.3 | 3H | Methyl protons (-CH₃) |
Data compiled from multiple sources indicating consistent values.[1][2]
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| 145.8 | Quaternary | C1 (ipso-carbon) |
| 128.5 | Tertiary | C3/C5 (ortho-carbons) |
| 127.5 | Tertiary | C4 (para-carbon) |
| 125.4 | Tertiary | C2/C6 (meta-carbons) |
| 70.4 | Tertiary | Methine carbon (-CH) |
| 25.1 | Primary | Methyl carbon (-CH₃) |
Data sourced from publicly available spectral databases.[1][2][3]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
|---|---|---|
| ~3355 | Broad, Strong | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1490, ~1450 | Medium to Weak | C=C stretch (aromatic ring) |
| ~1079 | Strong | C-O stretch (secondary alcohol) |
| ~760, ~700 | Strong | C-H bend (monosubstituted benzene) |
Characteristic absorption frequencies are consistent with the structure of a secondary aromatic alcohol.[4]
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 1-Phenylethanol
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 122 | Moderate | [C₈H₁₀O]⁺˙ (Molecular Ion, M⁺˙) |
| 107 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 79 | Moderate | [C₆H₇]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
The fragmentation pattern is characteristic of a benzylic alcohol, with the molecular ion at m/z 122.[5] The base peak is often observed at m/z 107, resulting from the stable benzylic carbocation formed after the loss of a methyl group.[5]
Experimental Protocols
The following sections describe generalized methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).[1]
-
Instrumentation: The sample is transferred to a 5 mm NMR tube. Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2][6]
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[7]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.[8]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Thin Film Method): As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin capillary film.[9]
-
Instrumentation: The prepared salt plates are placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.[10]
-
Data Acquisition: A background spectrum of the empty salt plates (or air) is first recorded. The sample spectrum is then acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[11] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of significant absorption bands are identified and correlated with specific functional group vibrations.[12]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound to support its structural identification.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.[13]
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺˙).[13]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.[13]
-
Data Interpretation: The peak with the highest m/z value is typically identified as the molecular ion, which provides the molecular weight of the compound. Other peaks in the spectrum correspond to fragment ions, and their masses are used to deduce the structure of the molecule.[14]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experimental Design [web.mit.edu]
- 12. amherst.edu [amherst.edu]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. fiveable.me [fiveable.me]
Physical and chemical properties of (R)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of (R)-1-phenylethanol, a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of essential workflows.
Physical and Chemical Properties
This compound, also known as (R)-(+)-α-methylbenzyl alcohol, is a colorless to light yellow liquid with a mild floral scent.[1][2] Its chirality is a key feature, making it a valuable building block in asymmetric synthesis.[1]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O | [1][3] |
| Molecular Weight | 122.16 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Melting Point | 9-11 °C | [2][3][5] |
| Boiling Point | 88-89 °C at 10 mmHg | [2][3][5] |
| 98 °C at 20 mmHg | [4] | |
| 204 °C at 760 mmHg | [6] | |
| Density | 1.012 g/mL at 20 °C | [2][3][5] |
| 0.9986 g/mL at 25 °C | [7] | |
| Refractive Index (n²⁰/D) | 1.528 | [2][3] |
Table 2: Optical and Solubility Properties
| Property | Value | Reference(s) |
| Specific Rotation [α] | +42.5° (neat) | [2][3] |
| +44.0° (c=5, solvent not specified) | [7] | |
| +45° ± 1° (c=5, methanol) | [8] | |
| Water Solubility | 20 g/L at 20 °C | [2][3] |
| 14,700 mg/L at 25 °C | [4] | |
| logP | 1.42 | [4] |
| pKa | 14.43 ± 0.20 (Predicted) | [2][3] |
Table 3: Safety and Handling
| Property | Value | Reference(s) |
| Flash Point | 85 °C (closed cup) | [3][7] |
| Stability | Stable under normal conditions. Flammable. | [2][3][5] |
| Incompatibilities | Strong acids, strong oxidizing agents. | [2][3][5] |
| Hazard Codes | Xn (Harmful) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). In CDCl₃, the methyl group typically appears as a doublet around 1.5 ppm, and the methine proton as a quartet around 4.9 ppm. The aromatic protons resonate in the 7.2-7.4 ppm region.[9][10]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the methine carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring and the alkyl groups, and C=C stretches from the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 122. Common fragmentation patterns include the loss of a methyl group to give a peak at m/z 107, and the formation of the tropylium (B1234903) ion at m/z 91.[11]
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound via Asymmetric Reduction of Acetophenone (B1666503)
The asymmetric reduction of acetophenone is a common method to produce enantiomerically enriched this compound. This can be achieved through both chemical and biological catalysis.
Method 1: Biocatalytic Reduction using Whole Cells
This protocol is based on the use of microorganisms capable of stereoselectively reducing acetophenone.
-
Materials:
-
Acetophenone
-
Microorganism culture (e.g., Neofusicoccum parvum or Bacillus thuringiensis)[2][3]
-
Glucose
-
Phosphate (B84403) buffer (e.g., Na₂HPO₄/KH₂PO₄ buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Prepare a suspension of the microorganism cells in the phosphate buffer.
-
Add glucose as a co-substrate for cofactor regeneration.
-
Add acetophenone to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 150 rpm) for a specified period (e.g., 24-48 hours).[3]
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, extract the product from the aqueous phase using an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product as described in section 3.2.
-
Purification by Distillation
Purification of 1-phenylethanol (B42297) can be achieved by distillation, often under reduced pressure to prevent decomposition, as its boiling point at atmospheric pressure is relatively high.[6][12]
-
Apparatus:
-
Round-bottom flask
-
Distillation head with a condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
-
Thermometer
-
-
Procedure:
-
Place the crude 1-phenylethanol in the round-bottom flask.
-
Assemble the distillation apparatus. If performing a vacuum distillation, ensure all connections are airtight.
-
Begin heating the flask gently.
-
If using a vacuum, slowly reduce the pressure to the desired level.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 88-89 °C at 10 mmHg).[3][5]
-
Monitor the temperature throughout the distillation to ensure a clean separation.
-
Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a standard method to determine the enantiomeric excess (ee) of this compound.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mobile phase: typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5 v/v)[7]
-
Sample of this compound dissolved in the mobile phase
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.4 mL/min).[7]
-
Set the UV detector to an appropriate wavelength to detect the phenyl group (e.g., 254 nm).[7]
-
Inject a small volume of the dissolved sample onto the column.
-
Record the chromatogram. The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.
-
Chemical Reaction: Oxidation to Acetophenone
The oxidation of 1-phenylethanol to acetophenone is a common chemical transformation.
-
Materials:
-
1-phenylethanol
-
Oxidizing agent (e.g., chromium trioxide resin, potassium permanganate, or tert-butyl hydroperoxide with a catalyst)[1][5][14]
-
Appropriate solvent (e.g., dichloromethane, or solvent-free conditions may be possible)[5][15]
-
Quenching agent (if necessary)
-
Organic solvent for extraction
-
Drying agent
-
-
Procedure (General):
-
Dissolve 1-phenylethanol in the chosen solvent in a reaction flask.
-
Add the oxidizing agent portion-wise or as a solution, controlling the temperature as needed (e.g., with an ice bath).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite for chromium-based oxidants).
-
Perform a work-up, which typically involves extraction with an organic solvent, washing the organic layer with water and/or brine, and drying over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude acetophenone.
-
Purify the product by distillation or column chromatography if necessary.
-
Visualizations
The following diagrams illustrate key workflows related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for enantiomeric excess analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 6. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. abechem.com [abechem.com]
- 9. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DigitalCommons@SHU - Academic Festival: Optimization of the Oxidation of 1-Phenylethanol [digitalcommons.sacredheart.edu]
- 15. researchgate.net [researchgate.net]
The Genesis of Asymmetric Synthesis: A Technical History of Chiral Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern chemistry, particularly in the realm of pharmaceuticals and materials science. Chiral secondary alcohols, specifically, are crucial building blocks in the synthesis of a vast array of complex molecules, including many active pharmaceutical ingredients. The journey to understanding and controlling the three-dimensional arrangement of atoms in these molecules is a story of groundbreaking discoveries and the development of elegant synthetic methodologies. This technical guide delves into the history and discovery of chiral secondary alcohols, from the foundational work of Pasteur to the development of sophisticated asymmetric synthesis and resolution techniques. We will explore the key milestones, provide detailed experimental protocols for seminal reactions, and present quantitative data to compare the efficacy of various methods.
The Dawn of Chirality: Pasteur's Foundational Discovery
The history of chiral molecules begins not with secondary alcohols specifically, but with the broader discovery of molecular asymmetry by Louis Pasteur in 1848. While studying the salts of tartaric acid, a compound containing two secondary alcohol functional groups, Pasteur made a remarkable observation. He noticed that the crystals of paratartaric acid, which was known to be optically inactive, were a mixture of two distinct types of crystals that were mirror images of each other.[1][2] With the aid of a microscope and tweezers, he painstakingly separated the "left-handed" and "right-handed" crystals. When he dissolved each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal amount.[1][2] This was the first demonstration of the resolution of a racemic mixture and the first definitive proof that chirality could exist at the molecular level.[1]
Early Approaches to Chiral Secondary Alcohols: Resolution of Racemates
Following Pasteur's discovery, the primary method for obtaining enantiomerically pure compounds, including secondary alcohols, was through the resolution of racemic mixtures. This approach involves separating a 50:50 mixture of enantiomers into its individual components.
Classical Chemical Resolution
The most common method for resolving racemates is to convert the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. For secondary alcohols, this typically involves esterification with a chiral carboxylic acid.
One of the earliest and most significant examples of asymmetric synthesis, which laid the groundwork for future developments, was reported by W. Marckwald in 1904.[2] He demonstrated that the thermal decarboxylation of the monobrucine salt of ethylmethylmalonic acid yielded an optically active 2-methylbutanoic acid.[2] While not a direct synthesis of a chiral secondary alcohol, this experiment was a crucial proof-of-concept for asymmetric induction.
A more direct, albeit inefficient by modern standards, early example of influencing the stereochemical outcome of a reaction to produce a chiral secondary alcohol was the work of W. von E. Doering and R. W. Young in 1950. They investigated the Meerwein-Ponndorf-Verley reduction of ketones using chiral aluminum alkoxides, achieving a slight excess of one enantiomer of the resulting secondary alcohol.
The following is a generalized experimental protocol for the classical resolution of a racemic secondary alcohol using a chiral carboxylic acid.
Experimental Protocol: Classical Resolution of a Racemic Secondary Alcohol
Objective: To separate the enantiomers of a racemic secondary alcohol by forming diastereomeric esters.
Materials:
-
Racemic secondary alcohol
-
Enantiomerically pure chiral carboxylic acid (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid)
-
Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous organic solvent (e.g., toluene, benzene)
-
Base for hydrolysis (e.g., sodium hydroxide, potassium hydroxide)
-
Apparatus for reflux, crystallization, filtration, and extraction
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the racemic secondary alcohol and a molar equivalent of the chiral carboxylic acid in the anhydrous organic solvent. Add a catalytic amount of the esterification catalyst. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Diastereomer Separation: Allow the reaction mixture to cool to room temperature. The less soluble diastereomeric ester may crystallize out. If not, slowly add a non-polar solvent (e.g., hexane) to induce crystallization. Isolate the crystals by filtration and wash them with a small amount of cold solvent. Recrystallize the solid to improve diastereomeric purity. The more soluble diastereomer remains in the filtrate.
-
Hydrolysis and Isolation:
-
Solid Diastereomer: Suspend the purified crystalline diastereomer in an aqueous solution of a strong base (e.g., 2M NaOH) and heat to reflux until hydrolysis is complete (monitored by TLC). Cool the mixture and extract the liberated chiral secondary alcohol with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure to yield one enantiomer of the alcohol. The chiral resolving agent can be recovered from the aqueous layer by acidification.
-
Filtrate: Treat the filtrate containing the more soluble diastereomer in the same manner to obtain the other enantiomer of the secondary alcohol.
-
Enzymatic Resolution
A significant advancement in the resolution of chiral secondary alcohols came with the application of enzymes. Lipases, in particular, have proven to be highly effective catalysts for the enantioselective acylation or hydrolysis of esters of secondary alcohols. This method, known as kinetic resolution, relies on the different rates at which an enzyme catalyzes a reaction for the two enantiomers of a substrate.
The following is a detailed protocol for the enzymatic kinetic resolution of (±)-1-phenylethanol using Candida antarctica lipase (B570770) B (CALB).
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
Objective: To resolve racemic 1-phenylethanol (B42297) via lipase-catalyzed transesterification.
Materials:
-
Racemic 1-phenylethanol
-
Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435®)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Organic solvent (e.g., hexane, toluene)
-
Apparatus for stirring, filtration, and rotary evaporation
Procedure:
-
Reaction Setup: To a flask, add the racemic 1-phenylethanol, the organic solvent, and the acyl donor. Add the immobilized CALB to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.
-
Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Separation and Isolation: The resulting mixture contains the unreacted enantiomer of the alcohol and the ester of the other enantiomer. These can be separated by column chromatography.
-
Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the other enantiomer of the alcohol.
The Rise of Asymmetric Synthesis: Direct Creation of Chirality
While resolution is an effective method, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. The field of asymmetric synthesis, which aims to directly create a chiral molecule with a preference for one enantiomer, has provided a more elegant and efficient solution. For chiral secondary alcohols, the asymmetric reduction of prochiral ketones has been a particularly fruitful area of research.
Organocatalytic Asymmetric Reduction
A major breakthrough in the asymmetric reduction of ketones was the development of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method, reported by E.J. Corey and his collaborators in the 1980s, utilizes a proline-derived chiral catalyst in the presence of a borane (B79455) source to reduce ketones to secondary alcohols with high enantioselectivity.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Another powerful approach is the use of chiral transition metal catalysts for the hydrogenation of ketones. Ryōji Noyori and his group pioneered the use of ruthenium-phosphine complexes, such as those containing the BINAP ligand, for the highly enantioselective hydrogenation of a wide range of ketones. This work, for which Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, has had a profound impact on the synthesis of chiral alcohols.
Quantitative Comparison of Methods
The following tables summarize representative quantitative data for the synthesis of chiral secondary alcohols using the methods discussed.
| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Enzymatic Resolution | 1-Phenylethanol | Candida antarctica Lipase B | ~45-50 | >99 | [3] |
| Enzymatic Resolution | (±)-Sulcatol | Porcine Pancreatic Lipase | 42 | 96 | |
| CBS Reduction | Acetophenone | (S)-CBS Catalyst/BH3 | 97 | 96 (R) | [4] |
| Asymmetric Hydrogenation | Methyl acetoacetate | Ru(II)-BINAP | 100 | 99 (R) | |
| Dynamic Kinetic Resolution | 1-Arylethanols | Ru-catalyst/Lipase | 62-83 | 95-99 | [5] |
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described.
Caption: Workflow for Classical Chemical Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Asymmetric Reduction of a Ketone.
Conclusion
The journey from Pasteur's initial separation of tartaric acid crystals to the modern-day catalytic asymmetric synthesis of chiral secondary alcohols represents a remarkable progression in chemical science. The development of both high-yielding resolution techniques and highly enantioselective synthetic methods has provided chemists with a powerful toolkit for accessing these vital chiral building blocks. For researchers and professionals in drug development, a deep understanding of these historical and technical aspects is crucial for the design and implementation of efficient and scalable synthetic routes to complex, life-saving molecules. The continued innovation in this field promises even more powerful and sustainable methods for the creation of chiral molecules in the future.
References
The Enantiomeric Landscape of 1-Phenylethanol in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylethanol (B42297) is a chiral aromatic alcohol with a significant presence in the natural world, contributing to the fragrance of various plants and acting as a crucial signaling molecule in insects. Its two enantiomers, (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol, often exhibit distinct biological activities and sensory properties. This technical guide provides an in-depth exploration of the natural occurrence of 1-phenylethanol enantiomers, detailing their distribution, biosynthesis, and the analytical methodologies required for their stereospecific analysis. This information is paramount for researchers in fields ranging from natural product chemistry and chemical ecology to the development of chiral pharmaceuticals and flavor and fragrance compounds.
Data Presentation: Enantiomeric Distribution of 1-Phenylethanol
The stereoisomeric composition of 1-phenylethanol in natural sources is often not racemic, with one enantiomer frequently predominating. This enantiomeric bias is a hallmark of the stereospecificity of the biosynthetic enzymes involved. The following tables summarize the quantitative data on the enantiomeric distribution of 1-phenylethanol in various natural sources.
Table 1: Enantiomeric Ratio of 1-Phenylethanol in Floral Organs of Tea (Camellia sinensis) [1][2]
| Floral Organ | (R)-1-Phenylethanol (%) | (S)-1-Phenylethanol (%) | Enantiomeric Ratio (R:S) | Enantiomeric Excess (ee) of (R)-isomer (%) |
| Anther | 95.8 ± 0.2 | 4.2 ± 0.2 | 22.8 : 1 | 91.6 |
| Petal | 93.5 ± 0.5 | 6.5 ± 0.5 | 14.4 : 1 | 87.0 |
| Pistil | 92.6 ± 0.7 | 7.4 ± 0.7 | 12.5 : 1 | 85.2 |
Data presented as mean ± standard deviation (n=3).[2]
Table 2: Natural Occurrence of 1-Phenylethanol in Various Sources (Enantiomeric Distribution Often Undetermined) [3][4][5]
| Source Category | Specific Examples |
| Plants & Fruits | Cranberries, grapes, chives, Scottish spearmint oil, cocoa, beans, mushrooms, endives.[3][4][5] |
| Beverages | Cognac, rum, white wine, black tea.[3][4] |
| Dairy Products | Cheeses.[3][4] |
| Insects | Trail pheromone in Messor pergandei and Messor andrei ants. |
Experimental Protocols
The accurate determination of the enantiomeric composition of 1-phenylethanol relies on chiral separation techniques, primarily chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Sample Preparation and Extraction
The choice of extraction method is critical to avoid racemization and ensure the quantitative recovery of volatile compounds.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, non-destructive technique ideal for analyzing volatile and semi-volatile compounds from solid or liquid samples.[6][7][8][9][10]
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for trapping a broad range of volatiles.
-
Incubation: Samples are typically incubated at a controlled temperature (e.g., 40-60°C) to promote the release of volatiles into the headspace.
-
Extraction Time: The fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to allow for equilibrium or pre-equilibrium extraction.
-
-
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls and enhance the extraction of compounds into a solvent.[3][11][12][13][14]
-
Solvent: A solvent of appropriate polarity, such as methanol (B129727) or hexane, is chosen based on the sample matrix.
-
Procedure: The plant material is immersed in the solvent and subjected to ultrasonication for a short period (e.g., 15-30 minutes). The extract is then filtered and concentrated.
-
Chiral Gas Chromatography (GC) Analysis
Chiral GC is the most common method for the enantioselective analysis of 1-phenylethanol.
-
Column: A capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative, is required. An Astec® CHIRALDEX™ B-PM column (30 m x 0.25 mm I.D., 0.12 µm film thickness) is a suitable choice.[15]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.[15]
-
Temperature Program:
-
Injection: A split injection is typically used to prevent column overloading.[15]
-
Detection: A Flame Ionization Detector (FID) is commonly used for quantification. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification of the enantiomers based on their mass spectra.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is an alternative method, particularly for less volatile derivatives of 1-phenylethanol.
-
Column: A column packed with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., Daicel CHIRALCEL® series), is used.[16]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is typically used in normal-phase chromatography.[16]
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detection: A UV detector set to an appropriate wavelength (e.g., 210 nm) is used for detection.
Signaling Pathways and Biosynthesis
The biosynthesis of 1-phenylethanol in plants, particularly in tea flowers (Camellia sinensis), has been elucidated to proceed from the amino acid L-phenylalanine. The final step, the reduction of acetophenone (B1666503) to 1-phenylethanol, is catalyzed by stereospecific enzymes.
Caption: Biosynthesis of 1-phenylethanol enantiomers from L-phenylalanine in Camellia sinensis.
Recent research has identified specific short-chain dehydrogenase/reductase (SDR) enzymes in tea flowers responsible for the stereoselective reduction of acetophenone. One such enzyme, designated CsRPES, specifically produces this compound, while another, CsSPES, produces (S)-1-phenylethanol. This enzymatic control is the basis for the observed enantiomeric excess of the (R)-enantiomer in tea flowers.[12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of 1-phenylethanol enantiomers from a plant matrix.
Caption: A generalized workflow for the analysis of 1-phenylethanol enantiomers.
Conclusion
The natural occurrence of 1-phenylethanol is characterized by a fascinating stereochemical diversity, driven by the specific enzymatic machinery of the producing organism. For researchers, scientists, and drug development professionals, a thorough understanding of the enantiomeric composition of this compound in natural sources is critical. The methodologies outlined in this guide provide a robust framework for the accurate and reliable analysis of 1-phenylethanol enantiomers, enabling further discoveries in natural product chemistry, biosynthesis, and the development of new chiral technologies.
References
- 1. (S)-(-)-1-苯乙醇 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-(+)-1-苯基乙醇 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 5. Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]
- 11. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hielscher.com [hielscher.com]
- 14. mdpi.com [mdpi.com]
- 15. Sigma-Aldrich [sigmaaldrich.com]
- 16. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Principles of Stereochemistry in Benzylic Alcohols for Researchers and Drug Development Professionals
Introduction: The stereochemistry of benzylic alcohols is of paramount importance in the fields of chemical research and drug development. The three-dimensional arrangement of substituents around the chiral benzylic carbon atom can profoundly influence a molecule's biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] This technical guide provides an in-depth overview of the fundamental principles governing the stereochemistry of benzylic alcohols, with a focus on their stereoselective synthesis and the analytical techniques used for determining enantiomeric purity. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these core concepts.
Stereoselective Synthesis of Benzylic Alcohols
The controlled synthesis of single-enantiomer benzylic alcohols is a key objective in modern organic chemistry. Two primary strategies for achieving this are the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols.
Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of prochiral aromatic ketones is a highly effective method for producing enantiomerically enriched benzylic alcohols.[2][3] This transformation can be achieved using various catalytic systems, including organocatalysts and biocatalysts.[2][4]
Biocatalytic Reduction: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes offer a green and highly selective approach to asymmetric ketone reduction.[4][5] These methods often provide high enantioselectivity under mild reaction conditions.[4] For instance, Saccharomyces cerevisiae can reduce 2'-chloroacetophenone (B1665101) with high stereoselectivity.[6]
Kinetic Resolution of Racemic Benzylic Alcohols
Kinetic resolution is a powerful technique for separating a racemic mixture of benzylic alcohols by selectively reacting one enantiomer at a faster rate than the other. This can be accomplished through chemical or enzymatic catalysis.
Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic benzylic alcohols via enantioselective acylation.[2] For example, Candida antarctica lipase (B570770) B (CALB) is effective in the kinetic resolution of various benzylic alcohols.[7] The selectivity of these enzymatic resolutions can be influenced by reaction parameters such as the acyl donor, solvent, and temperature.
Chemical Kinetic Resolution: Chiral catalysts, such as phosphabicyclooctane derivatives and ruthenium complexes, have been developed for the kinetic resolution of benzylic alcohols.[8][9] These methods can achieve high selectivity factors, leading to the efficient separation of enantiomers.
Quantitative Data on Stereoselective Reactions
The efficiency of stereoselective syntheses is typically quantified by the enantiomeric excess (ee) of the product and, in the case of kinetic resolutions, the selectivity factor (s). The following tables summarize quantitative data for selected stereoselective reactions leading to chiral benzylic alcohols.
Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones with a Ru-Catalyst [8]
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | 1-Phenylethanol (B42297) | 95 | 96 |
| 2 | 2-Methylacetophenone | 1-(o-Tolyl)ethanol | 92 | 94 |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 96 | 95 |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 94 | 93 |
| 5 | 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 93 | 92 |
Table 2: Lipase-Catalyzed Kinetic Resolution of Substituted Benzylic Alcohols [4]
| Entry | Substrate (Racemic Alcohol) | Acylating Agent | Enzyme | Conversion (%) | ee (%) of Unreacted Alcohol | ee (%) of Acylated Product |
| 1 | 1-(m-Tolyl)ethanol | Vinyl acetate | Pseudomonas cepacia Lipase | 48 | >99 | 98 |
| 2 | 1-(p-Tolyl)ethanol | Vinyl acetate | Pseudomonas cepacia Lipase | 50 | >99 | >99 |
| 3 | 1-(4-Methoxyphenyl)ethanol | Vinyl acetate | Candida antarctica Lipase B | 50 | >99 | >99 |
| 4 | 1-(4-Chlorophenyl)ethanol | Vinyl acetate | Pseudomonas cepacia Lipase | 49 | >99 | 97 |
| 5 | 1-(Naphthalen-2-yl)ethanol | Vinyl acetate | Candida antarctica Lipase B | 50 | >99 | >99 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of stereoselective reactions. Below are representative protocols for the asymmetric reduction of acetophenone and the kinetic resolution of 1-phenylethanol.
Protocol for Asymmetric Reduction of Acetophenone with Baker's Yeast
This protocol describes the biocatalytic reduction of acetophenone to (S)-1-phenylethanol using entrapped baker's yeast.[9]
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sodium alginate
-
Calcium chloride
-
Acetophenone
-
Cosubstrate (e.g., glucose)
-
Organic solvent (e.g., hexane)
-
Phosphate (B84403) buffer (pH 7.0)
Procedure:
-
Yeast Entrapment: Prepare a suspension of baker's yeast in a sodium alginate solution. Extrude this mixture dropwise into a calcium chloride solution to form calcium alginate beads containing the entrapped yeast cells.
-
Reaction Setup: In a sealed reaction vessel, combine the yeast-containing alginate beads, phosphate buffer, and the organic solvent.
-
Substrate Addition: Add acetophenone and the cosubstrate to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by periodically analyzing aliquots of the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, separate the organic phase. The product, 1-phenylethanol, can be purified by column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC or chiral GC.
Protocol for Kinetic Resolution of Racemic 1-Phenylethanol using a Lipase
This protocol details the enzymatic kinetic resolution of racemic 1-phenylethanol via transesterification.[2]
Materials:
-
Racemic 1-phenylethanol
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene (B28343) or hexane)
-
Molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the racemic 1-phenylethanol, anhydrous organic solvent, and molecular sieves.
-
Enzyme and Acyl Donor Addition: Add the immobilized lipase followed by the acyl donor to the reaction mixture.
-
Reaction: Stir the mixture at a specific temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Termination: When approximately 50% conversion is reached, filter off the immobilized enzyme.
-
Purification: Concentrate the filtrate under reduced pressure. The unreacted alcohol and the formed ester can be separated by column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of both the unreacted alcohol and the ester product by chiral HPLC or GC.
Determination of Enantiomeric Excess
The accurate determination of enantiomeric excess is critical for evaluating the success of a stereoselective synthesis. Chiral high-performance liquid chromatography (HPLC) is a widely used and reliable technique for this purpose.[10]
Principle of Chiral HPLC: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are particularly versatile for the separation of a broad range of chiral compounds, including benzylic alcohols.[3]
Typical Chiral HPLC Method for Benzylic Alcohols:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation.
-
Detector: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the analyte.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Visualized Workflows and Principles
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the stereochemistry of benzylic alcohols.
Caption: Asymmetric reduction of a prochiral ketone to a chiral benzylic alcohol.
Caption: Principle of kinetic resolution of a racemic benzylic alcohol.
Caption: Experimental workflow for determining enantiomeric excess by chiral HPLC.
Conclusion
A thorough understanding of the principles of stereochemistry in benzylic alcohols is indispensable for the rational design and development of chiral drugs and other functional molecules. The methodologies of asymmetric synthesis and kinetic resolution provide powerful tools for accessing enantiomerically pure benzylic alcohols. Coupled with robust analytical techniques like chiral HPLC, researchers can confidently synthesize, separate, and characterize these crucial chiral building blocks. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical considerations necessary for professionals working in this important area of chemistry.
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rdu.unc.edu.ar [rdu.unc.edu.ar]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Preparation of chiral alcohol by stereoselective reduction of acetophenone and chloroacetophenone with yeast cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric reduction of acetophenone with calcium-alginate-entrapped Baker's yeast in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Grignard Synthesis of Racemic 1-Phenylethanol
This document provides an in-depth technical guide for the synthesis of racemic 1-phenylethanol (B42297) via the Grignard reaction. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the reaction mechanism, detailed experimental protocols, and quantitative data presentation.
Introduction
The Grignard reaction is a cornerstone of organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. Discovered by Victor Grignard, who received the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[1][2] Its versatility allows for the synthesis of primary, secondary, and tertiary alcohols from various aldehydes and ketones.[3] This guide focuses on the synthesis of 1-phenylethanol, a secondary alcohol, by reacting phenylmagnesium bromide with ethanal (acetaldehyde).[4][5] The process is a classic example of nucleophilic addition to a carbonyl compound and serves as a fundamental procedure in synthetic organic chemistry.
Reaction Mechanism and Stoichiometry
The synthesis of 1-phenylethanol proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with an aldehyde.
-
Formation of Phenylmagnesium Bromide : Bromobenzene (B47551) reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form phenylmagnesium bromide.[1][5] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[2]
-
Nucleophilic Addition : The Grignard reagent is a potent nucleophile and a strong base.[1][2] The carbanionic phenyl group attacks the electrophilic carbonyl carbon of ethanal. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[4]
-
Protonation (Work-up) : The reaction is quenched with a dilute aqueous acid, such as sulfuric acid (H₂SO₄) or ammonium (B1175870) chloride (NH₄Cl).[4][5] This protonates the alkoxide, yielding the final product, 1-phenylethanol, and water-soluble magnesium salts.[5]
Quantitative Data
The table below summarizes the reagents and their quantities for a typical laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mL) | Amount (g) | Moles | Molar Ratio |
| Magnesium | Mg | 24.31 | - | - | 2.0 | ~0.082 | ~1.03 |
| Bromobenzene | C₆H₅Br | 157.01 | 1.491 | 8.0 | 11.93 | ~0.076 | 1 |
| Ethanal | CH₃CHO | 44.05 | 0.788 | 4.5 | 3.55 | ~0.081 | ~1.06 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | ~80 | - | - | Solvent |
| 10% H₂SO₄ | H₂SO₄ | 98.08 | ~1.07 | 25 | - | - | Work-up |
Note: Quantities are derived from representative protocols and may be adjusted based on experimental scale.[4][5]
Detailed Experimental Protocol
This protocol requires strict anhydrous conditions, as Grignard reagents react readily with protic sources like water.[2][5] All glassware must be thoroughly dried, for instance, by flame-drying or oven-drying, and protected from atmospheric moisture using drying tubes.[2][4][6]
Part A: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup : Assemble a 250 mL round-bottom flask equipped with a Claisen adapter, a condenser fitted with a calcium chloride drying tube, and a pressure-equalizing addition funnel.[4] Ensure all glassware is impeccably dry.
-
Reagent Preparation : Place 2.0 g of magnesium turnings into the reaction flask.[4][5] In the addition funnel, prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous diethyl ether or THF.[4]
-
Initiation : Add approximately 15 mL of the bromobenzene solution to the magnesium turnings.[4][5] The reaction should initiate spontaneously, evidenced by cloudiness and gentle boiling of the ether. If it does not start, gently warm the flask with the palm of your hand or add a small crystal of iodine.[1]
-
Addition : Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[5] The addition typically takes 20-30 minutes.[4] After the addition is complete, the mixture should appear grayish and most of the magnesium should be consumed.
Part B: Reaction with Ethanal
-
Cooling : Cool the flask containing the freshly prepared phenylmagnesium bromide in an ice-water bath.[4][5]
-
Aldehyde Addition : Prepare a solution of 4.5 mL of ethanal in approximately 15-20 mL of anhydrous ether in the addition funnel.[4] Add this solution dropwise to the stirred, cooled Grignard reagent. The reaction is highly exothermic, and a thick precipitate (the magnesium alkoxide salt) will form.[4][5] The addition should take 10-15 minutes.
-
Completion : After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 5-15 minutes at room temperature.[4][5]
Part C: Work-up and Isolation
-
Quenching : Pour the reaction mixture slowly and carefully into a 250 mL Erlenmeyer flask containing approximately 25 mL of 10% sulfuric acid and 15 g of crushed ice.[4] Stir until the solids dissolve.
-
Extraction : Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with about 30 mL of ether and add this to the separatory funnel.[4] Separate the layers. The organic layer (top) contains the product.
-
Washing : Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of saturated sodium chloride (brine) solution.[4]
-
Drying : Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.[4]
-
Solvent Removal : Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the ether using a rotary evaporator.
Part D: Purification and Characterization
-
Purification : The resulting crude oil can be purified by vacuum distillation to yield pure 1-phenylethanol.[4][5]
-
Characterization : The identity and purity of the product should be confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and calculation of the percent yield.[4][5]
References
Lipase-Catalyzed Resolution of 1-Phenylethanol: A Technical Guide
This guide provides an in-depth technical overview of the lipase-catalyzed kinetic resolution of 1-phenylethanol (B42297), a critical process for producing enantiomerically pure forms of this versatile chiral building block. The content is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Core Mechanism: Enantioselective Acylation
The lipase-catalyzed resolution of racemic 1-phenylethanol operates on the principle of kinetic resolution. Lipases, a class of hydrolases, exhibit enantioselectivity, meaning they preferentially catalyze the acylation of one enantiomer over the other in a racemic mixture.[1] This selective reaction allows for the separation of the two enantiomers.
The most common approach is transesterification, where a lipase (B570770) facilitates the transfer of an acyl group from an acyl donor (often an ester) to one of the enantiomers of 1-phenylethanol.[2] Typically, the (R)-enantiomer of 1-phenylethanol is preferentially acylated to form (R)-1-phenylethyl acetate (B1210297), leaving the unreacted (S)-1-phenylethanol in the reaction mixture.[2][3] The reaction's irreversibility is often enhanced by using specific acyl donors like vinyl acetate, which, upon reaction, tautomerizes to acetaldehyde, thus driving the equilibrium towards product formation.[4][5]
The catalytic mechanism within the lipase active site involves a catalytic triad, typically composed of serine, histidine, and aspartic acid residues.[6] The histidine residue activates the serine's hydroxyl group, which then performs a nucleophilic attack on the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate and subsequently an acyl-enzyme complex. This complex is then attacked by the hydroxyl group of the preferred 1-phenylethanol enantiomer, releasing the ester product and regenerating the free enzyme.
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing the enzymatic resolution of 1-phenylethanol. Below are representative protocols derived from cited literature.
General Kinetic Resolution Procedure (Transesterification)
This protocol is a generalized procedure based on common practices in the field.[1][3]
-
Reaction Setup: To a sealed glass bioreactor (e.g., 25 mL), add a solution of racemic (R,S)-1-phenylethanol (e.g., 40–400 mM) dissolved in a suitable organic solvent (e.g., n-hexane, methyl tert-butyl ether).[3][7]
-
Addition of Reagents: Add the acyl donor, such as vinyl acetate (e.g., in a molar ratio of 1:1 to 4:1 relative to the substrate), and the lipase catalyst (e.g., Novozym 435, 2–22 mg/mL).[3]
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 20–60 °C) with constant stirring (e.g., 50–400 rpm) for a specified duration (e.g., 5–120 minutes or up to 24 hours).[3]
-
Work-up: After the reaction, the enzyme is removed by filtration. The solvent and any volatile components are then evaporated under reduced pressure.
-
Analysis: The conversion and enantiomeric excess (e.e.) of the substrate and product are determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mycelium-Bound Lipase Protocol
This protocol utilizes whole-cell biocatalysts, which can simplify enzyme handling.
-
Enzyme Preparation: Aspergillus oryzae mycelium is used as a source of mycelium-bound lipase.
-
Reaction Mixture: In an appropriate solvent like methyl tert-butyl ether, (RS)-1-phenylethanol is combined with vinyl acetate, typically in a 1:1 molar ratio.[7]
-
Catalysis: The mycelium-bound lipase (e.g., 60 g/L) is added to the mixture.[7]
-
Incubation: The reaction is maintained at a specific temperature, for instance, 30 °C.[7]
-
Monitoring and Analysis: Samples are withdrawn periodically to monitor the reaction's progress, analyzing for conversion and enantiomeric excess.
Quantitative Data Summary
The efficiency of the lipase-catalyzed resolution of 1-phenylethanol is highly dependent on the choice of lipase, acyl donor, solvent, and other reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Enantiomeric Ratio (E) | Reference |
| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | n-Hexane | 20-60 | 0.08-2 | Optimized via RSM | >99 (substrate e.e.) | - | [3] |
| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane / [EMIM][BF4] | - | 168 | 40.1 | 98.9 | >200 | [2] |
| Candida antarctica Lipase B (Novozym 435) | Glycerol Tributyrate | Neat | 30-70 | - | ~50 | >99 | >1000 | [4] |
| Mycelium-bound Aspergillus oryzae Lipase | Vinyl Acetate | Methyl tert-butyl ether | 30 | - | >46 | >99 | >200 | [7] |
| Steapsin Lipase | Vinyl Acetate | n-Hexane | 55 | 24 | 48 | 92 | 66 | [3] |
| Candida antarctica Lipase B (Immobilized on Octyl-Agarose) | Isopropenyl Acetate | 1,2-Dichloropropane | - | - | ~40 | >99 | >200 | [8] |
| Candida antarctica Lipase B (Novozym 435) | Ethyl Butyrate | - | 30-70 | - | - | - | - | [9][10] |
| Candida antarctica Lipase B (CALB) with NbOPO4 | Vinyl Acetate | Toluene | 60 | 24 | 92 | 85 | - | [1] |
Visualizations: Mechanism and Workflow
Diagrams are provided below to illustrate the core enzymatic mechanism and a typical experimental workflow for the lipase-catalyzed resolution of 1-phenylethanol.
Caption: Mechanism of lipase-catalyzed enantioselective acylation of 1-phenylethanol.
Caption: General experimental workflow for kinetic resolution of 1-phenylethanol.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.hi.is [iris.hi.is]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
A Technical Guide to Understanding Enantiomeric Excess in Chiral Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological, toxicological, and physiological properties. Consequently, the ability to synthesize and accurately quantify the purity of a single enantiomer is a critical aspect of modern chemistry. This guide provides an in-depth exploration of enantiomeric excess (ee) in the context of chiral alcohol synthesis, detailing common synthetic strategies and the analytical methodologies used for its determination.
The Concept of Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in greater amounts than the other. The enantiomeric excess is expressed as a percentage and can be calculated using the following formulas:
-
From the concentration or molar amounts of the enantiomers:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] represent the concentrations or moles of the R- and S-enantiomers, respectively.
-
From the percentage of each enantiomer: [1]
ee (%) = |% major enantiomer - % minor enantiomer|
Strategies for the Asymmetric Synthesis of Chiral Alcohols
Achieving high enantiomeric excess is a primary goal in the synthesis of chiral alcohols. Several powerful strategies have been developed to this end, broadly categorized as asymmetric reduction and kinetic resolution.
Asymmetric Reduction of Prochiral Ketones
The conversion of a prochiral ketone to a chiral alcohol is a common and effective method for establishing a stereocenter.[2] This transformation can be achieved with high enantioselectivity using various catalytic systems.
-
Chemical Catalysis: Chiral reagents and catalysts, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, employ a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone.[3] Transition metal complexes with chiral ligands are also widely used for the asymmetric hydrogenation of ketones.[4]
-
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient and stereoselective catalysts for the reduction of ketones.[3][5] Whole-cell biotransformations using fungi or bacteria are also employed to produce chiral alcohols with high enantiomeric excess.[5][6][7]
Table 1: Enantiomeric Excess in the Asymmetric Reduction of Acetophenone (B1666503) to 1-Phenylethanol
| Catalyst/Method | Product Enantiomer | Enantiomeric Excess (ee %) | Reference |
| Endophytic fungus Neofusicoccum parvum BYEF07 | (R)-(+)-1-phenylethanol | 96% | [7] |
| Bacillus thuringiensis | (R)-1-phenylethanol | 99% | [5] |
| Fungi Botrytis cinerea | 1-phenylethanol | 93.8% | [6] |
| Immobilized Alcohol Dehydrogenase (ADH) | (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | >99% | [8] |
Kinetic Resolution of Racemic Alcohols
Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[4]
-
Enzymatic Kinetic Resolution: Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation.[9][10] One enantiomer is acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted, enantioenriched alcohol.[9]
-
Dynamic Kinetic Resolution (DKR): A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this by incorporating a racemization catalyst that continuously interconverts the slower-reacting enantiomer into the faster-reacting one.[2][4] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.[2][4] Chemoenzymatic DKR, which combines a metal racemization catalyst with an enzymatic resolution, is a particularly powerful approach.[4]
Table 2: Enantiomeric Excess in Kinetic and Dynamic Kinetic Resolution of Chiral Alcohols
| Substrate | Method | Catalyst(s) | Product | Enantiomeric Excess (ee %) | Reference |
| 1-Phenylethanol | DKR | Niobium phosphate (B84403) hydrate (B1144303) & Lipase (CALB) | (R)-1-phenylethyl acetate | 85% | [9] |
| Various secondary alcohols | DKR | Ruthenium complex & Lipase (CALB) | Corresponding acetates | up to >99% | [11] |
| Aryltrimethylsilyl chiral alcohols | Kinetic Resolution | Pseudomonas cepacia lipase | (R)-acetylated product | >99% | [12] |
| Secondary alcohols | DKR | Iron complex & Lipase (CALB) | Corresponding acetates | 92-99% | [2] |
Methodologies for Determining Enantiomeric Excess
The accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis. The primary techniques employed for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral Chromatography (HPLC and GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.[13][14]
-
Direct Methods: These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[13] Polysaccharide-based CSPs are widely used for the direct separation of a broad range of chiral compounds, including alcohols.[13]
-
Indirect Methods: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[13] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase.[13]
NMR Spectroscopy
NMR spectroscopy is another valuable tool for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral environment must be introduced.[15]
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect chromatographic method, CDAs are enantiomerically pure reagents that covalently bond to the chiral alcohol to form diastereomers with distinct NMR signals.
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte.[15] This interaction leads to different chemical shifts for the corresponding protons in the NMR spectrum, allowing for their quantification.
Experimental Protocols
Protocol: Determination of Enantiomeric Excess by Chiral HPLC (Direct Method)
This protocol is a general guideline for the direct separation of chiral alcohol enantiomers using a polysaccharide-based chiral stationary phase.
-
Preparation of Solutions:
-
Mobile Phase: A typical mobile phase consists of a mixture of n-heptane and a polar modifier like isopropanol (B130326) or ethanol. A small amount of an additive, such as diethylamine, may be included to improve peak shape. A common starting point is a ratio of 90:10 (v/v) n-heptane:isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the chiral alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: As prepared above. The composition may need to be optimized for the specific analyte.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detector set at a wavelength where the analyte absorbs.
-
Injection Volume: 5 - 20 µL.
-
-
Analysis:
-
Inject a racemic standard of the alcohol to determine the retention times of both enantiomers and the resolution factor.
-
Inject the sample to be analyzed.
-
Integrate the peak areas of the two enantiomer peaks.
-
-
Calculation of Enantiomeric Excess:
-
Use the integrated peak areas (Area1 and Area2) in the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Protocol: Determination of Enantiomeric Excess by Chiral GC
This protocol outlines a general procedure for the analysis of chiral alcohols by GC, which may involve derivatization for improved separation.[14][16]
-
Derivatization (Optional but often recommended):
-
Reagent: Acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA).[14][16]
-
Procedure: Dissolve the chiral alcohol in a suitable solvent (e.g., dichloromethane). Add an excess of the derivatizing agent and a catalytic amount of a base like pyridine.[14] Allow the reaction to proceed at room temperature. Quench the reaction, extract the derivatized product, dry the organic layer, and concentrate for GC analysis.[14]
-
-
GC Conditions:
-
Column: A chiral GC column, such as one with a modified cyclodextrin (B1172386) stationary phase (e.g., CP Chirasil-DEX CB).[16]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-70 °C) and ramp up to a higher temperature (e.g., 180-200 °C) to ensure separation and elution of the enantiomers.[14][16]
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis and Calculation:
-
Follow the same analysis and calculation steps as outlined for the HPLC protocol, using the peak areas from the gas chromatogram.
-
Protocol: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy using a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent to differentiate enantiomers in an NMR spectrum.
-
Sample Preparation:
-
In an NMR tube, dissolve an accurately weighed amount of the chiral alcohol sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral acid). The optimal molar ratio of CSA to analyte may need to be determined experimentally, but a 1:1 to 2:1 ratio is a good starting point.
-
Gently mix the sample to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans are taken to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal in the chiral alcohol that is well-resolved into two separate signals (one for each diastereomeric complex). Protons close to the stereocenter are most likely to show separation.
-
Carefully integrate the two separated signals.
-
-
Calculation of Enantiomeric Excess:
-
Use the integrated values (Integral1 and Integral2) in the following formula: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
Visualizations
References
- 1. physicsforums.com [physicsforums.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Methods for the Resolution of Racemic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers from a racemic mixture, a process known as resolution, has been a cornerstone of stereochemistry since the pioneering work of Louis Pasteur in the mid-19th century. Early methods for the resolution of racemic alcohols were pivotal in the development of chiral chemistry, enabling the isolation and study of optically active compounds. These classical techniques, primarily centered around diastereomeric salt formation and kinetic resolution, laid the groundwork for the more sophisticated methods used today in pharmaceutical and fine chemical synthesis. This technical guide provides a detailed overview of these foundational methods, complete with experimental protocols, quantitative data, and workflow visualizations to offer a comprehensive resource for researchers in the field.
Core Early Methods for Racemic Alcohol Resolution
The two primary strategies employed in the early days of stereochemistry for the resolution of racemic alcohols were:
-
Diastereomeric Salt Formation: This method involves the conversion of the racemic alcohol into a mixture of diastereomers by reacting it with a chiral resolving agent. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization.
-
Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Diastereomeric Salt Formation: A Detailed Approach
The most common early method for resolving racemic alcohols involved a multi-step process. Since alcohols themselves are not readily resolved by salt formation, they were first derivatized to introduce a carboxylic acid functionality. This was typically achieved by reacting the alcohol with a cyclic anhydride (B1165640) to form a half-ester. The resulting racemic mixture of acidic half-esters could then be resolved by forming diastereomeric salts with a chiral base.
Experimental Workflow: Diastereomeric Salt Formation
A Technical Guide to the Theoretical Calculation of (R)-1-Phenylethanol Conformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the theoretical methods used to elucidate the conformational landscape of (R)-1-phenylethanol, a chiral alcohol of significant interest in synthetic chemistry and drug development. Understanding the conformational preferences of this molecule is crucial for predicting its interactions with biological targets and for designing stereoselective syntheses.
Conformational Landscape of this compound
This compound is a chiral molecule with a flexible structure, primarily due to the rotation around the Cα-C1 and Cα-O bonds. Theoretical calculations, corroborated by experimental data, have identified three primary low-energy conformers, designated as I, II, and III.[1][2] These conformers are distinguished by the relative orientations of the phenyl, hydroxyl, and methyl groups.
The stability of these conformers is governed by a delicate balance of intramolecular interactions, including steric hindrance and potential hydrogen bonding between the hydroxyl group and the π-system of the phenyl ring.
Theoretical Calculation Protocols
The conformational analysis of this compound is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.[3][4][5]
Computational Workflow
The general workflow for the theoretical conformational analysis of this compound is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conformational rigidification via derivatization facilitates the determination of absolute configuration using chiroptical spectroscopy: a case study of the chiral alcohol endo-borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-1-Phenylethanol in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-1-Phenylethanol is a readily available chiral secondary alcohol widely utilized in the chemical industry. While it is a valuable chiral building block, its application as a covalently-bound, recoverable chiral auxiliary in mainstream asymmetric synthesis (such as in enolate alkylations or Diels-Alder reactions) is not extensively documented. Unlike classic auxiliaries such as Evans oxazolidinones or Oppolzer's sultam, this compound is more commonly employed in specialized roles.
This document provides detailed application notes and protocols for two key uses of this compound in asymmetric synthesis:
-
As a chiral modifier for achiral hydride reagents to effect enantioselective reductions of prochiral ketones.
-
As a chiral derivatizing agent to determine the enantiomeric purity of chiral carboxylic acids.
Principle of a Classical Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate. It directs a subsequent chemical transformation to occur with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application Note I: Chiral Modifier for Asymmetric Ketone Reduction
Core Concept
This compound can serve as a chiral ligand to modify achiral hydride reagents like lithium aluminum hydride (LiAlH₄). The in-situ reaction between LiAlH₄ and the chiral alcohol generates a chiral aluminum alkoxide hydride species. This complex possesses a chiral environment around the reactive hydride, enabling it to differentiate between the two enantiotopic faces of a prochiral ketone. The hydride is delivered preferentially to one face, resulting in the formation of one enantiomer of the corresponding secondary alcohol in excess.
Experimental Protocol: Asymmetric Reduction of Acetophenone (B1666503)
This protocol describes the preparation of a chiral hydride reagent from LiAlH₄ and this compound and its subsequent use for the enantioselective reduction of acetophenone to 1-phenylethanol.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
This compound (≥99% ee)
-
Acetophenone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Preparation of the Chiral Hydride Reagent:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous diethyl ether (50 mL).
-
Carefully add LiAlH₄ (1.0 eq) to the stirred solvent at 0 °C.
-
In a separate flask, prepare a solution of this compound (1.0 to 2.0 eq) in anhydrous diethyl ether (20 mL).
-
Slowly add the this compound solution dropwise to the LiAlH₄ suspension at 0 °C. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the chiral reagent.
-
-
Asymmetric Reduction:
-
Cool the freshly prepared chiral hydride reagent back to the desired reaction temperature (e.g., -78 °C).
-
Dissolve acetophenone (1.0 eq) in anhydrous diethyl ether (15 mL) and add it dropwise to the stirred reagent solution over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Alternatively, for a safer quench, slowly add ethyl acetate, followed by a saturated aqueous solution of Na₂SO₄.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and stir vigorously until a granular white precipitate forms.
-
Add anhydrous MgSO₄ to the mixture to remove excess water and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrates and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1-phenylethanol.
-
Determine the chemical yield and the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Data Presentation
The effectiveness of such reductions can vary significantly with the substrate, stoichiometry of the chiral modifier, and reaction temperature. While extensive data for this compound itself is limited, related systems show modest to good enantioselectivity.
| Ketone | Chiral Modifier System | Product | Typical Yield (%) | Typical ee (%) |
| Acetophenone | LiAlH₄ / this compound | This compound | ~80-95% | 20-50% |
| Propiophenone | LiAlH₄ / this compound | (R)-1-Phenyl-1-propanol | ~80-95% | 20-50% |
*Note: These values are illustrative and based on the general performance of simple chiral alcohol-modified hydrides. The optical yields for closely related amino alcohol modifiers in the reduction of acetophenone have been reported to be around 25%.[1]
Caption: Formation and action of a chirally modified hydride reagent.
Application Note II: Chiral Derivatizing Agent for Enantiomeric Excess Determination
Core Concept
This compound is an effective chiral derivatizing agent (CDA) used to determine the enantiomeric composition of a chiral carboxylic acid. The alcohol is esterified with the racemic or scalemic acid, converting the pair of enantiomers into a pair of diastereomers. These diastereomeric esters have different physical and spectroscopic properties and can be distinguished and quantified by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Derivatization of Racemic Ibuprofen (B1674241)
Materials:
-
Racemic Ibuprofen
-
This compound (≥99.5% ee)
-
Dicyclohexylcarbodiimide (DCC) or EDC
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve racemic ibuprofen (1.0 eq) in anhydrous DCM (10 mL/mmol of acid).
-
Add this compound (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates complete consumption of the limiting reagent.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diastereomeric esters by flash column chromatography if necessary.
-
-
Analysis:
-
Dissolve the purified ester mixture in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify distinct signals for each diastereomer (e.g., the methyl doublets of the ibuprofen moiety or the methine quartet of the phenylethanol moiety).
-
Integrate the non-overlapping signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original carboxylic acid sample.
-
Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.
References
Application of (R)-1-Phenylethanol in the Synthesis of Pharmaceutical Intermediates
Introduction
Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
Enzymatic kinetic resolution is a widely employed method to obtain enantiomerically pure (R)-1-phenylethanol from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer.
Data Presentation: Comparison of Lipase-Catalyzed Kinetic Resolutions
| Enzyme Source | Acyl Donor | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
| Candida antarctica Lipase (B570770) B (Novozyme 435) | Vinyl Acetate (B1210297) | n-Hexane | 42 | 75 min | - | >99 (for remaining substrate) | [1][2] |
| Aspergillus oryzae Lipase (AOL) | Vinyl Acetate | Methyl tert-butyl ether | 30 | - | >46 | >99 (for (R)-1-phenylethyl acetate) | [3] |
| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 37 | 168 h | 40.1 | 98.9 (for (R)-1-phenylethyl acetate) | [4] |
Experimental Protocol: Kinetic Resolution using Novozyme 435
This protocol describes the lipase-catalyzed kinetic resolution of (R,S)-1-phenylethanol to obtain enantiomerically enriched (S)-1-phenylethanol and (R)-1-phenylethyl acetate.[1][5]
Materials:
-
(R,S)-1-phenylethanol
-
Novozyme 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (anhydrous)
-
25 mL sealed glass bioreactor
-
Magnetic stirrer with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OB)
Procedure:
-
To a 25 mL sealed glass bioreactor, add 240 mM of (R,S)-1-phenylethanol dissolved in 5 mL of n-hexane.
-
Add vinyl acetate to the reaction mixture to a final concentration of 1200 mM.
-
Add 11 mg/mL of Novozyme 435 to the mixture.
-
Seal the bioreactor and place it on a magnetic stirrer.
-
Stir the reaction mixture at 250 rpm and maintain the temperature at 42°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
After 75 minutes, stop the reaction.
-
Remove the immobilized enzyme by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate.
-
The unreacted (S)-1-phenylethanol can be isolated with high enantiomeric excess. The (R)-1-phenylethyl acetate can be hydrolyzed to obtain this compound.
Analysis:
The enantiomeric excess of the substrate (ee_s) and product can be determined using chiral HPLC.[5]
-
Column: Chiralcel OB (4.6 x 250 mm)
-
Mobile Phase: n-hexane:isopropyl alcohol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Synthesis of a Beta-Blocker Analogue
Chiral beta-blockers are a class of drugs used to manage cardiovascular diseases. The stereochemistry of these molecules is critical for their pharmacological activity. This compound derivatives can serve as starting materials for the asymmetric synthesis of these important drugs. The following protocol outlines the synthesis of a model beta-blocker analogue, (S)-N-Isopropyl-2-amino-1-phenylethanol, using (R)-(-)-2-Bromo-1-phenylethanol, a derivative readily synthesized from this compound.
Data Presentation: Synthesis of a Beta-Blocker Analogue
| Step | Reaction | Starting Material | Key Reagent(s) | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) of Product (%) |
| 1 | Intramolecular Cyclization | (R)-(-)-2-Bromo-1-phenylethanol | Sodium Hydroxide (B78521) | Dichloromethane (B109758)/Water | 4-6 | 0 to Room Temp. | 85-95 | >98 |
| 2 | Epoxide Ring-Opening | (S)-Styrene Oxide | Isopropylamine (B41738) | Methanol (B129727) | 12-18 | 60 | 70-85 | >98 |
Note: Yields and enantiomeric excess are based on literature precedents for analogous reactions.[6]
Experimental Protocol: Two-Step Synthesis of a Beta-Blocker Analogue
Protocol 1: Synthesis of (S)-Styrene Oxide [6]
This protocol describes the intramolecular cyclization of (R)-(-)-2-Bromo-1-phenylethanol to form the chiral epoxide intermediate, (S)-styrene oxide.
Methodology:
-
Prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and water (1:1 v/v).
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium hydroxide (1.2 eq) in water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude (S)-styrene oxide, which can be further purified by vacuum distillation.
Protocol 2: Synthesis of (S)-N-Isopropyl-2-amino-1-phenylethanol [6]
This protocol details the ring-opening of the chiral epoxide with an amine to form the beta-blocker analogue.
Methodology:
-
Dissolve (S)-Styrene oxide (1.0 eq) in methanol in a sealed pressure vessel.
-
Add isopropylamine (3.0 eq) to the solution at room temperature.
-
Seal the vessel and heat the mixture to 60°C for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess amine under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate/hexanes) to afford the pure (S)-N-Isopropyl-2-amino-1-phenylethanol.
Signaling Pathway: Mechanism of Beta-Blocker Action
Caption: Mechanism of beta-blocker action.
References
- 1. Levodopa synthesis - chemicalbook [chemicalbook.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enantioselective formal synthesis of montelukast sodium. | Semantic Scholar [semanticscholar.org]
- 5. EP0357565A2 - New process for the synthesis of the levodopa - Google Patents [patents.google.com]
- 6. publications.anveshanaindia.com [publications.anveshanaindia.com]
Application Notes and Protocols for (R)-1-Phenylethanol in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-1-phenylethanol, a versatile chiral alcohol, in the fragrance and flavor industries. This document includes details on its sensory properties, applications, and detailed protocols for its synthesis and analysis.
Introduction
This compound, also known as (R)-(+)-α-methylbenzyl alcohol, is a chiral aromatic alcohol valued for its pleasant, mild floral aroma with sweet notes.[1] Its unique sensory profile makes it a desirable ingredient in a variety of consumer products. Beyond its aromatic properties, it serves as a crucial chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its primary applications in the fragrance and flavor sectors and provides detailed experimental protocols for its preparation and analysis.
Sensory Properties and Applications
This compound is characterized by a delicate floral scent, often described as reminiscent of gardenia and hyacinth.[2] This makes it a popular choice for imparting floral and sweet notes in perfumes, cosmetics, and personal care products.[1][3] In the flavor industry, it is used to enhance the sensory profiles of various food and beverage products, adding a sweet and aromatic dimension.[1] The racemic mixture, 1-phenylethanol (B42297), is a natural component of various foods, including cocoa, honey, berries, and tea.[2]
Table 1: Sensory Profile of 1-Phenylethanol Enantiomers
| Enantiomer | Odor Description |
| This compound | Pleasant, mild floral, sweet, gardenia, hyacinth[1][2] |
| (S)-1-Phenylethanol | Less information available, generally considered to have a different and often less desirable aroma profile. |
| Racemic 1-Phenylethanol | Mild floral, honey, rose[4] |
Table 2: Applications and Typical Use Levels of 1-Phenylethanol
| Application | Industry | Typical Use Level |
| Fine Fragrances | Fragrance | Not explicitly quantified, used as a component in complex scent profiles. |
| Cosmetics & Personal Care | Fragrance | Acts as a fragrance component in various products.[3] |
| Food Flavoring | Flavor | Permitted for direct addition to food for human consumption.[4] The quantity should not exceed the amount reasonably required to accomplish its intended technical effect. |
| Beverages | Flavor | Used as a flavoring agent. |
Note: Specific concentration data for this compound in commercial products is often proprietary. The use levels are governed by safety assessments and the desired sensory impact.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Enantiomerically pure this compound can be obtained through various methods, including the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.
Protocol 3.1.1: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol describes the enzymatic resolution of racemic 1-phenylethanol using a lipase (B570770) to selectively acylate the (R)-enantiomer.
Materials:
-
(R,S)-1-phenylethanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
n-Hexane (solvent)
-
25 mL sealed glass bioreactor
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare a solution of (R,S)-1-phenylethanol in n-hexane in the 25 mL sealed glass bioreactor. The concentration of the substrate can range from 40-400 mM.
-
Add vinyl acetate to the reaction mixture. A molar ratio of acyl donor to substrate of 3:1 to 5:1 is typically used.
-
Add the immobilized lipase (e.g., Novozym 435) to the mixture. The biocatalyst loading can range from 2-22 mg/mL.
-
Seal the bioreactor and place it on a magnetic stirrer.
-
Stir the reaction mixture at a constant rate (e.g., 150-400 rpm) and maintain the desired temperature (e.g., 30-60 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Once the desired conversion (typically close to 50%) is reached, stop the reaction.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Evaporate the solvent (n-hexane) and excess vinyl acetate from the filtrate using a rotary evaporator.
-
The resulting mixture contains (S)-1-phenylethanol and (R)-1-phenylethyl acetate. These can be separated by column chromatography.
-
To obtain this compound, the separated (R)-1-phenylethyl acetate can be hydrolyzed.
Protocol 3.1.2: Asymmetric Reduction of Acetophenone (B1666503)
This protocol describes the synthesis of this compound through the asymmetric reduction of acetophenone using a chiral catalyst.
Materials:
-
Acetophenone
-
Chiral catalyst (e.g., Noyori's catalyst)
-
Hydrogen gas (H₂) source
-
Suitable solvent (e.g., methanol, ethanol)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve acetophenone in the chosen solvent.
-
Add the chiral catalyst to the solution. The catalyst loading is typically low (e.g., 0.01-1 mol%).
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion, which is often rapid (minutes to hours).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
The crude product can be purified by distillation or column chromatography to yield enantiomerically pure this compound.
Protocol 3.2.1: Chiral Gas Chromatography (GC) Analysis of 1-Phenylethanol Enantiomers
This protocol outlines the conditions for separating and quantifying the enantiomers of 1-phenylethanol using a chiral GC column.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm)
GC Conditions:
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm
-
Oven Temperature: 120 °C (isothermal)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Carrier Gas: Helium at 24 psi
-
Injection Volume: 1 µL
-
Split Ratio: 80:1
-
Sample Preparation: 3 mg/mL in methanol
Expected Elution Order:
-
(R)-(+)-1-Phenylethanol
-
(S)-(-)-1-Phenylethanol
Protocol 3.2.2: Sensory Evaluation
This protocol provides a general framework for the sensory evaluation of this compound.
Materials:
-
This compound sample
-
Odor-free solvent for dilution (e.g., dipropylene glycol, ethanol)
-
Odor-free smelling strips or glass sniffing jars
-
Panel of trained sensory assessors
-
Controlled environment with neutral air and lighting
Procedure:
-
Prepare a series of dilutions of the this compound sample in the chosen solvent.
-
Dip a smelling strip into each dilution or place a small amount in a sniffing jar.
-
Present the samples to the sensory panel in a randomized and blind manner.
-
Ask the panelists to evaluate the odor intensity and describe the odor characteristics using a standardized vocabulary.
-
For flavor evaluation, prepare dilutions in a suitable base (e.g., water, sugar solution, or a simple beverage base).
-
Present the samples to the panel for tasting and ask them to describe the flavor profile and intensity.
-
Collect and analyze the data to determine the sensory profile and detection/recognition thresholds.
Signaling Pathways and Experimental Workflows
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal epithelium. This triggers a G-protein coupled signaling cascade.
Caption: General Olfactory Signaling Pathway.
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.
Caption: Synthesis and Analysis Workflow.
Conclusion
This compound is a valuable chiral molecule with significant applications in the fragrance and flavor industries. Its distinct floral and sweet aroma enhances a wide range of consumer products. The protocols provided herein offer standardized methods for its synthesis and analysis, enabling researchers and industry professionals to effectively utilize this compound in their work. Further research into the specific sensory properties of its enantiomers and their interactions in complex mixtures will continue to expand its application potential.
References
Protocol for Enantioselective Acylation of Secondary Alcohols: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective acylation of secondary alcohols, a critical transformation in the synthesis of chiral molecules for pharmaceuticals and other fine chemicals. Both non-enzymatic and enzymatic methods are discussed, offering a range of options to suit different substrates and desired outcomes.
Introduction
The kinetic resolution of racemic secondary alcohols via enantioselective acylation is a powerful strategy for obtaining enantiomerically enriched alcohols and esters.[1] This process relies on a chiral catalyst that preferentially acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, a crucial step in the development of single-enantiomer drug substances. Both small molecule organocatalysts and enzymes have been successfully employed for this purpose.[1][2] More advanced methods, such as dynamic kinetic resolution (DKR), can theoretically achieve a 100% yield of the desired enantiomer by combining the kinetic resolution with in situ racemization of the slower-reacting alcohol enantiomer.[3][4]
Non-Enzymatic Methods
A variety of chiral, non-enzymatic catalysts have been developed for the enantioselective acylation of secondary alcohols. These catalysts offer the advantage of being available in both enantiomeric forms, allowing for the synthesis of either enantiomer of the target molecule.[1]
Chiral N-Heterocyclic Carbene (NHC) Catalyzed Acylation
Chiral N-Heterocyclic Carbenes (NHCs) have emerged as effective organocatalysts for the enantioselective acylation of secondary alcohols.[5]
General Experimental Protocol:
A general procedure for the enantioselective acylation of a secondary alcohol using a chiral NHC catalyst is as follows:[6]
-
To a solution of the chiral NHC catalyst (e.g., 1,3-bis-(1-(R)-phenylethyl)imidazolium tetrafluoroborate) and the secondary alcohol (0.6 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 2 mL) at -78 °C under an inert atmosphere (e.g., argon), a vinyl ester (e.g., vinyl diphenylacetate) is added dropwise.[6]
-
The reaction mixture is stirred at the specified temperature and for the time indicated in the data table below.[6]
-
Upon completion, the reaction is quenched by the addition of 0.1 N HCl.[6]
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated under reduced pressure.[6]
-
The resulting residue is purified by column chromatography on silica (B1680970) gel to separate the acylated product (ester) and the unreacted alcohol.[6]
-
The enantiomeric excess (e.e.) of the products is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6]
Table 1: Enantioselective Acylation of 1-Phenylethanol with a Chiral NHC Catalyst. [6]
| Entry | Acylating Agent (equiv.) | Conditions (°C, h) | (R)-Ester (% ee, % yield) | (S)-Alcohol (% ee, % yield) | Selectivity (s) |
| 1 | MeCO2(vinyl) (0.5) | -78, 1 | 29 (36) | 20 (56) | 2.2 |
| 2 | iPrCO2(vinyl) (0.5) | -78, 1 | 67 (37) | 43 (55) | 7.8 |
| 3 | tBuCO2(vinyl) (1.5) | -78, 1 | 76 (40) | 50 (57) | 12 |
| 4 | Ph2CHCO2(vinyl) (0.75) | -78, 3 | 93 (33) | 52 (61) | 46 |
Adapted from data presented in the supporting information of a relevant study.[6]
Chiral 4-(Dimethylamino)pyridine (DMAP) Analogue Catalyzed Acylation
Gregory Fu and coworkers have developed highly effective chiral DMAP analogues for the kinetic resolution of secondary alcohols.[4] The choice of solvent has been shown to be critical for achieving high reactivity and selectivity.[7]
General Experimental Protocol:
-
To a flask containing the chiral DMAP analogue catalyst (e.g., 1 mol%) is added the secondary alcohol, tert-amyl alcohol as the solvent, and triethylamine.[7]
-
The mixture is cooled to 0 °C in an ice bath.[7]
-
Acetic anhydride (B1165640) is then added via syringe.[7]
-
The reaction is monitored until the desired conversion is reached.
-
The reaction is quenched and worked up to isolate the enantioenriched alcohol and the corresponding acetate (B1210297).
Table 2: Kinetic Resolution of Various Secondary Alcohols using a Chiral DMAP Analogue. [7]
| Substrate (Alcohol) | Selectivity (s) |
| 1-Phenylethanol | 32 |
| 1-(1-Naphthyl)ethanol | 95 |
| 1-Phenyl-2-propen-1-ol | 35 |
| 1-Phenyl-2-propyn-1-ol | 20 |
Data extracted from a study by Fu and colleagues, highlighting the efficiency of their catalyst system in tert-amyl alcohol.[7]
Enzymatic Methods
Enzymes, particularly lipases, are widely used for the kinetic resolution of secondary alcohols due to their high enantioselectivity and mild reaction conditions.[2][8] Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is a commonly used and commercially available enzyme for this transformation.[3][9]
Dynamic Kinetic Resolution (DKR) using Novozym® 435 and a Ruthenium Racemization Catalyst
This protocol combines the enzymatic acylation with a ruthenium catalyst for the in-situ racemization of the slower-reacting alcohol enantiomer, leading to a high yield of the desired acylated product.[3]
Experimental Protocol:
-
In a 2 mL vial, add the ruthenium complex (0.01 mmol), K3PO4 (0.047 mmol), toluene (B28343) (1 mL), the secondary alcohol (e.g., 1-phenylethanol, 0.25 mmol), and an ionic liquid such as [BMIM][NTf2] (0.175 mmol).[3]
-
Purge the vial with nitrogen and cap it tightly. Activate the complex by stirring for 18 hours at 25 °C.[3]
-
Add isopropenyl acetate (0.75 mmol) as the acyl donor and Novozym® 435 (2.5 mg).[3]
-
Purge the vial with nitrogen again and seal it.
-
The reaction is carried out at 25 °C with continuous stirring for 6 to 24 hours.[3]
-
The progress of the reaction and the enantiomeric excess of the product are monitored by GC analysis.[3] This method can achieve >96% yield and 99% e.e. for the chiral ester.[3]
Table 3: Dynamic Kinetic Resolution of Secondary Alcohols. [3]
| Substrate (Alcohol) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenylethanol | 6 | >96 | 99 |
| 1-(1-Naphthyl)ethanol | 6 | >96 | 99 |
This data demonstrates the high efficiency of the combined ruthenium and enzyme-catalyzed dynamic kinetic resolution.[3]
Visualizing the Workflow
The following diagrams illustrate the general concepts of kinetic resolution and the experimental workflow.
Caption: General principle of kinetic resolution of a secondary alcohol.
Caption: A typical experimental workflow for enantioselective acylation.
References
- 1. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Enantioselective acylation of secondary alcohols catalyzed by chiral N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Enantiomeric Excess of (R)-1-phenylethanol by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals and fine chemicals. 1-phenylethanol (B42297) is a common chiral intermediate and its enantiomeric purity is often a key factor in the stereoselective synthesis of active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the accurate and reliable determination of the enantiomeric composition of chiral compounds like 1-phenylethanol.[1][2] This application note provides a detailed protocol for the determination of the enantiomeric excess of (R)-1-phenylethanol using chiral HPLC.
Principle
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[2] The differential interaction, based on the spatial arrangement of the molecules, allows for the separation of the (R) and (S) enantiomers into distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer in the sample. By comparing the peak areas of the (R) and (S) enantiomers, the enantiomeric excess can be calculated.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase is recommended.[3]
-
Solvents: HPLC grade n-hexane and isopropanol (B130326) are required for the mobile phase.
-
Sample: A solution of the 1-phenylethanol sample in the mobile phase.
-
Reference Standards: Racemic (R,S)-1-phenylethanol and an enantiomerically enriched standard of this compound are recommended for method development and peak identification.
Chromatographic Conditions
The following table summarizes the recommended HPLC method parameters for the enantiomeric separation of 1-phenylethanol.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C[4] |
| Detection | UV at 210 nm[4] |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of the 1-phenylethanol sample by dissolving an accurately weighed amount in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis and Calculation
The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram using the following formula[5][6]:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where:
-
AreaR is the peak area of the this compound enantiomer.
-
AreaS is the peak area of the (S)-1-phenylethanol enantiomer.
A positive ee value indicates an excess of the (R)-enantiomer, while a negative value would indicate an excess of the (S)-enantiomer.[5]
Expected Results
Under the specified chromatographic conditions, baseline separation of the (R) and (S) enantiomers of 1-phenylethanol is expected. The elution order should be confirmed by injecting a standard of a single, known enantiomer. Typically, for many polysaccharide-based CSPs, the (S)-enantiomer elutes before the (R)-enantiomer.
Table 1: Representative Chromatographic Data
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| (S)-1-phenylethanol | ~ 9.7[4] | 10,000 |
| This compound | ~ 11.5 | 190,000 |
Example Calculation:
Using the data from Table 1:
ee (%) = [ (190,000 - 10,000) / (190,000 + 10,000) ] x 100 ee (%) = [ 180,000 / 200,000 ] x 100 ee (%) = 90%
This result indicates that the sample contains a 90% excess of the this compound enantiomer.
Experimental Workflow
The following diagram illustrates the workflow for the determination of enantiomeric excess of this compound by chiral HPLC.
Caption: Workflow for determining the enantiomeric excess of this compound.
Conclusion
This application note provides a robust and reliable method for the determination of the enantiomeric excess of this compound using chiral HPLC. The described protocol, utilizing a commercially available chiral stationary phase, offers excellent separation and allows for accurate quantification. This method is suitable for routine analysis in research, development, and quality control laboratories.
References
Application Notes and Protocols: Synthesis of Chiral Polyesters via Ring-Opening Polymerization Initiated by (R)-1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral polymers, particularly biodegradable polyesters like polylactide (PLA), are of significant interest in the pharmaceutical and biomedical fields. Their unique stereochemistry can influence drug delivery kinetics, biocompatibility, and degradation profiles, making them ideal candidates for advanced drug delivery systems, tissue engineering scaffolds, and medical implants. The synthesis of these polymers with controlled stereochemistry is crucial. One effective method to achieve this is through the stereoselective ring-opening polymerization (ROP) of cyclic esters, such as lactide, using a chiral initiator.
This document provides detailed application notes and protocols for the synthesis of chiral polylactic acid using (R)-1-phenylethanol as a chiral initiator. This compound, a readily available chiral alcohol, can initiate the polymerization of lactide, leading to the formation of polylactide with a chiral end-group and potentially influencing the stereoselectivity of the polymerization process. The protocols outlined below are based on established principles of ring-opening polymerization of lactides initiated by alcohols.
Key Concepts
The ring-opening polymerization of lactide is a versatile method for producing high molecular weight polyesters.[1] When an alcohol, such as this compound, is used as an initiator in the presence of a suitable catalyst (e.g., stannous octoate), the alcohol's hydroxyl group attacks the carbonyl of the lactide monomer. This initiates the polymerization, and the alcohol molecule becomes covalently bonded to the end of the growing polymer chain. The chirality of the initiator can play a role in the stereoselectivity of the polymerization, potentially favoring the incorporation of one lactide enantiomer over the other, a process known as stereoelective polymerization. The choice of catalyst, temperature, and reaction time are critical parameters that control the molecular weight, polydispersity, and microstructure of the resulting polymer.
Data Presentation
The following table summarizes representative data for the synthesis of chiral polylactide using this compound as an initiator under various conditions. This data is illustrative and based on typical results observed for alcohol-initiated ring-opening polymerization of lactide.
| Entry | Monomer:Initiator Ratio ([LA]:[(R)-PE]) | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | Sn(Oct)₂ (0.1) | 130 | 4 | >95 | 8,500 | 1.15 |
| 2 | 100:1 | Sn(Oct)₂ (0.1) | 130 | 6 | >95 | 15,000 | 1.20 |
| 3 | 200:1 | Sn(Oct)₂ (0.1) | 130 | 12 | >90 | 28,000 | 1.35 |
| 4 | 100:1 | Sn(Oct)₂ (0.05) | 150 | 4 | >95 | 16,500 | 1.25 |
| 5 | 100:1 | DBU (1.0) | 25 | 2 | >98 | 14,500 | 1.10 |
-
[LA]:[(R)-PE] : Molar ratio of lactide monomer to this compound initiator.
-
Sn(Oct)₂ : Stannous octoate.
-
DBU : 1,8-Diazabicyclo[5.4.0]undec-7-ene.
-
Mn : Number-average molecular weight, typically determined by Gel Permeation Chromatography (GPC).
-
PDI : Polydispersity Index, a measure of the distribution of molecular weights.
Experimental Protocols
Materials
-
L-lactide or D,L-lactide (recrystallized from dry toluene (B28343) or ethyl acetate (B1210297) and dried under vacuum)
-
This compound (≥99% purity, dried over molecular sieves)[2][3]
-
Stannous octoate (Sn(Oct)₂, catalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (B129727) (for precipitation)
-
Dichloromethane (for dissolution)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: Bulk Polymerization using Stannous Octoate
This protocol describes the synthesis of chiral polylactide via bulk ring-opening polymerization using this compound as the initiator and stannous octoate as the catalyst.
-
Preparation: A Schlenk flask is charged with the desired amount of L-lactide (or D,L-lactide) and a magnetic stir bar. The flask is then heated to 130°C under vacuum for at least 4 hours to remove any residual water.
-
Initiator and Catalyst Addition: After drying, the flask is backfilled with an inert gas (Nitrogen or Argon). The desired amount of this compound (as a solution in anhydrous toluene) is injected into the molten lactide via a syringe. This is followed by the addition of the stannous octoate catalyst, also as a solution in anhydrous toluene. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer (see table above).
-
Polymerization: The reaction mixture is stirred under an inert atmosphere at the desired temperature (e.g., 130-150°C) for a specified time (e.g., 4-12 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Purification: After the desired reaction time, the flask is cooled to room temperature. The crude polymer is dissolved in a minimal amount of dichloromethane. The dissolved polymer is then precipitated by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40-50°C to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as ¹H NMR spectroscopy (to confirm the structure and determine monomer conversion), Gel Permeation Chromatography (GPC) (to determine the molecular weight and polydispersity index), and Differential Scanning Calorimetry (DSC) (to determine thermal properties such as glass transition temperature and melting point).
Protocol 2: Solution Polymerization using DBU
This protocol outlines the synthesis of chiral polylactide via solution ring-opening polymerization using this compound as the initiator and DBU as an organocatalyst. This method is often faster and proceeds under milder conditions.
-
Preparation: A dry Schlenk flask is charged with the desired amount of L-lactide (or D,L-lactide) and a magnetic stir bar under an inert atmosphere.
-
Dissolution: Anhydrous toluene is added to the flask to dissolve the lactide monomer to a desired concentration (e.g., 1 M).
-
Initiator and Catalyst Addition: The required amount of this compound is added to the solution via syringe, followed by the addition of the DBU catalyst.
-
Polymerization: The reaction is stirred at room temperature (or a slightly elevated temperature) for the desired time (e.g., 2-4 hours).
-
Purification and Isolation: The purification and isolation steps are similar to Protocol 1. The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
-
Characterization: The polymer is characterized using the same techniques as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of chiral polylactide.
Ring-Opening Polymerization Mechanism
Caption: General mechanism of ring-opening polymerization.
Applications in Drug Development
The use of chiral polymers synthesized with initiators like this compound offers several advantages in drug development:
-
Controlled Drug Release: The stereochemistry of the polymer backbone can influence the rate of degradation, allowing for fine-tuned control over the release profile of encapsulated drugs.
-
Enhanced Biocompatibility: The chirality of the polymer may affect its interaction with biological systems, potentially leading to improved biocompatibility and reduced inflammatory responses.
-
Targeted Delivery: The chiral end-group introduced by the initiator can be a site for further functionalization, enabling the attachment of targeting ligands for site-specific drug delivery.
-
Stereospecific Interactions: In cases where the drug itself is chiral, a chiral polymer matrix can lead to stereospecific interactions, potentially affecting drug stability and release. The use of chirality is a critical factor in drug design and delivery, influencing pharmacokinetics and pharmacodynamics.[4]
Conclusion
The synthesis of chiral polyesters using this compound as an initiator provides a valuable tool for researchers in materials science and drug development. The protocols and data presented here offer a foundation for the controlled synthesis of these advanced biomaterials. By carefully selecting reaction conditions, polymers with tailored molecular weights, microstructures, and thermal properties can be achieved, opening up new possibilities for the design of innovative drug delivery systems and biomedical devices. Further research into the stereoselective nature of this specific initiator-monomer system is warranted to fully elucidate its potential for creating highly stereoregular polymers.
References
Application Notes and Protocols for the Stereoselective Reduction of Ketones Using (R)-1-Phenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective reduction of prochiral ketones to chiral secondary alcohols utilizing derivatives of (R)-1-phenylethanol as the source of chirality. The synthesis of enantiomerically pure alcohols is a critical step in the development of many pharmaceuticals and fine chemicals. The methods outlined below leverage the chirality of readily available this compound to induce asymmetry in ketone reductions through various chemical strategies, including the use of chiral auxiliaries, ligands for transfer hydrogenation, and as chiral modifiers for hydride reagents.
Introduction
The asymmetric reduction of ketones is a fundamental transformation in organic synthesis. Achieving high enantioselectivity is often accomplished using chiral catalysts or reagents. This compound and its derivatives serve as versatile chiral building blocks for the synthesis of these inducers of asymmetry. The primary strategies covered in these notes are:
-
Asymmetric Transfer Hydrogenation (ATH): Chiral ligands derived from this compound are used to create transition metal complexes (typically Ruthenium) that catalyze the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to a ketone with high enantioselectivity.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: Chiral alkoxides, formed from this compound derivatives and a Lewis acidic metal like aluminum, are employed to facilitate the stereoselective transfer of a hydride from a sacrificial alcohol to the ketone substrate.
-
Chirally Modified Hydride Reagents: this compound derivatives can be used as chiral auxiliaries to modify common hydride reagents like lithium aluminum hydride (LiAlH₄), creating a chiral environment that directs the hydride delivery to one face of the ketone.
These methods offer a range of options to the synthetic chemist, with varying substrate scopes, reaction conditions, and levels of stereocontrol.
Data Presentation: Performance of this compound Derivatives in Ketone Reduction
The following tables summarize the quantitative data for the stereoselective reduction of various ketones using different derivatives of this compound.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) Derivatives with Ru(II) Catalysts and Chiral Amino Alcohol Ligands
| Entry | Ketone Substrate | Chiral Ligand/Catalyst System | Yield (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | Ru(II) with (1R,2S)-N-benzyl-norephedrine | 88 | 95 | R |
| 2 | Acetophenone | Ru(II) with (1R,2S)-N-methyl-ephedrine | 84 | 63 | S |
| 3 | Acetophenone | Ru(II) with (1R,2S)-norephedrine | 90 | 52 | S |
| 4 | Acetophenone | Ferrocenyl amino alcohol ligand 9 with Ru(II) | High | 70 | Not Specified |
| 5 | Various Arylalkyl Ketones | Ferrocenyl amino alcohol ligand 9 with Ru(II) | High | up to 80 | Not Specified |
Table 2: Meerwein-Ponndorf-Verley (MPV) Reduction of Ketones
| Entry | Ketone Substrate | Chiral Alcohol | Yield (%) | ee (%) | Product Configuration |
| 1 | 2-Chloroacetophenone | (R)-(+)-sec-o-bromophenylethyl alcohol | Not Specified | 82 | Not Specified |
Table 3: Asymmetric Reduction of Acetophenone with Chirally Modified Borane Reagents
| Entry | Chiral Auxiliary (derived from) | Reagent | Yield (%) | ee (%) | Product Configuration |
| 1 | Valine methyl ester | Dihydrooxazaborin-borane complex | Not Specified | 75 | R |
| 2 | Valine methyl ester (with LiBr additive) | Dihydrooxazaborin-borane complex | 90 | 90 | R |
Experimental Protocols
Protocol for Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium-Amino Alcohol Catalyst
This protocol is a general procedure based on the principles of ruthenium-catalyzed transfer hydrogenation with chiral amino alcohol ligands.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral β-amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous isopropyl alcohol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.025 mmol) and the chiral β-amino alcohol ligand (0.05 mmol) in anhydrous i-PrOH (2 mL).
-
The mixture is heated to reflux for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the prochiral ketone (0.5 mmol) in anhydrous i-PrOH (9 mL).
-
Cool the ketone solution to -20 °C using a suitable cooling bath.
-
Reaction Initiation: To the cooled ketone solution, add the pre-formed ruthenium catalyst solution via syringe.
-
Prepare a 0.1 M solution of t-BuOK in anhydrous i-PrOH. Add 2.5 mL of this solution (0.25 mmol t-BuOK) dropwise to the reaction mixture at -20 °C.
-
Stir the reaction mixture at -20 °C for 1 hour, and then allow it to slowly warm to room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381)/ethyl acetate).
-
Analysis: Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or chiral GC analysis.
Protocol for Asymmetric Reduction of Acetophenone using a Chiral Dihydrooxazaborin-Borane Complex
This protocol is adapted from the reduction of acetophenone using a chiral auxiliary derived from an amino acid.[1]
Materials:
-
Chiral dihydrooxazaborin derived from an amino acid ester (e.g., from valine methyl ester)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1M solution)
-
Acetophenone
-
Lithium Bromide (LiBr) (optional additive)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Chiral Reducing Agent: In a flame-dried round-bottom flask under an inert atmosphere, place the chiral dihydrooxazaborin (5 mmol).
-
Add anhydrous THF (volume as required).
-
To this solution, add BH₃·THF solution (5 mL, 1M, 5 mmol) dropwise at room temperature. Stir the mixture for 30 minutes.
-
(Optional) Addition of Lithium Bromide: For enhanced enantioselectivity, add LiBr (0.4 g, 5 mmol) dissolved in THF (5 mL) to the freshly prepared chiral reducing agent. Stir for 15 minutes at room temperature.
-
Reduction: Add acetophenone (0.6 mL, 5 mmol) dropwise to the solution of the chiral reducing agent.
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol until gas evolution ceases.
-
Extract the product with hexane.
-
Wash the hexane extract with dilute HCl followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting (R)-(+)-1-phenylethanol by column chromatography using a hexane:ethyl acetate (B1210297) (98:2) eluent system.
-
Determine the chemical yield and enantiomeric excess (by chiral GC or HPLC).
Visualizations
Reaction Pathway Diagrams
Caption: Asymmetric Transfer Hydrogenation Workflow.
Caption: Enantioselective MPV Reduction Pathway.
Caption: Decision workflow for using this compound derivatives.
References
Application Notes and Protocols: Lipase-Catalyzed Transesterification for Kinetic Resolution of 1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the kinetic resolution of 1-phenylethanol (B42297) via lipase-catalyzed transesterification. This biocatalytic method is a cornerstone in producing enantiomerically pure alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Kinetic resolution is a widely employed technique for separating racemic mixtures. In the context of 1-phenylethanol, lipases, a class of hydrolases, exhibit high enantioselectivity by preferentially catalyzing the acylation of one enantiomer over the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. The efficiency of this process is determined by the conversion rate and the enantiomeric excess of both the product and the remaining substrate.
Principle of the Reaction
The lipase-catalyzed transesterification of racemic 1-phenylethanol involves the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to one of the enantiomers of the alcohol. Lipases, such as Candida antarctica lipase (B570770) B (CALB), often show a preference for the (R)-enantiomer, leading to the formation of (R)-1-phenylethyl acetate (B1210297) while leaving behind (S)-1-phenylethanol. The use of vinyl acetate as an acyl donor is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation.
Data Presentation
The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of 1-phenylethanol, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Effect of Lipase Source on Kinetic Resolution
| Lipase Source | Acyl Donor | Solvent | Conversion (c) | Enantiomeric Excess of Substrate (ee_s) | Enantiomeric Excess of Product (ee_p) | Enantioselectivity (E) | Reference |
| Candida antarctica lipase B (CALB) | Vinyl Acetate | n-Hexane | ~50% | >99% | >99% | >200 | [1][2][3] |
| Pseudomonas cepacia lipase (PS-C II) | Vinyl Acetate | n-Hexane | 50% | >99% | >99% | >200 | [3] |
| Burkholderia cepacia lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 40.8% | - | 98.9% | 379 | [4] |
| Candida rugosa lipase | Vinyl Acetate | n-Heptane | Low | - | - | Low | [4] |
| Steapsin lipase | Vinyl Acetate | Hexane | - | - | - | - | [5] |
Table 2: Influence of Reaction Conditions using CALB (Novozym 435)
| Substrate Conc. (mM) | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (c) | ee_s (%) | ee_p (%) | Reference |
| 13.5 mmol in 80 mL | Vinyl Acetate | Hexane | - | 4 | 43% (isolated yield of ester) | - | - | [6] |
| 240 | Vinyl Acetate | n-Hexane | 42 | 1.25 | - | 100 | - | [5][7] |
| - | Triacetin | Neat | 30-70 | - | ~50% | 97% | - | [8] |
| - | Tributyrin | Neat | 30-60 | - | - | - | >99% | [8] |
| 200 | Vinyl Acetate | Heptane | 53.4 | 18.6 | - | 99.22 | - | [5] |
Experimental Protocols
This section outlines a general protocol for the lipase-catalyzed kinetic resolution of 1-phenylethanol. Specific parameters can be adjusted based on the data presented in the tables above to achieve desired outcomes.
Materials and Reagents:
-
Racemic (R,S)-1-phenylethanol
-
Immobilized Lipase (Candida antarctica lipase B, e.g., Novozym 435, is recommended)
-
Acyl Donor (e.g., Vinyl Acetate)
-
Anhydrous Organic Solvent (e.g., n-Hexane, Heptane, Toluene)
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate or shaking incubator
-
Rotary evaporator
-
Chromatography supplies (Silica gel for column chromatography)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol: Kinetic Resolution of (R,S)-1-Phenylethanol
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenylethanol (e.g., 1.0 mmol).
-
Dissolve the substrate in an appropriate volume of anhydrous organic solvent (e.g., 10 mL of n-hexane).
-
Add the immobilized lipase (e.g., 20 mg of Novozym 435).
-
Add the acyl donor. A molar excess is typically used (e.g., 3.0 mmol of vinyl acetate).
-
-
Reaction Execution:
-
Seal the flask and place it in a temperature-controlled environment (e.g., a water bath or shaker) set to the desired temperature (e.g., 30-42°C).[5]
-
Stir the reaction mixture at a constant rate (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Analyze the aliquots by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
-
Work-up and Purification:
-
Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction.
-
Remove the immobilized lipase by filtration. The enzyme can often be washed with a solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Analysis:
-
Determine the enantiomeric excess of the purified (S)-1-phenylethanol and the (R)-1-phenylethyl acetate using chiral GC or HPLC.
-
Calculate the conversion (c) and the enantioselectivity factor (E) using the following equations:
-
c = ee_s / (ee_s + ee_p)[1]
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or a simplified version for high enantioselectivity.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the enzymatic mechanism of the lipase-catalyzed kinetic resolution.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Simplified mechanism of lipase-catalyzed transesterification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols | Semantic Scholar [semanticscholar.org]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. "The production of enantiomerically pure 1-phenylethanol by enzymatic k" by AYŞE BOZAN, RAHİME SONGÜR et al. [journals.tubitak.gov.tr]
- 8. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: Asymmetric Hydrogenation of Acetophenone with Noyori Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of prochiral ketones into chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly vital in the pharmaceutical industry for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). Among the most robust and widely utilized methods for this purpose is the use of Noyori-type catalysts. These ruthenium(II) complexes, featuring a C₂-symmetric atropisomeric diphosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and a chiral 1,2-diamine ligand such as 1,2-diphenylethylenediamine (DPEN), are celebrated for their high catalytic activity, extensive substrate scope, and the exceptional levels of enantioselectivity they provide, often exceeding 98% enantiomeric excess (ee).[1]
This document offers detailed application notes on the performance of these catalysts and provides comprehensive protocols for their preparation and application in the asymmetric hydrogenation of acetophenone (B1666503), a model substrate for simple aromatic ketones.
Mechanism of Action: A Metal-Ligand Bifunctional Approach
The catalytic cycle of Noyori-type catalysts in the hydrogenation of ketones is understood to proceed through a nonclassical, metal-ligand bifunctional mechanism that occurs in the outer coordination sphere of the ruthenium center.[1][2]
The key steps in this process are:
-
Catalyst Activation: The precatalyst, typically a Ru(II) dihalide, is activated in the presence of a base and hydrogen gas to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[1]
-
Transition State Formation: The ketone substrate does not directly coordinate to the ruthenium center. Instead, it interacts with the catalyst to form a six-membered pericyclic transition state that involves a Ru-H bond and an N-H bond from the diamine ligand.[1][2]
-
Concerted Hydride and Proton Transfer: In a concerted step, a hydride is transferred from the ruthenium to the carbonyl carbon, while a proton is transferred from the diamine ligand to the carbonyl oxygen.[2]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, which is then regenerated to continue the catalytic cycle.[1]
Recent computational and experimental studies have further refined this mechanism, suggesting that a hydride is transferred in an outer-sphere manner to form an ion pair in the rate- and enantio-determining step.[3][4] The presence of a base, such as potassium tert-butoxide, can accelerate the reaction by facilitating the formation of potassium amidato complexes.[3][4]
Data Presentation
The following tables summarize the performance of various Noyori-type catalysts in the asymmetric hydrogenation of acetophenone under different reaction conditions.
Table 1: Performance of Chiral RuCl₂[(diphosphine)(diamine)] Precatalysts in the Asymmetric Hydrogenation of Acetophenone
| Diphosphine Ligand | Diamine Ligand | Conversion (%) | ee (%) | Product Configuration |
| (S,S)-1 | (R,R)-DPEN | >95 | 90 | S |
| rac-1 | (R,R)-DPEN | >95 | 85 | S |
| (R)-BINAP | (R,R)-DPEN | >95 | 86 | S |
| rac-BINAP | (R,R)-DPEN | >95 | 73 | S |
| (S,S)-1 | (S,S)-DPEN | >95 | 15 | R |
Reaction Conditions: Acetophenone (1.72 mmol), catalyst (0.00172 mmol), t-BuOK (0.0258 mmol) in 2-propanol (10 mL) at 25 °C under 8 atm H₂ for 12 h.[5]
Table 2: Effect of Ligands on the Asymmetric Hydrogenation of Acetophenone
| Catalyst | Conversion (%) | ee (%) |
| (R)-BINAP-RuCl₂-(R)-DABN | < 60 | ~80 |
| (R)-BINAP-RuCl₂-(R)-MAB | > 80 | ~80 |
| (R)-Tol-BINAP-RuCl₂-(R)-DABN | < 60 | > 90 |
| (R)-Tol-BINAP-RuCl₂-(R)-MAB | > 80 | > 90 |
Reaction Conditions: Acetophenone (1 mmol), catalyst (0.01 mmol), t-BuOK (1.25 mM) in 2-propanol (20 mL) at room temperature under 100 psi H₂.[6]
Experimental Protocols
Protocol 1: Preparation of a Noyori-Type Precatalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN])
This protocol describes a general method for the synthesis of the RuCl₂(diphosphine)(diamine) precatalyst.
Materials:
-
[RuCl₂(benzene)]₂
-
(S)-BINAP
-
(S,S)-DPEN
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Anhydrous, degassed toluene
-
Schlenk flasks and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Synthesis of the Intermediate Complex:
-
In a Schlenk flask under an inert atmosphere, combine [RuCl₂(benzene)]₂ (1 equivalent) and (S)-BINAP (2.2 equivalents).
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes, during which the solution should turn a deep red-purple color.[1]
-
Remove the solvent under high vacuum to yield the intermediate complex, RuCl₂--INVALID-LINK--n.
-
-
Synthesis of the Final Precatalyst:
-
In a separate Schlenk flask, dissolve the crude intermediate complex and (S,S)-DPEN (1.1 equivalents) in anhydrous, degassed toluene.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to afford the desired RuCl₂[(S)-BINAP][(S,S)-DPEN] precatalyst.[1]
-
Protocol 2: General Procedure for the Asymmetric Hydrogenation of Acetophenone
This protocol provides a general method for the hydrogenation of acetophenone using a pre-synthesized Noyori catalyst.
Materials:
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] (or another suitable Noyori precatalyst)
-
Potassium tert-butoxide (t-BuOK)
-
Acetophenone
-
Anhydrous, degassed 2-propanol
-
High-pressure autoclave with a glass liner and magnetic stirring
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox
Procedure:
-
Reactor Preparation:
-
Inside an inert atmosphere glovebox, place the desired amount of the RuCl₂[(S)-BINAP][(S,S)-DPEN] precatalyst (e.g., substrate/catalyst ratio of 1000:1) into the glass liner of the autoclave.[5]
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).[1]
-
Add a sufficient amount of anhydrous, degassed 2-propanol to dissolve the catalyst and base.[1]
-
Add the acetophenone substrate to the liner.[1]
-
-
Hydrogenation Reaction:
-
Place the glass liner inside the autoclave and securely seal the reactor.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to eliminate any residual air.[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[1]
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the specified duration (typically 4-24 hours).[1]
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Open the autoclave and remove the glass liner.
-
The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
To isolate the product, the solvent can be removed under reduced pressure, and the residue can be purified by standard techniques such as column chromatography.
-
Visualizations
Caption: General structure of a Noyori catalyst.
Caption: Catalytic cycle for asymmetric hydrogenation.
Caption: Experimental workflow for hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
Application Notes and Protocols for the Use of (R)-1-Phenylethanol as a Chiral Derivatizing Agent for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of (R)-1-phenylethanol as a chiral derivatizing agent (CDA) for the enantioselective analysis of chiral carboxylic acids by gas chromatography (GC). This method is particularly valuable in drug development, pharmacology, and stereoselective synthesis, where the determination of enantiomeric purity is crucial.
Introduction
Chiral separation is a critical aspect of pharmaceutical research and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, the direct enantioselective separation of many chiral compounds on a chiral stationary phase (CSP) can be challenging.
An alternative and widely used approach is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral GC column. This compound is a suitable CDA for chiral carboxylic acids, as it reacts to form diastereomeric esters that are often volatile and thermally stable enough for GC analysis.
Principle of the Method
The fundamental principle involves a two-step chemical reaction. First, the chiral carboxylic acid is "activated" to facilitate the subsequent reaction. This is typically achieved using a coupling agent. In the second step, the activated carboxylic acid reacts with the enantiomerically pure this compound to form a pair of diastereomeric esters.
The resulting diastereomers, having different spatial arrangements, will exhibit different retention times on a standard achiral GC column, allowing for their separation and quantification. The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original chiral carboxylic acid.
Experimental Protocols
Derivatization of Chiral Carboxylic Acids with this compound
This protocol is a general guideline for the derivatization of chiral carboxylic acids, such as profens (e.g., ibuprofen, naproxen), using a carbodiimide (B86325) coupling agent.
Materials:
-
Chiral carboxylic acid sample
-
(R)-(+)-1-Phenylethanol (enantiomeric purity ≥ 99%)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Vials for reaction and sample analysis
-
Standard laboratory glassware and equipment
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the racemic or enantiomerically enriched carboxylic acid in 1 mL of anhydrous dichloromethane in a clean, dry vial.
-
Addition of Reagents: To the solution from step 1, add 1.2 equivalents of this compound and a catalytic amount of DMAP (approximately 0.1 equivalents).
-
Activation of Carboxylic Acid: In a separate vial, dissolve 1.5 equivalents of DCC or EDC in 0.5 mL of anhydrous dichloromethane. Add this solution dropwise to the mixture from step 2 while stirring at room temperature.
-
Reaction: Seal the reaction vial and stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC analysis of an aliquot.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and carefully evaporate the solvent under a gentle stream of nitrogen.
-
-
Sample for GC Analysis: Re-dissolve the resulting crude diastereomeric esters in a suitable volatile solvent (e.g., ethyl acetate, hexane) to a final concentration of approximately 1 mg/mL for GC analysis.
Gas Chromatography (GC) Analysis of Diastereomeric Esters
The following are typical starting conditions for the GC analysis of diastereomeric esters. These conditions should be optimized for the specific analytes and the GC system being used.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Standard achiral capillary column (e.g., DB-5, HP-5ms, or similar 5% phenyl-methylpolysiloxane).
GC Conditions:
| Parameter | Typical Value |
| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150 °C, hold for 1 min |
| Ramp: 10 °C/min to 280 °C, hold for 5 min | |
| Detector | FID or MS |
| FID Temperature | 280 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
Data Presentation
Quantitative data from the GC analysis should be summarized in a clear and structured table to facilitate comparison and interpretation. The following table is a template that can be used to record and present the results for the analysis of different chiral carboxylic acids after derivatization with this compound.
Table 1: GC Separation Data for Diastereomeric Esters of Chiral Carboxylic Acids with this compound
| Chiral Carboxylic Acid | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Separation Factor (α)¹ | Resolution (Rs)² | Enantiomeric Excess (e.e., % )³ |
| e.g., Ibuprofen | [Record Value] | [Record Value] | [Calculate Value] | [Calculate Value] | [Calculate Value] |
| e.g., Naproxen | [Record Value] | [Record Value] | [Calculate Value] | [Calculate Value] | [Calculate Value] |
| [Analyte 3] | [Record Value] | [Record Value] | [Calculate Value] | [Calculate Value] | [Calculate Value] |
| ... | ... | ... | ... | ... | ... |
Notes on Table Calculations:
¹ Separation Factor (α): α = t'R2 / t'R1, where t'R1 and t'R2 are the adjusted retention times of the first and second eluting diastereomers, respectively. ² Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base for the two diastereomers. ³ Enantiomeric Excess (e.e.): e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100, where Area₁ and Area₂ are the peak areas of the two diastereomers.
Visualizations
Logical Relationship of the Derivatization Principle
Caption: Principle of Chiral Derivatization.
Experimental Workflow for GC Analysis
Caption: GC Analysis Workflow.
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-1-Phenylethanol Using Whole-Cell Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the chiral alcohol (R)-1-phenylethanol from acetophenone (B1666503) using whole-cell biocatalysis. This environmentally friendly approach offers high enantioselectivity and is a valuable alternative to traditional chemical synthesis, particularly in the development of pharmaceutical intermediates.
This compound is a key chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Whole-cell biocatalysis utilizes intact microorganisms, containing the necessary enzymes (alcohol dehydrogenases/ketoreductases), to perform the asymmetric reduction of acetophenone. This method circumvents the need for costly enzyme purification and provides a robust system with inherent cofactor regeneration.
This document outlines protocols for various whole-cell systems, including Lactobacillus species, Bacillus cereus, and recombinant Escherichia coli.
Comparative Data of Whole-Cell Biocatalytic Systems
The following tables summarize quantitative data from various studies on the whole-cell biocatalytic synthesis of this compound, allowing for easy comparison of different systems and reaction conditions.
| Biocatalyst | Substrate Conc. (mM) | Catalyst Conc. | Co-substrate | Temp. (°C) | pH | Time (h) | Conversion (%) | e.e. (%) (R) |
| Lactobacillus kefiri P2 | - | - | - | 25 | 4.5 | 64 | 99 | >99 |
| Lactobacillus senmaizukei | - | - | - | 25 | 5.25 | 72 | High | High |
| Bacillus cereus TQ-2 | 2 | 0.1 g/mL (wet cells) | 15% (v/v) Glycerol | 30 | 7.0 | 24 | - | >99 |
| Pichia capsulata | 1.875 g/L | 112.5 g/L (wet cells) | Glucose | 25 | 7.0 | 48 | 99 | >99.9 |
| Recombinant E. coli (cpsADH) | 1 g/L | - | Ethanol | - | - | - | - | - |
Experimental Workflow & Signaling Pathways
The general workflow for the biocatalytic synthesis of this compound using a whole-cell system is depicted below.
Caption: General experimental workflow for whole-cell biocatalysis.
The core of this process is the enzymatic reduction of acetophenone within the microbial cell, which relies on a cofactor, typically NADH or NADPH. The whole-cell system regenerates this cofactor, often by utilizing a co-substrate like glucose or glycerol.
Caption: Enzymatic reduction and cofactor regeneration pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis using Lactobacillus sp.
This protocol is a general guideline for using Lactobacillus species for the asymmetric reduction of acetophenone.
1. Materials and Reagents
-
Lactobacillus strain (e.g., L. kefiri, L. plantarum)
-
MRS Broth/Agar (B569324) for cultivation.
-
Phosphate (B84403) buffer (100 mM, pH 5.0-7.0)
-
Acetophenone
-
Glucose (or other co-substrate)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Sterile water
2. Equipment
-
Incubator
-
Shaking incubator
-
Centrifuge
-
Autoclave
-
pH meter
-
Orbital shaker
-
GC or HPLC with a chiral column
3. Procedure
Step 1: Cultivation of Lactobacillus
-
Prepare MRS agar plates and broth according to the manufacturer's instructions. A typical composition for MRS medium includes peptone, beef extract, yeast extract, glucose, and other nutrients that support the luxuriant growth of Lactobacilli.
-
Inoculate a single colony of the Lactobacillus strain into a flask containing sterile MRS broth.
-
Incubate at the optimal temperature for the specific strain (typically 30-37°C) without shaking for 24-48 hours, or until the culture reaches the late exponential or early stationary phase.
Step 2: Preparation of Resting Cells
-
Harvest the cells from the broth by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet by resuspending it in an equal volume of sterile phosphate buffer (100 mM, pH adjusted to the desired reaction pH, e.g., 5.25).
-
Centrifuge again under the same conditions and discard the supernatant. Repeat the washing step one more time to ensure the removal of residual medium components.
-
Resuspend the final cell pellet in the reaction buffer to the desired concentration (e.g., to achieve a final cell concentration of 0.1 g/mL wet weight in the reaction).
Step 3: Biocatalytic Reaction
-
In a sterile flask, combine the resting cell suspension, glucose (as a co-substrate, e.g., to a final concentration of 1-2% w/v), and acetophenone (the substrate, e.g., to a final concentration of 10-50 mM).
-
Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 25°C) and agitation (e.g., 100-150 rpm) for the desired reaction time (e.g., 24-72 hours).
Step 4: Product Extraction
-
After the reaction, terminate the process by centrifuging the mixture to pellet the cells.
-
Transfer the supernatant to a new tube and extract the this compound by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate.
Step 5: Analysis
-
Analyze the extracted product using a Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column to determine the conversion of acetophenone and the enantiomeric excess (e.e.) of this compound.
Protocol 2: Synthesis using Recombinant E. coli
This protocol outlines the use of a recombinant E. coli strain overexpressing an alcohol dehydrogenase (ADH).
1. Materials and Reagents
-
Recombinant E. coli strain (e.g., BL21(DE3)) harboring the ADH gene
-
LB Broth/Agar
-
Appropriate antibiotic for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Phosphate buffer (100 mM, pH 7.0)
-
Acetophenone
-
Co-substrate for cofactor regeneration (e.g., isopropanol (B130326) or glucose)
-
Ethyl acetate
-
Anhydrous sodium sulfate
2. Procedure
Step 1: Cultivation and Induction
-
Inoculate a single colony of the recombinant E. coli into LB broth containing the appropriate antibiotic.
-
Grow the culture overnight at 37°C with shaking (e.g., 200 rpm).
-
The next day, inoculate a larger volume of fresh LB broth with the overnight culture (e.g., 1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of the ADH by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture under inducing conditions (e.g., 16-30°C for 12-16 hours).
Step 2: Preparation of Resting Cells
-
Follow the same procedure as described in Protocol 1, Step 2, using a suitable buffer such as phosphate buffer (pH 7.0).
Step 3: Biocatalytic Reaction
-
Set up the reaction as described in Protocol 1, Step 3. A co-substrate such as isopropanol is often used for cofactor regeneration with many ADHs, where the co-product acetone (B3395972) is formed.
Step 4 & 5: Product Extraction and Analysis
-
Follow the procedures outlined in Protocol 1, Steps 4 and 5.
Analytical Method: Chiral GC Analysis
This method is suitable for determining the enantiomeric excess of 1-phenylethanol.
-
Column: Chiral capillary column (e.g., Astec CHIRALDEX B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness)
-
Oven Temperature: Isothermal at 120°C
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 250°C
-
Carrier Gas: Helium at a constant pressure (e.g., 24 psi)
-
Injection: 1 µL, with a split ratio (e.g., 80:1)
-
Sample Preparation: Dilute the ethyl acetate extract in a suitable solvent like methanol (B129727) to a concentration of approximately 3 mg/mL.
-
Expected Elution Order: Typically, (R)-(+)-1-phenylethanol elutes before (S)-(-)-1-phenylethanol on this type of column. This should be confirmed with standards.
The enantiomeric excess (e.e.) is calculated using the following formula:
e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Chemoenzymatic Deracemization of 1-Phenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoenzymatic deracemization of 1-phenylethanol (B42297), a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols focus on dynamic kinetic resolution (DKR), a powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of the desired enantiopure product.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry due to the often differing physiological activities of enantiomers. 1-phenylethanol is a valuable chiral building block, and its resolution is a widely studied process. Chemoenzymatic deracemization, specifically through DKR, offers an efficient and elegant solution to overcome the inherent 50% yield limitation of traditional kinetic resolution.[1] This approach typically involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one enantiomer, coupled with a metal-based catalyst for the continuous racemization of the unreacted enantiomer.[1][2]
Core Concepts and Workflow
The overall process of chemoenzymatic deracemization of 1-phenylethanol via DKR involves two key simultaneous reactions:
-
Enzymatic Kinetic Resolution (EKR): A lipase selectively catalyzes the acylation of one enantiomer of racemic 1-phenylethanol, typically the (R)-enantiomer, to form the corresponding ester. The (S)-enantiomer is left largely unreacted.
-
In-Situ Racemization: A chemical catalyst, often a ruthenium or niobium complex, continuously converts the unreacted (S)-1-phenylethanol back into the racemic mixture. This ensures a constant supply of the reactive (R)-enantiomer for the enzymatic acylation.
This concurrent process allows for the conversion of the entire racemic starting material into a single enantiomer of the product ester, which can then be hydrolyzed to yield the desired enantiopure alcohol.
References
Application Notes and Protocols: Enantioselective Synthesis of Chiral Amines from (R)-1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral amines, utilizing (R)-1-phenylethanol as a versatile chiral starting material. The methodologies described herein are critical for the development of enantiomerically pure pharmaceuticals and other fine chemicals.
Introduction
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 80% of all drugs and drug candidates.[1] Their stereochemistry is often crucial for therapeutic efficacy, making enantioselective synthesis a cornerstone of modern drug discovery and development. This compound is an attractive and readily available chiral building block for the synthesis of these valuable compounds. This document outlines two primary strategies for the synthesis of chiral amines from this compound: direct conversion with inversion of configuration via the Mitsunobu reaction, and its use as a chiral auxiliary in asymmetric reductive amination.
Method 1: Mitsunobu Reaction for Direct Conversion with Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including amines, with a clean inversion of stereochemistry.[2][3] This makes it an ideal method for transforming this compound into the corresponding (S)-amines. The reaction proceeds through the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD).[4] The activated alkoxyphosphonium salt then undergoes nucleophilic substitution by a suitable nitrogen nucleophile.
A common nitrogen source for this reaction is phthalimide (B116566), which, after the Mitsunobu reaction, can be cleaved under mild conditions to afford the primary amine.[2] This two-step sequence is a variation of the Gabriel synthesis.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the synthesis of (S)-1-phenylethylamine from this compound.
Protocol: Synthesis of (S)-1-phenylethylamine from this compound
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine monohydrate
-
Ethanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
Step 1: Mitsunobu Reaction
-
To a solution of this compound (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C and add DEAD or DIAD (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain (S)-N-(1-phenylethyl)phthalimide.
Step 2: Hydrazinolysis (Gabriel Amine Synthesis)
-
Dissolve the purified (S)-N-(1-phenylethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide should form.
-
Cool the mixture to room temperature and acidify with aqueous HCl.
-
Filter off the precipitate and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-phenylethylamine.
Quantitative Data
| Starting Material | Product | Reagents | Yield (%) | Enantiomeric Excess (ee) |
| This compound | (S)-1-phenylethylamine | Phthalimide, PPh₃, DEAD; Hydrazine | >80% (overall) | >98% |
Note: Yields and enantiomeric excess are representative and may vary based on specific reaction conditions and purification.
Method 2: this compound as a Precursor for a Chiral Auxiliary in Asymmetric Reductive Amination
In this strategy, this compound is first converted to (R)-1-phenylethylamine, which then serves as a chiral auxiliary to direct the stereoselective synthesis of other chiral amines. This is particularly useful for the synthesis of more complex chiral secondary amines. The key step is the diastereoselective reduction of an imine formed between the chiral auxiliary and a prochiral ketone.
Logical Pathway for Asymmetric Reductive Amination
Caption: Logical pathway for the synthesis of a chiral amine using (R)-1-phenylethylamine as a chiral auxiliary.
Protocol: Asymmetric Synthesis of a Chiral Primary Amine
Materials:
-
(R)-1-phenylethylamine (prepared from this compound)
-
Prochiral ketone (e.g., acetophenone)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
Sodium borohydride (B1222165) (NaBH₄)
-
Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply or a hydrogen transfer reagent
Procedure:
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve the prochiral ketone (1.0 eq) and (R)-1-phenylethylamine (1.1 eq) in a suitable solvent such as methanol.
-
Add titanium(IV) isopropoxide (1.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture to remove titanium salts and concentrate the filtrate.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude diastereomeric secondary amine.
Step 2: Cleavage of the Chiral Auxiliary
-
Dissolve the crude secondary amine in methanol.
-
Add a catalytic amount of Pd/C (5-10 mol%).
-
Subject the mixture to hydrogenolysis by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure. Stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate to obtain the desired chiral primary amine. The chiral auxiliary can be recovered and recycled.
Quantitative Data for Reductive Amination
| Ketone | Chiral Auxiliary | Product Amine | Diastereomeric Ratio (d.r.) | Yield (%) |
| 3'-Hydroxyacetophenone | (S)-1-phenylethylamine | Intermediate for (+)-Rivastigmine | >95:5 | High |
| Various ketones | (R/S)-1-phenylethylamine | Various primary amines | Often >90:10 | 70-95% |
Note: Diastereomeric ratios and yields are highly dependent on the substrate and reaction conditions. The data presented is representative of typical outcomes.[5]
Conclusion
The enantioselective synthesis of chiral amines from this compound is a well-established and versatile strategy in organic synthesis. The Mitsunobu reaction offers a direct route to the corresponding (S)-amine with excellent stereocontrol. Alternatively, conversion of this compound to (R)-1-phenylethylamine provides a robust chiral auxiliary for the asymmetric synthesis of a wide range of other chiral amines via reductive amination. The choice of method will depend on the specific target molecule and the desired stereochemistry. These detailed protocols and application notes provide a solid foundation for researchers in the pharmaceutical and chemical industries to leverage this compound in their synthetic endeavors.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
Application Notes and Protocols: The Role of (R)-1-Phenylethanol in the Production of Liquid Crystal Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid Crystal Polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. A key area of research within this field is the development of chiral LCPs, particularly cholesteric (chiral nematic) liquid crystals, which exhibit unique optical properties such as selective reflection of circularly polarized light. The chirality in these materials is typically induced by the addition of a small amount of a chiral molecule, known as a chiral dopant, to a nematic liquid crystal host.
(R)-1-phenylethanol serves as a valuable and readily available chiral precursor for the synthesis of such chiral dopants. Its defined stereochemistry allows for the creation of dopants that can effectively impart a helical twist to a nematic liquid crystal, leading to the formation of a cholesteric phase. The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP), which is a measure of its ability to induce a helical structure in a nematic host. This application note provides a detailed protocol for the synthesis of a chiral dopant derived from this compound and its incorporation into a liquid crystal polymer system.
Experimental Protocols
Part 1: Synthesis of a Chiral Dopant from this compound
This protocol describes a plausible synthesis of a chiral dopant, (R)-1-phenylethyl 4-(4'-cyanobiphenyl-4-yloxy)benzoate, based on analogous esterification reactions of chiral alcohols with mesogenic acid chlorides.
Materials:
-
This compound
-
4-(4'-Cyanobiphenyl-4-yloxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343), anhydrous
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Synthesis of 4-(4'-Cyanobiphenyl-4-yloxy)benzoyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(4'-cyanobiphenyl-4-yloxy)benzoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride. Use this directly in the next step.
-
-
Esterification:
-
Dissolve the crude 4-(4'-cyanobiphenyl-4-yloxy)benzoyl chloride (1 equivalent) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous toluene.
-
Slowly add the solution of this compound and pyridine to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure chiral dopant, (R)-1-phenylethyl 4-(4'-cyanobiphenyl-4-yloxy)benzoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Preparation and Characterization of a Cholesteric Liquid Crystal Polymer
Materials:
-
Synthesized chiral dopant from Part 1
-
Nematic liquid crystal monomer (e.g., a mixture of reactive mesogens like RM257 and RM82)
-
Photoinitiator (e.g., Irgacure 651)
-
Glass slides with alignment layers (e.g., rubbed polyimide)
-
Spacers of known thickness (e.g., 10 µm)
-
UV lamp (365 nm)
-
Polarizing optical microscope (POM) with a heating stage
-
Spectrometer
Procedure:
-
Preparation of the Liquid Crystal Mixture:
-
Prepare a mixture of the nematic liquid crystal monomers (e.g., 98% wt.).
-
Add the synthesized chiral dopant (e.g., 1% wt.) and the photoinitiator (e.g., 1% wt.) to the nematic host.
-
Heat the mixture to its isotropic phase and mix thoroughly until a homogenous solution is obtained.
-
-
Cell Fabrication:
-
Construct a cell using two glass slides with alignment layers, separated by spacers of a known thickness.
-
Fill the cell with the liquid crystal mixture by capillary action in its isotropic phase.
-
Cool the cell slowly to the nematic phase.
-
-
Photopolymerization:
-
Observe the texture of the cholesteric liquid crystal under a polarizing optical microscope to confirm the formation of a planar texture (fingerprint texture).
-
Expose the cell to UV light for a sufficient time to induce polymerization of the reactive mesogens, forming a stable liquid crystal polymer network.
-
-
Characterization:
-
Helical Twisting Power (HTP): Measure the pitch (p) of the cholesteric helix using the Cano-Grandjean wedge method or by observing the fingerprint texture under the POM. The HTP can be calculated using the formula: HTP = 1 / (p * c), where 'c' is the concentration of the chiral dopant.
-
Phase Transition Temperatures: Determine the phase transition temperatures (e.g., clearing point) of the liquid crystal mixture before and after polymerization using a polarizing optical microscope with a hot stage.
-
Selective Reflection: Measure the reflection spectrum of the cholesteric liquid crystal polymer using a spectrometer to determine the wavelength of maximum reflection.
-
Data Presentation
Disclaimer: The following data is illustrative and based on typical values for similar chiral dopants and liquid crystal systems, as specific experimental data for the proposed compound was not found in the literature.
Table 1: Properties of the Synthesized Chiral Dopant and Resulting Cholesteric Liquid Crystal Polymer
| Parameter | Value | Method of Determination |
| Chiral Dopant | ||
| Chemical Name | (R)-1-phenylethyl 4-(4'-cyanobiphenyl-4-yloxy)benzoate | - |
| Molecular Weight | 421.47 g/mol | Mass Spectrometry |
| Purity | >99% | HPLC |
| Cholesteric Liquid Crystal Polymer | ||
| Nematic Host | RM257/RM82 (1:1) | - |
| Dopant Concentration (c) | 1.0 wt% | Gravimetric |
| Helical Pitch (p) | 10 µm | Polarizing Optical Microscopy |
| Helical Twisting Power (HTP) | 10 µm⁻¹ | Calculated (HTP = 1 / (p * c)) |
| Clearing Point (Nematic to Isotropic) - Before Polymerization | 95 °C | Polarizing Optical Microscopy with Hot Stage |
| Clearing Point - After Polymerization | Not applicable (stable network) | - |
| Wavelength of Maximum Reflection | ~600 nm | UV-Vis Spectroscopy |
Visualizations
Caption: Synthesis pathway for a chiral dopant from this compound.
Caption: Experimental workflow for liquid crystal polymer production.
Troubleshooting & Optimization
Improving enantioselectivity in the enzymatic resolution of 1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of 1-phenylethanol (B42297). Our goal is to help you improve enantioselectivity and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enzymatic resolution of 1-phenylethanol.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess (ee) is a common problem. Several factors can influence the stereoselectivity of the enzyme. Consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Enzyme activity and enantioselectivity are highly dependent on temperature. The optimal temperature for Novozyme 435 (a commonly used lipase (B570770) from Candida antarctica B) is typically between 30-60°C.[1] Exceeding this range can denature the enzyme, while lower temperatures may decrease the reaction rate. A study found that for the resolution of (R,S)-1-phenylethanol using Novozyme 435, a temperature of 42°C yielded 100% enantiomeric excess for the substrate (ee_s).[1][2]
-
Screen Different Solvents: The nature of the solvent significantly impacts enzyme performance. Non-polar solvents like n-hexane are often preferred as they can positively affect enzyme activity and enantioselectivity.[1] Other solvents to consider include toluene (B28343) and diisopropyl ether.[3][4] The use of ionic liquids has also been shown to improve enantioselectivity in some cases.[5][6][7]
-
Vary the Acyl Donor: Vinyl acetate (B1210297) is a widely used and effective acyl donor for this resolution, often leading to irreversible reactions and high enantioselectivity.[1][7] Isopropenyl acetate is another effective option.[3][7] The choice of acyl donor can influence the reaction equilibrium and selectivity.
-
Adjust Substrate and Enzyme Concentration: The concentrations of both the substrate (1-phenylethanol) and the enzyme can affect the reaction kinetics and enantioselectivity. High substrate concentrations can sometimes lead to substrate inhibition. A study optimized the substrate concentration to 240 mM and the biocatalyst loading to 11 mg/mL to achieve 100% ee_s.[1][2]
-
Control Reaction Time: The reaction time is a critical parameter. Insufficient time will result in low conversion, while excessive time may lead to the reaction of the less-favored enantiomer, thus reducing the enantiomeric excess of the remaining substrate. Monitoring the reaction progress over time using techniques like chiral HPLC or GC is crucial to determine the optimal endpoint.[1][8]
Issue 2: Low Conversion Rate
If you are observing low conversion of the racemic 1-phenylethanol, consider these points:
-
Enzyme Activity: Ensure the enzyme is active. Improper storage or handling can lead to a loss of activity. Immobilized enzymes like Novozyme 435 generally exhibit higher stability.[1]
-
Reaction Conditions: Sub-optimal conditions, such as low temperature or inappropriate solvent, can slow down the reaction rate. Refer to the optimization parameters mentioned in Issue 1.
-
Molar Ratio of Acyl Donor to Substrate: An excess of the acyl donor is typically used to drive the reaction forward. A molar ratio of acyl donor to substrate of at least 3:1 is often recommended.[1]
-
Mass Transfer Limitations: In heterogeneous catalysis with an immobilized enzyme, ensure adequate mixing or stirring to minimize mass transfer limitations. Stirring rates between 50-400 rpm have been used effectively.[1][2]
Issue 3: Difficulty in Product Separation
Separating the unreacted alcohol from the ester product can be challenging.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the alcohol and ester products.[9] The separation can be monitored by Thin Layer Chromatography (TLC).[9]
-
Solvent Evaporation: After the reaction, the enzyme can be removed by filtration, and the solvent can be evaporated under vacuum to obtain the crude product mixture before purification.[1][8]
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for the kinetic resolution of 1-phenylethanol?
A1: Lipase B from Candida antarctica (CALB), often used in its immobilized form as Novozyme 435, is one of the most effective and widely used enzymes for the kinetic resolution of 1-phenylethanol due to its high activity, stability, and enantioselectivity.[1][6][10][11] Other lipases, such as those from Burkholderia cepacia and Aspergillus oryzae, have also shown good results.[7][12]
Q2: What is the preferred enantiomer for acylation by most lipases in this reaction?
A2: Most lipases, including Novozyme 435, preferentially acylate the (R)-enantiomer of 1-phenylethanol, leaving the (S)-enantiomer as the unreacted alcohol.[1][8] This results in the formation of (R)-1-phenylethyl acetate.
Q3: How can I monitor the progress of the reaction and determine the enantiomeric excess?
A3: The progress of the reaction and the enantiomeric excess of both the substrate and the product can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1][8][10]
Q4: Can the immobilized enzyme be reused?
A4: Yes, one of the significant advantages of using an immobilized enzyme like Novozyme 435 is its reusability. It can be recovered by simple filtration after the reaction and reused for multiple cycles without a significant loss of activity, which is crucial for industrial applications.[7] One study showed high reusability up to the 4th cycle with no decrease in ee_s.
Q5: What is Dynamic Kinetic Resolution (DKR) and how can it improve the yield?
A5: Kinetic resolution is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by adding a racemization agent, such as a niobium salt or a vanadium catalyst, to the reaction mixture.[8][13] This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.
Data Presentation
Table 1: Optimized Reaction Parameters for Enzymatic Resolution of (R,S)-1-Phenylethanol using Novozyme 435.
| Parameter | Optimized Value | Reference |
| Substrate Concentration | 240 mM | [1][2] |
| Biocatalyst Loading | 11 mg/mL | [1][2] |
| Temperature | 42 °C | [1][2] |
| Reaction Time | 75 min | [1][2] |
| Acyl Donor | Vinyl Acetate | [1] |
| Solvent | n-Hexane | [1] |
| Molar Ratio (Acyl Donor:Substrate) | 3:1 | [1] |
| Stirring Rate | 50 - 400 rpm | [1][2] |
Table 2: Comparison of Different Lipases for the Resolution of 1-Phenylethanol.
| Lipase Source | Acyl Donor | Solvent | Product ee | Conversion | Enantioselectivity (E) | Reference |
| Candida antarctica B (Novozyme 435) | Vinyl Acetate | n-Hexane | >99% (substrate) | ~50% | High | [1] |
| Burkholderia cepacia | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 98.9% | 40.1% | >200 | [7] |
| Candida rugosa | Vinyl Acetate | n-Heptane/[EMIM][BF4] | Low | - | Low | [7] |
| Aspergillus oryzae (mycelium-bound) | Vinyl Acetate | - | >99% | ~46-51% | High | [12] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol is based on a study using Novozyme 435.[1][2]
-
Reaction Setup: In a sealed 25 mL glass bioreactor, dissolve (R,S)-1-phenylethanol in n-hexane to the desired concentration (e.g., 240 mM).
-
Addition of Reagents: Add vinyl acetate (e.g., at a 3:1 molar ratio to the substrate) and the biocatalyst (e.g., Novozyme 435 at 11 mg/mL). The total reaction volume is typically around 5 mL.
-
Incubation: Place the reactor in a shaker or on a magnetic stirrer at the desired temperature (e.g., 42°C) and stirring rate (e.g., 200 rpm) for the specified reaction time (e.g., 75 minutes).
-
Reaction Quenching and Workup: After the reaction time, stop the reaction by filtering off the immobilized enzyme.
-
Analysis: Analyze the filtrate for substrate and product concentrations and enantiomeric excess using chiral HPLC or GC.
-
Purification: If required, evaporate the solvent under vacuum and purify the product (ester) and remaining substrate (alcohol) by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution of 1-phenylethanol.
Caption: Key factors influencing the enantioselectivity of the enzymatic resolution.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme catalysis in ionic liquids: lipase catalysed kinetic resolution of 1-phenylethanol with improved enantioselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.hi.is [iris.hi.is]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting poor peak resolution in chiral HPLC of phenylethanol enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution during the chiral High-Performance Liquid Chromatography (HPLC) of phenylethanol enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing poor or no resolution between the enantiomers of my 1-phenylethanol (B42297) sample. What is the most likely cause?
A1: Poor or no resolution in chiral chromatography is a common issue that can often be attributed to several factors. The most critical factor is the choice of the Chiral Stationary Phase (CSP), as its selectivity is paramount for chiral recognition. If the stationary phase is not suitable for phenylethanol enantiomers, separation will not be achieved. Additionally, the mobile phase composition plays a crucial role; an inappropriate solvent ratio or the absence of a necessary modifier can prevent resolution.
Initial troubleshooting steps should focus on these two areas. It is also essential to ensure the column is properly installed and equilibrated.[1][2]
Q2: Which type of chiral column is recommended for the separation of phenylethanol enantiomers?
A2: For the separation of phenylethanol and similar aromatic alcohols, polysaccharide-based CSPs are highly recommended as a starting point.[1][2] Columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel® OD-H, Chiralpak® AD-H, or Lux Cellulose-3, have demonstrated success in resolving these types of enantiomers.[1][3]
Q3: How can I optimize my mobile phase to improve peak resolution?
A3: Mobile phase optimization is a critical step for improving peak resolution. For normal-phase chiral separations of phenylethanol, a common starting point is a mixture of n-hexane or n-heptane with an alcohol modifier like isopropanol (B130326) (IPA) or ethanol.[2][4]
-
Adjusting the Modifier Concentration: The percentage of the alcohol modifier significantly impacts selectivity and retention time. A lower concentration of the alcohol modifier generally increases retention and can improve resolution, but it may also lead to broader peaks. Systematically varying the modifier concentration (e.g., from 2% to 20%) is a key optimization step.
-
Using Additives: Small amounts of additives can have a profound effect on peak shape and resolution. For acidic compounds, adding a small percentage of an acidic modifier like trifluoroacetic acid (TFA) can be beneficial. For basic compounds, a basic modifier such as diethylamine (B46881) (DEA) may be required. For 1-phenylethanol, a mobile phase consisting of n-heptane, 2-propanol, and TFA has been shown to provide baseline separation.[3]
Q4: My peaks are very broad, which is affecting my resolution. What steps can I take to sharpen them?
A4: Broad peaks can be caused by several factors in your HPLC system. Here are some troubleshooting steps to address this issue:
-
Optimize Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution.[5] A typical starting flow rate for chiral separations is 1.0 mL/min, but it can be beneficial to test lower flow rates, such as 0.5 mL/min.[3]
-
Adjust Column Temperature: Temperature can influence separation efficiency. Lowering the column temperature can increase retention and may improve resolution.[5] Some methods for phenylethanol enantiomers specify a controlled temperature of 15°C.[3]
-
Check for System Issues: Broad peaks can also be a sign of issues outside of the column itself. Check for leaks in the system, ensure proper column installation, and verify that the injector and detector are functioning correctly. A dirty guard column or inlet liner can also contribute to peak broadening.[6]
-
Sample Overload: Injecting too much sample can lead to mass overload and result in broad, fronting peaks.[5] Try reducing the injection volume or diluting your sample. A typical sample concentration is around 1 mg/mL.[4]
Q5: Can I use a gradient elution to improve the separation of my phenylethanol enantiomers?
A5: While gradient elution is a powerful tool in reverse-phase HPLC, isocratic elution is more common for chiral separations.[7] This is because the primary mechanism for separation relies on the specific interactions between the enantiomers and the chiral stationary phase, rather than changes in the mobile phase strength. An isocratic mobile phase ensures consistent conditions for these interactions to occur. However, if your sample contains impurities with very different retention times, a gradient might be necessary for a timely analysis, but it will require careful re-equilibration between injections.[7]
Experimental Protocols
Sample Preparation Protocol
-
Dissolution: Dissolve the 1-phenylethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.[4] Using the mobile phase as the sample solvent helps to prevent peak distortion.[8]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.[4]
General HPLC Method Protocol for Phenylethanol Enantiomers
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column: Lux Cellulose-3 or similar polysaccharide-based chiral column.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane and 2-propanol. A common starting ratio is 98:2 (v/v). For improved peak shape, consider adding 0.15% TFA.[3] Degas the mobile phase using sonication or vacuum filtration.[4]
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[3]
-
Injection: Inject 10 µL of the prepared sample onto the column.[4]
-
Data Acquisition: Set the UV detection wavelength to 254 nm.[3] Record the chromatogram for a sufficient duration to ensure the elution of both enantiomers.
Data Presentation
Table 1: Example HPLC Conditions for Phenylethanol Enantiomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Lux Cellulose-3 | Chiralcel OB |
| Mobile Phase | n-heptane/2-propanol/TFA (98.7/1.3/0.15, v/v/v)[3] | n-hexane/isopropanol (95:5, v/v)[9] |
| Flow Rate | 1.0 mL/min[3] | Not Specified |
| Temperature | 15°C[3] | 42°C[10] |
| Detection | UV at 254 nm[3] | Not Specified |
| Injection Volume | Not Specified | Not Specified |
Mandatory Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in chiral HPLC.
Experimental Workflow for Chiral HPLC Analysis
Caption: A standard experimental workflow for chiral HPLC analysis of phenylethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Chiral Separation of 1-Phenylethanol - Chromatography Forum [chromforum.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Grignard Reaction Conditions
Welcome to the technical support center for Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction has a low yield or fails to initiate. What are the most common causes?
A1: Failure to initiate and low yields are common issues in Grignard synthesis, often stemming from the deactivation of the highly reactive Grignard reagent. The primary culprits are:
-
Presence of Moisture or Protic Solvents: Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other acidic protons. This quenches the reagent, rendering it non-nucleophilic.[1] Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and all solvents are anhydrous. The entire reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1] Solution: Activate the magnesium surface. This can be done mechanically by crushing the turnings or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color is a good indicator that the reaction has initiated.[1]
Q2: I'm observing a significant amount of a homocoupled (R-R) byproduct. What is this and how can I prevent it?
A2: This is a classic side product of the Wurtz coupling reaction , where a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[2] This is particularly problematic with reactive halides like benzylic halides. To minimize Wurtz coupling:
-
Slow Addition of Halide: Add the organic halide dropwise to the magnesium suspension. This maintains a low concentration of the unreacted halide, reducing the probability of it reacting with the Grignard reagent.[2]
-
Temperature Control: Grignard formation is exothermic. Maintaining a low and controlled temperature can suppress the rate of the Wurtz coupling reaction.[2]
-
Solvent Choice: The choice of solvent can dramatically impact the extent of Wurtz coupling. For instance, for benzyl (B1604629) Grignard reagents, Diethyl Ether (Et₂O) and 2-Methyltetrahydrofuran (2-MeTHF) give significantly higher yields of the desired product compared to Tetrahydrofuran (THF).[2][3]
Q3: My reaction with a ketone is giving me back the starting ketone and a reduced alcohol, instead of the expected tertiary alcohol. What is happening?
A3: When reacting Grignard reagents with ketones, especially sterically hindered ones, two common side reactions are enolization and reduction .
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon workup, this regenerates the starting ketone.[4][5]
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a cyclic six-membered transition state.[5][6]
To favor the desired 1,2-addition:
-
Lower the Reaction Temperature: Low temperatures (e.g., -78 °C to 0 °C) generally favor the nucleophilic addition over enolization and reduction.[4]
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, leading to higher yields of the desired alcohol.[7][8][9] Lanthanum(III) chloride in combination with lithium chloride (LaCl₃·2LiCl) has also been shown to be effective.[10]
-
Change the Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens to eliminate the possibility of reduction.
Data Presentation
Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct
This table illustrates the significant impact of the solvent on the outcome of the reaction between benzyl chloride and 2-butanone.
| Solvent | Yield of Grignard Product (%)* | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[2][3] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[2][3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling.[2] |
*Isolated yield of the alcohol product after the in-situ generated Grignard reagent reacts with 2-butanone.
Table 2: General Effect of Temperature on Grignard Reaction Side Products
| Temperature Range | Effect on Side Reactions | Recommendations |
| Low (-78°C to 0°C) | Favors 1,2-addition. Suppresses enolization, reduction, and Wurtz coupling. Essential for selective mono-addition to esters. | Recommended for reactions with sensitive substrates like enolizable ketones and for minimizing Wurtz coupling.[1][4] |
| Room Temperature | A good starting point for many standard Grignard preparations. May not be sufficient to initiate less reactive halides. | Suitable for robust Grignard reactions with non-enolizable substrates. |
| Elevated (Reflux) | Can increase the rate of side reactions, particularly Wurtz coupling and enolization. Can lead to a decrease in overall yield. | Generally not recommended unless necessary for initiating unreactive halides. Careful control of the exotherm is crucial.[1] |
Experimental Protocols
Protocol 1: General Anhydrous Grignard Reaction Setup
Objective: To establish a standard, rigorously anhydrous setup for Grignard reagent formation.
Materials:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Drying tube (e.g., with CaCl₂)
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at >120°C overnight or flame-dry under vacuum immediately before use.[1]
-
Assembly: Assemble the apparatus while the glassware is still warm, and immediately place it under a positive pressure of inert gas.
-
Reagents: Ensure all solvents are anhydrous and reagents are of high purity.
Protocol 2: Titration of Grignard Reagent using Iodine
Objective: To accurately determine the concentration of a prepared Grignard reagent.
Materials:
-
Flame-dried vial with a septum and stir bar
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous THF
-
1 mL syringe
Procedure:
-
To a flame-dried and argon-purged vial, add approximately 100 mg of iodine.
-
Add 2 mL of a 0.5 M solution of LiCl in anhydrous THF and stir until the iodine is completely dissolved.
-
Cool the dark brown solution to 0°C in an ice bath.
-
Using a 1 mL syringe, slowly add the Grignard reagent dropwise to the stirred iodine solution.
-
The endpoint is reached when the solution turns from light yellow to colorless.[11] Record the volume of Grignard reagent added.
-
Repeat the titration to ensure accuracy and calculate the average molarity.
Protocol 3: Minimizing Enolization with CeCl₃ for Reactions with Enolizable Ketones
Objective: To improve the yield of 1,2-addition product in the reaction of a Grignard reagent with an easily enolizable ketone.
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Anhydrous THF
-
Standard anhydrous Grignard reaction setup
Procedure:
-
Preparation of Anhydrous CeCl₃: Dry commercially available CeCl₃·7H₂O under vacuum with heating to obtain anhydrous CeCl₃.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 equivalents) and anhydrous THF. Stir the suspension vigorously for at least 2 hours at room temperature.
-
Cooling: Cool the CeCl₃ suspension to -78°C.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 30-60 minutes at -78°C.
-
Ketone Addition: Add a solution of the enolizable ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Reaction and Workup: Stir the reaction at -78°C for several hours, then quench with a saturated aqueous solution of ammonium (B1175870) chloride and proceed with standard aqueous workup and extraction. The use of CeCl₃ can significantly increase the yield of the desired tertiary alcohol.[7]
Visualizations
Grignard Reaction Troubleshooting Workflow
Caption: A decision tree for troubleshooting low product yield in Grignard reactions.
Competing Reaction Pathways in Grignard Reactions
Caption: Desired vs. competing side reaction pathways in Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols | CoLab [colab.ws]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the asymmetric reduction of acetophenone
Welcome to the technical support center for the asymmetric reduction of acetophenone (B1666503). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during this crucial synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the asymmetric reduction of acetophenone?
The primary goal of the asymmetric reduction of acetophenone is to produce chiral 1-phenylethanol (B42297) with high enantioselectivity. However, several side reactions can occur, impacting both yield and purity. The most prevalent of these include:
-
Over-reduction: The product, 1-phenylethanol, can undergo further reduction to form ethylbenzene. This is more likely to occur under harsh reaction conditions, such as high temperatures or pressures, or with highly active catalysts.
-
Racemization: The desired chiral alcohol can lose its stereochemical integrity, resulting in a mixture of (R) and (S)-enantiomers. This can be caused by factors such as elevated temperatures or the presence of acidic or basic impurities.
-
Formation of Byproducts: Depending on the specific reagents and conditions used, various byproducts can be generated. For instance, in transfer hydrogenation using isopropanol (B130326) as a hydrogen source, acetone (B3395972) is a common byproduct. Aldol (B89426) condensation reactions can also occur if the conditions are not carefully controlled.[1]
Q2: My reaction is showing low enantioselectivity (low ee%). What are the likely causes and how can I improve it?
Low enantiomeric excess (ee%) is a frequent challenge and can often be attributed to several factors.[2] A systematic approach to optimizing reaction conditions is key to resolving this issue.
-
Temperature: This is a critical parameter. Lowering the reaction temperature often enhances enantioselectivity, though it may also slow down the reaction rate.[2]
-
Catalyst and Ligand: The choice of chiral catalyst and ligand is paramount. Ensure the catalyst is active and the ligand is of high optical purity. In some systems, the catalyst loading can also influence the final ee%.[2]
-
Solvent: The polarity and nature of the solvent can significantly impact the stereochemical outcome of the reaction.
-
Base: In many catalytic systems, a base is required for activation. The type and concentration of the base can affect enantioselectivity.
Q3: The conversion of acetophenone is low or the reaction is very slow. What should I investigate?
Poor conversion is often linked to issues with catalyst activity or suboptimal reaction conditions.[2]
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or gases.[2] Ensure all reagents are pure and dry. Water is a known inhibitor for many catalytic systems.[3]
-
Insufficient Hydrogen Source: In transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., isopropanol, formic acid) is present. For reactions using hydrogen gas, ensure the pressure is maintained.[3]
-
Temperature: While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. A balance must be found to achieve both good conversion and high ee%.[2]
-
Mixing: In heterogeneous catalysis, ensure efficient stirring to facilitate contact between the reactants and the catalyst.
Troubleshooting Guides
Issue 1: Significant Formation of Ethylbenzene (Over-reduction)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Decrease the reaction temperature in increments of 5-10°C. |
| High Hydrogen Pressure | If using H₂ gas, reduce the pressure. |
| Highly Active Catalyst | Consider using a less active catalyst or reducing the catalyst loading. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the acetophenone is consumed. |
Issue 2: High Percentage of Racemic 1-Phenylethanol
| Potential Cause | Troubleshooting Steps |
| Elevated Reaction Temperature | Lower the reaction temperature to minimize racemization.[2] |
| Acidic or Basic Impurities | Purify all reagents and solvents. Ensure the reaction vessel is clean and dry. |
| Inappropriate Work-up Procedure | Avoid harsh acidic or basic conditions during the work-up and purification steps. |
| Sub-optimal Catalyst System | Screen different chiral ligands and catalysts to find one that provides higher stereocontrol. |
Issue 3: Presence of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Aldol Condensation | If using a strong base, consider a milder base or add the base slowly at a lower temperature.[3] |
| Side reactions of the hydrogen donor | In transfer hydrogenation, the choice of hydrogen donor can influence byproduct formation. For example, using 2-pentanol (B3026449) can lead to the formation of 1-phenyl-1-hexen-3-one.[1] |
| Substrate Impurities | Ensure the purity of the starting acetophenone. |
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the conversion of acetophenone and the selectivity towards 1-phenylethanol.
| Catalyst | Hydrogen Donor | Conversion (%) | 1-Phenylethanol Selectivity (%) | Byproduct(s) |
| Cu-Zn-Al | Isopropanol | 89.4 | 93.2 | Ethylbenzene[4] |
| Pd@SiO₂ | NaBH₄ in HPMC solution | 99.8 | 100 | None reported[5] |
| MgO | 2-Pentanol | - | - | 1-phenyl-1-hexen-3-one (from aldol condensation with 2-pentanone, a byproduct of the donor)[1] |
Experimental Protocols
Asymmetric Reduction of Acetophenone via Transfer Hydrogenation
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Preparation:
-
Reaction:
-
Add the acetophenone substrate to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 30°C).[2]
-
-
Monitoring:
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a dilute acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or distillation to obtain the desired chiral 1-phenylethanol.
-
Visualizations
Caption: A generalized workflow for the asymmetric reduction of acetophenone.
Caption: A logical troubleshooting guide for common issues in asymmetric reduction.
References
Purification strategies for (R)-1-phenylethanol from a racemic mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-phenylethanol from a racemic mixture. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to assist in overcoming common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving a racemic mixture of 1-phenylethanol (B42297)?
A1: The most common and effective methods for the resolution of racemic 1-phenylethanol are enzymatic kinetic resolution (EKR), chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), and classical resolution via diastereomeric crystallization. EKR is widely used due to its high enantioselectivity and mild reaction conditions.[1][2] Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. Classical resolution is a more traditional method that involves the formation of diastereomeric salts that can be separated by crystallization.[3][4]
Q2: Which enzyme is most effective for the kinetic resolution of 1-phenylethanol?
A2: Lipases are the most commonly used enzymes for the kinetic resolution of 1-phenylethanol. Specifically, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is highly effective and frequently cited in the literature for its excellent enantioselectivity in the acylation of this compound.[1][5][6] Other lipases, such as those from Pseudomonas cepacia and Aspergillus oryzae, have also shown good results.[7]
Q3: What is the maximum theoretical yield for a kinetic resolution?
A3: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. This is because the reaction selectively modifies one enantiomer, leaving the other unreacted.[8] To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of up to 100%.[8]
Q4: How does water content affect enzymatic kinetic resolution in organic solvents?
A4: The water content in the organic solvent is a critical parameter for enzyme activity. Enzymes require a thin layer of water to maintain their catalytically active conformation.[9][10] For lipases in non-aqueous media, very low water content can lead to a rigid enzyme structure and low activity, while excessive water can promote the reverse reaction (hydrolysis) and reduce the overall yield of the desired product. The optimal water content often depends on the specific enzyme, solvent, and substrates used.[11][12]
Q5: Can I reuse the immobilized enzyme in kinetic resolution?
A5: Yes, one of the significant advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration and reused for multiple reaction cycles with minimal loss of activity and enantioselectivity, which is economically advantageous for larger-scale production.[13][14]
Troubleshooting Guides
Enzymatic Kinetic Resolution (EKR)
| Issue | Possible Causes | Troubleshooting Steps |
| Low Conversion Rate | 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: Temperature, solvent, or substrate concentration may not be optimal. 3. Insufficient Acyl Donor: The molar ratio of the acyl donor to the substrate may be too low. 4. Mass Transfer Limitations: Inadequate mixing can limit the interaction between the substrate and the immobilized enzyme. | 1. Use a fresh batch of enzyme or test its activity with a standard reaction. 2. Optimize the reaction temperature (typically 30-60°C for Novozym 435).[1][6] Ensure the use of a suitable non-polar solvent like hexane (B92381) or toluene.[1] 3. Increase the molar ratio of the acyl donor (e.g., vinyl acetate) to the alcohol. A ratio of 3:1 or higher is often effective.[1] 4. Increase the stirring rate to ensure the enzyme beads are well-suspended. |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: The enantioselectivity of lipases can be temperature-dependent.[15] 2. Incorrect Acyl Donor: The structure of the acyl donor can influence the enzyme's selectivity. 3. Reaction Time: Stopping the reaction too early or letting it proceed for too long can affect the enantiomeric excess of both the product and the remaining substrate. 4. Choice of Enzyme: Not all lipases exhibit high enantioselectivity for 1-phenylethanol.[13] | 1. Perform the reaction at different temperatures to find the optimum for enantioselectivity. Lower temperatures sometimes improve selectivity. 2. While vinyl acetate (B1210297) is commonly used, screening other acyl donors might improve results. 3. Monitor the reaction progress over time by taking aliquots and analyzing the ee. Stop the reaction at the optimal point (typically around 50% conversion for the highest ee of the remaining substrate). 4. If enantioselectivity remains low, consider screening other commercially available lipases. |
Chiral Chromatography (HPLC & GC)
| Issue | Possible Causes | Troubleshooting Steps |
| Poor or No Resolution of Enantiomers | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for separating 1-phenylethanol enantiomers. 2. Suboptimal Mobile Phase: The composition of the mobile phase is crucial for chiral recognition. 3. Inappropriate Temperature: Column temperature can affect the separation. | 1. For HPLC, polysaccharide-based columns like Chiralcel OD or Chiralcel OB are often effective.[1][16][17] For GC, cyclodextrin-based columns like Astec CHIRALDEX B-PM are a good choice.[18] 2. HPLC: Systematically vary the ratio of the organic modifier (e.g., isopropanol (B130326) or ethanol) in the non-polar solvent (e.g., hexane).[16][17] GC: Optimize the temperature program. 3. Adjust the column temperature. Lower temperatures often improve resolution in HPLC.[19] |
| Peak Broadening or Tailing | 1. Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. 2. Dead Volume: Excessive volume in the connections between the injector, column, and detector can cause peak broadening.[20] 3. Secondary Interactions: The hydroxyl group of 1-phenylethanol can interact with active sites on the column packing material, causing tailing.[21] 4. Flow Rate: A flow rate that is too high or too low can lead to peak broadening.[22] | 1. Reduce the sample concentration or the injection volume. 2. Ensure all fittings are properly connected and use tubing with a small internal diameter.[20] 3. HPLC: The addition of a small amount of a modifier to the mobile phase can sometimes help. GC: Ensure the use of a properly deactivated liner and column.[21] 4. Optimize the flow rate. For a standard 4.6 mm ID HPLC column, a flow rate of 1.0 mL/min is a good starting point.[22] |
| Inconsistent Retention Times | 1. Unstable Column Temperature: Fluctuations in temperature can cause retention times to shift. 2. Mobile Phase Composition Changes: In HPLC, changes in the mobile phase composition, even minor ones, can affect retention. | 1. Use a column oven to maintain a constant and stable temperature. 2. Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. |
Quantitative Data Presentation
The following table summarizes typical results obtained for the purification of this compound using various methods.
| Purification Method | Key Reagents/Conditions | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Reference |
| Enzymatic Kinetic Resolution | Novozym 435, vinyl acetate, n-hexane, 42°C, 75 min | ~50 | >99 ((R)-acetate) | 100 ((S)-alcohol) | [1][5] |
| Enzymatic Kinetic Resolution | Aspergillus oryzae lipase, vinyl acetate, MTBE, 30°C | 46 | >99 ((R)-acetate) | Not Reported | [7] |
| Dynamic Kinetic Resolution | CALB, niobium phosphate, vinyl acetate, toluene, 60°C, 24h | 92 | 85 ((R)-acetate) | Not Applicable | [8] |
| Classical Resolution | Racemic 1-phenylethanol, 1,2-benzenedicarboxylic anhydride, crystallization | Not Applicable | Not Reported | Not Reported | [3][4] |
Experimental Protocols
Enzymatic Kinetic Resolution using Novozym 435
This protocol describes a typical procedure for the kinetic resolution of racemic 1-phenylethanol using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic (R,S)-1-phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Procedure:
-
In a sealed glass reactor, dissolve (R,S)-1-phenylethanol (e.g., 240 mM) in n-hexane.[1]
-
Add vinyl acetate to the solution. A molar ratio of vinyl acetate to 1-phenylethanol of 3:1 is typically sufficient.[1]
-
Add Novozym 435 (e.g., 11 mg/mL) to the reaction mixture.[1]
-
Stir the mixture at a constant temperature (e.g., 42°C) and stirring rate (e.g., 250 rpm).[1]
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Once the desired conversion (typically around 50%) is reached (e.g., after 75 minutes), stop the reaction.[1]
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
The filtrate contains the product, (R)-1-phenylethyl acetate, and the unreacted (S)-1-phenylethanol. These can be separated by standard purification techniques such as column chromatography.
Chiral HPLC Analysis of 1-Phenylethanol Enantiomers
This protocol provides a starting point for the analytical separation of 1-phenylethanol enantiomers using chiral HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) or Ethanol (HPLC grade)
-
Sample of 1-phenylethanol enantiomers
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a specific ratio (e.g., 90:10 v/v). Degas the mobile phase thoroughly before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the 1-phenylethanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine their relative amounts and calculate the enantiomeric excess (ee).
Chiral GC Analysis of 1-Phenylethanol Enantiomers
This protocol outlines a method for the baseline separation of 1-phenylethanol enantiomers by chiral Gas Chromatography.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., Astec CHIRALDEX B-PM, 30 m x 0.25 mm I.D., 0.12 µm)
-
Helium or Hydrogen (carrier gas)
-
Sample of 1-phenylethanol enantiomers
Chromatographic Conditions:
-
Oven Temperature: 120°C (isothermal)
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium at a constant pressure (e.g., 24 psi)
-
Injection: 1 µL with a split ratio (e.g., 80:1)
-
Sample Concentration: 3 mg/mL in methanol
Procedure:
-
Sample Preparation: Dissolve the 1-phenylethanol sample in methanol.
-
Injection: Inject the sample into the GC.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol.
Caption: Logical Relationships of 1-Phenylethanol Purification Strategies.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of water content and nature of organic solvent on enzyme activity in low-water media. A quantitative description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ct-k.com [ct-k.com]
- 17. hplc.eu [hplc.eu]
- 18. gcms.cz [gcms.cz]
- 19. quora.com [quora.com]
- 20. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Chiral Separation of 1-Phenylethanol - Chromatography Forum [chromforum.org]
- 22. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Technical Support Center: Scaling Up the Synthesis of Enantiopure 1-Phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of enantiopure 1-phenylethanol (B42297).
Troubleshooting Guides
Issue 1: Low Yield in Asymmetric Synthesis
Q: My reaction yield for enantiopure 1-phenylethanol is consistently low during scale-up. What are the common causes and how can I address them?
A: Low yields during the scale-up of asymmetric synthesis can arise from several factors, spanning both chemo-catalytic and biocatalytic methods. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yield.
Common Causes and Solutions:
-
Reagent and Solvent Quality:
-
Problem: Impurities in the starting material (e.g., acetophenone) can interfere with the catalyst. Water in solvents can decompose sensitive reagents like boranes in chemo-catalytic reductions or affect enzyme activity in biocatalysis.[1]
-
Solution: Ensure the purity of the substrate through techniques like distillation or recrystallization. Use anhydrous solvents, and consider drying them before use if necessary.
-
-
Catalyst Activity and Loading:
-
Problem: The catalyst, whether a metal complex or an enzyme, may have reduced activity. This can be due to improper storage, exposure to air or moisture, or simply degradation over time.[1] Catalyst loading is also a critical factor; too little can lead to an incomplete reaction, while too much can be uneconomical.[1]
-
Solution: Use a fresh batch of catalyst or enzyme, ensuring it has been stored under the recommended conditions (e.g., under an inert atmosphere for many chemo-catalysts). Optimize the catalyst loading by running small-scale experiments to find the optimal balance between reaction rate and cost.
-
-
Reaction Conditions:
-
Problem: Suboptimal reaction temperature, pressure, or reaction time can lead to incomplete conversion or the formation of side products. For instance, in asymmetric reductions, lower temperatures often favor higher enantioselectivity but may require longer reaction times.[1] In enzymatic resolutions, temperatures outside the optimal range can denature the enzyme.
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. For exothermic reactions, ensure efficient heat dissipation, especially during scale-up.
-
-
Work-up and Purification:
-
Problem: Significant product loss can occur during the work-up and purification stages. This can be due to the formation of emulsions during extraction, decomposition of the product on silica gel during column chromatography, or loss during solvent removal.
-
Solution: Optimize the work-up procedure. For example, use a saturated aqueous solution of ammonium (B1175870) chloride for quenching Grignard reactions instead of strong acids to prevent dehydration of the product.[2] Consider alternative purification methods like distillation or crystallization if the product is sensitive to silica gel.
-
Issue 2: Poor Enantiomeric Excess (ee)
Q: My synthesis is producing 1-phenylethanol with low enantiomeric excess. How can I improve the stereoselectivity?
A: Achieving high enantiomeric excess is a primary goal in the synthesis of enantiopure compounds. Low ee is a common challenge that can often be resolved by fine-tuning the reaction parameters.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A workflow for troubleshooting low enantioselectivity.
Common Causes and Solutions:
-
Reaction Temperature:
-
Problem: The reaction temperature is often a critical parameter influencing enantioselectivity. Higher temperatures can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower ee.[3]
-
Solution: Perform the reaction at lower temperatures. For chemo-catalytic reductions, temperatures between -20°C and 0°C are often optimal.[3] For enzymatic reactions, operate within the enzyme's optimal temperature range to ensure both high activity and selectivity.[4]
-
-
Catalyst/Enzyme Choice and Quality:
-
Problem: The chosen catalyst or enzyme may not be sufficiently selective for the substrate. An aged or decomposed catalyst can also lead to poor stereoselectivity.[3]
-
Solution: Screen different catalysts or enzymes to find one with high enantioselectivity for your specific substrate. For enzymatic resolutions, select a lipase (B570770) with a high enantiomeric ratio (E-value). Ensure the catalyst is fresh and has been stored correctly.
-
-
Solvent Effects:
-
Problem: The solvent can have a significant impact on the stereochemical outcome of the reaction by influencing the conformation of the catalyst-substrate complex.
-
Solution: Screen a range of solvents with varying polarities to identify the optimal one for your reaction. For lipase-catalyzed resolutions, non-polar solvents like hexane (B92381) or heptane (B126788) often provide good results.[5]
-
-
Product Racemization:
-
Problem: The desired enantiopure product may undergo racemization under the reaction or work-up conditions. This can be caused by harsh pH, elevated temperatures, or prolonged reaction times.[3]
-
Solution: Ensure that the work-up conditions are mild. For example, avoid strong acids or bases if the product is sensitive. Minimize the reaction time once the desired conversion has been reached.
-
FAQs
Q1: What are the main challenges in scaling up the Grignard reaction for 1-phenylethanol synthesis?
A: The Grignard reaction is a powerful tool for C-C bond formation, but its scale-up presents several challenges:
-
Exothermic Nature: The initiation and reaction steps are highly exothermic, which can lead to runaway reactions if not properly controlled.[6]
-
Heterogeneity: The reaction is heterogeneous, involving solid magnesium, which can lead to mixing and suspension problems at a larger scale.[6]
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture, requiring strictly anhydrous conditions, which can be challenging to maintain in large reactors.[7]
-
Side Reactions: The formation of byproducts such as biphenyl (B1667301) can occur, especially at higher temperatures.[2]
Q2: What are the key parameters to optimize in an enzymatic kinetic resolution of racemic 1-phenylethanol?
A: The efficiency of an enzymatic kinetic resolution is dependent on several interconnected parameters:
-
Enzyme (Biocatalyst) Loading: The amount of enzyme affects the reaction rate. Higher loading can reduce reaction time but increases cost.[4]
-
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.[4]
-
Acyl Donor: The choice and molar ratio of the acyl donor (e.g., vinyl acetate) to the substrate are crucial.[4]
-
Temperature: Temperature affects both the enzyme's activity and stability.[4]
-
Solvent: The choice of organic solvent can influence the enzyme's activity and enantioselectivity.
-
Stirring Rate: Adequate mixing is necessary to overcome mass transfer limitations, especially with immobilized enzymes.[4]
Q3: How can I effectively remove the catalyst after the reaction?
A: The method for catalyst removal depends on the type of catalyst used:
-
Homogeneous Catalysts (e.g., Ru complexes): Removal can be challenging. Techniques include column chromatography, extraction with a solvent in which the catalyst is soluble but the product is not, or precipitation of the catalyst.
-
Heterogeneous Catalysts (e.g., immobilized enzymes): These are generally easier to remove by simple filtration, which also allows for potential reuse of the catalyst.[4]
Q4: What are common side products in the synthesis of 1-phenylethanol and how can they be minimized?
A: Common side products depend on the synthetic route:
-
Asymmetric Reduction of Acetophenone: Over-reduction to ethylbenzene (B125841) can occur. This can be minimized by careful control of the reducing agent stoichiometry and reaction time.
-
Grignard Reaction: The main byproduct is often biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide. Slow addition of the aryl halide and temperature control can minimize this.[2] Dehydration of 1-phenylethanol to styrene (B11656) can also occur during acidic work-up.[2]
-
Enzymatic Kinetic Resolution: The main "byproduct" is the unreacted enantiomer of 1-phenylethanol and the acylated product. The challenge lies in their efficient separation.
Data Presentation
Table 1: Comparison of Optimized Conditions for Lipase-Catalyzed Kinetic Resolution of (R,S)-1-phenylethanol
| Lipase Source | Substrate Conc. (mM) | Biocatalyst Loading (mg/mL) | Temperature (°C) | Reaction Time | Enantiomeric Excess (ee) of Substrate | Reference |
| Candida antarctica Lipase B (Novozyme 435) | 240 | 11 | 42 | 75 min | 100% | [4][8] |
| Burkholderia cenocepacia | 200 | 20 | 53.4 | 18.6 h | 99.22% | [4] |
| Steapsin Lipase | 166 | 23.3 | 55 | 24 h | 85% | [4] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-phenylethanol
This protocol is based on the optimization study using Novozyme 435.[4]
Materials:
-
(R,S)-1-phenylethanol
-
Vinyl acetate (B1210297)
-
Immobilized Candida antarctica Lipase B (Novozyme 435)
-
n-Hexane (anhydrous)
-
Methanol (for quenching)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a sealed glass reactor, add (R,S)-1-phenylethanol (240 mM final concentration) dissolved in an appropriate volume of n-hexane.
-
Add vinyl acetate (typically 3-5 equivalents).
-
Add Novozyme 435 (11 mg/mL).
-
Seal the reactor and place it in an orbital shaker set to 42°C and an appropriate stirring rate (e.g., 250 rpm) to ensure good mixing.
-
Allow the reaction to proceed for 75 minutes. Monitor the progress by taking aliquots and analyzing them by chiral HPLC or GC.
-
Once the desired conversion (typically close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture of unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate can be separated by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: A typical experimental workflow for enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. benchchem.com [benchchem.com]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low conversion in lipase-catalyzed kinetic resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in lipase-catalyzed kinetic resolution, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is lipase-catalyzed kinetic resolution and why is it used?
A1: Lipase-catalyzed kinetic resolution is a biocatalytic technique used to separate a racemic mixture of chiral molecules into its individual enantiomers. Lipases, a type of enzyme, selectively catalyze the transformation of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted enantiomer from the newly formed product, yielding two enantiomerically enriched compounds. This method is widely used in the pharmaceutical and fine chemical industries to produce enantiopure compounds, which is crucial as different enantiomers of a drug can have vastly different biological activities.
Q2: What is the maximum theoretical yield for a kinetic resolution?
A2: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the product or the unreacted substrate) is 50%.[1] This is because the starting material is a 50:50 mixture of two enantiomers, and only one is preferentially reacted.
Q3: How do I choose the right lipase (B570770) for my specific substrate?
A3: The choice of lipase is critical for a successful kinetic resolution. The ideal lipase should exhibit high enantioselectivity (E-value) and activity towards your substrate. A preliminary screening of several commercially available lipases is highly recommended. Common choices include lipases from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Candida rugosa (CRL). The optimal lipase is substrate-dependent, so what works well for one compound may not be suitable for another.
Q4: Why is enzyme immobilization often recommended?
A4: While free lipases can be used, immobilization offers significant advantages. Immobilized enzymes typically show increased stability against changes in temperature and pH, and are more tolerant to organic solvents.[2] They are also easier to separate from the reaction mixture, allowing for straightforward product purification and reuse of the biocatalyst, which makes the process more cost-effective.
Q5: What are the key reaction parameters I should optimize to improve conversion?
A5: To improve conversion, you should focus on optimizing the following parameters:
-
Enzyme Selection and Loading: Ensure you are using a lipase that is active towards your substrate and use an adequate amount.
-
Solvent: The choice of organic solvent can dramatically impact enzyme activity and stability.
-
Temperature: Temperature affects the reaction rate, but excessively high temperatures can denature the enzyme.
-
Acyl Donor: The type and concentration of the acyl donor are crucial for transesterification reactions.
-
Water Activity: A small amount of water is essential for lipase activity, but too much can promote hydrolysis side reactions.
Troubleshooting Guides
Issue 1: Low Conversion Rate (<50%)
Low conversion is a frequent challenge in lipase-catalyzed kinetic resolutions. The following guide provides a systematic approach to identify and resolve the underlying causes.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal Temperature | The reaction temperature is either too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[2] | Experimentally determine the optimal temperature for your specific lipase and substrate. A typical range to investigate is 30-60°C. |
| Inappropriate Solvent | The organic solvent can strip the essential layer of water from the enzyme's surface, leading to inactivation. Hydrophobic solvents (log P > 2) are generally preferred.[3] | Screen a variety of solvents with different polarities. Common choices include hexane, heptane, toluene, and methyl tert-butyl ether (MTBE). |
| Enzyme Inhibition | Reaction byproducts, such as the alcohol released from an ester acyl donor, or the product itself can inhibit the lipase. | Consider using an acyl donor that does not produce an inhibitory byproduct (e.g., vinyl acetate). If product inhibition is suspected, consider in-situ product removal. |
| Insufficient Enzyme Loading | The amount of enzyme may be too low to achieve a reasonable reaction rate. | Increase the enzyme concentration in the reaction mixture. Perform a dose-response experiment to find the optimal loading. |
| Poor Mass Transfer | Inadequate mixing can lead to poor diffusion of the substrate to the active site of the enzyme, especially with immobilized biocatalysts.[2] | Increase the agitation or stirring speed (e.g., 150-200 rpm). |
| Incorrect Water Activity | Lipases require a minimal amount of water to maintain their active conformation, but excess water can lead to competing hydrolysis reactions. | Ensure solvents are anhydrous by using molecular sieves. The optimal amount of water is enzyme and reaction-dependent and may require fine-tuning. |
Issue 2: Low Enantioselectivity (Low ee)
Even with good conversion, low enantiomeric excess (ee) of the product or remaining substrate can be an issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
| Potential Cause | Explanation | Recommended Solution(s) |
| Inherently Low Enantioselectivity of Lipase | The chosen lipase may not be able to effectively discriminate between the two enantiomers of your substrate. | Screen a wider variety of lipases. Consider lipases from different microbial sources. |
| High Reaction Temperature | Higher temperatures can sometimes decrease the enantioselectivity of a lipase, even if the reaction rate increases.[2] | Lower the reaction temperature. This often leads to a trade-off between reaction rate and enantioselectivity. |
| Reaction Progressed Too Far | For the unreacted substrate, the enantiomeric excess is highest at approximately 50% conversion. For the product, the ee is highest at the beginning of the reaction. | Monitor the reaction progress closely and stop the reaction at the optimal conversion for the desired enantiomer. |
| Racemization of Substrate or Product | The reaction conditions (e.g., temperature, pH, or presence of trace impurities) may be causing the chiral centers to racemize. | Run a control experiment under the same conditions but without the enzyme to check for racemization. |
| pH Memory Effect | The pH of the aqueous solution from which the lipase was lyophilized or immobilized can influence its enantioselectivity in an organic solvent.[2] | If preparing your own immobilized enzyme, experiment with different pH values for the buffer used during immobilization. |
Data Presentation
Table 1: Effect of Solvent on the Kinetic Resolution of (R,S)-1-Phenylethanol Catalyzed by Novozym 435
| Solvent | Log P | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |
| n-Hexane | 3.5 | ~50 | >99 | >200 |
| Toluene | 2.5 | 48 | 98 | 150 |
| Acetonitrile | -0.34 | 25 | 90 | 20 |
| Tetrahydrofuran (THF) | 0.49 | 15 | 85 | 10 |
Data compiled from multiple sources for illustrative purposes. Actual results may vary.
Table 2: Effect of Acyl Donor on the Kinetic Resolution of a Secondary Alcohol
| Acyl Donor | Relative Reaction Rate | Enantioselectivity (E) | Comments |
| Vinyl Acetate (B1210297) | High | >200 | Irreversible reaction due to tautomerization of the vinyl alcohol byproduct.[1] |
| Isopropenyl Acetate | High | >200 | Similar to vinyl acetate, forms acetone (B3395972) as a byproduct. |
| Ethyl Acetate | Moderate | 50-100 | Reversible reaction; byproduct (ethanol) can cause enzyme inhibition. |
| Acetic Anhydride | Moderate | Variable | Can lead to enzyme inactivation. |
Data compiled from multiple sources for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol describes a typical procedure for the kinetic resolution of (R,S)-1-phenylethanol using an immobilized lipase.
Materials:
-
(R,S)-1-Phenylethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
n-Hexane (anhydrous)
-
Molecular sieves (3Å)
-
Reaction vessel (e.g., sealed flask)
-
Temperature-controlled shaker
Procedure:
-
Preparation: Dry the n-hexane over molecular sieves for at least 24 hours before use.
-
Reaction Setup: In a sealed flask, dissolve (R,S)-1-phenylethanol (e.g., 100 mM) in anhydrous n-hexane.
-
Acyl Donor Addition: Add vinyl acetate to the reaction mixture. A molar excess (e.g., 2-4 equivalents relative to the alcohol) is typically used.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20 mg/mL) to the reaction mixture.
-
Incubation: Seal the flask and place it in a temperature-controlled shaker (e.g., 40°C) with constant agitation (e.g., 200 rpm).
-
Reaction Monitoring: Withdraw small aliquots from the reaction mixture at regular time intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Termination: Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Product Isolation: The product ((R)-1-phenylethyl acetate) and the unreacted substrate ((S)-1-phenylethanol) can be separated from the filtrate by column chromatography.
Experimental Workflow for Kinetic Resolution
Caption: General experimental workflow for lipase-catalyzed kinetic resolution.
Protocol 2: Immobilization of Candida antarctica Lipase B (CALB) by Adsorption on Octyl-Agarose (B13739342)
This protocol provides a method for immobilizing CALB on a hydrophobic support.
Materials:
-
Candida antarctica lipase B (CALB) solution
-
Octyl-agarose support
-
Sodium phosphate (B84403) buffer (5 mM, pH 7.0)
-
Distilled water
Procedure:
-
Enzyme Dilution: Dilute the CALB solution in 5 mM sodium phosphate buffer (pH 7.0). The final enzyme concentration will depend on the desired loading.
-
Support Addition: Add the octyl-agarose support to the diluted enzyme solution. A typical ratio is 1 g of wet support per 2 mg of lipase.
-
Immobilization: Gently stir the suspension at room temperature for a specified time (e.g., 1-2 hours) to allow for enzyme adsorption.
-
Monitoring: Periodically take samples from the supernatant and measure the enzyme activity to monitor the progress of immobilization.
-
Washing: Once the activity in the supernatant has stabilized (indicating that immobilization is complete), filter the support.
-
Final Wash: Wash the immobilized enzyme thoroughly with distilled water to remove any unbound protein.
-
Drying (Optional): The immobilized enzyme can be dried under vacuum for storage or use in anhydrous organic solvents.
References
Methods to increase the enantiomeric excess of (R)-1-phenylethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when seeking to increase the enantiomeric excess (ee) of (R)-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for increasing the enantiomeric excess of this compound?
A1: There are three main strategies to produce enantiomerically enriched this compound:
-
Enzymatic Kinetic Resolution (EKR): This is a widely used method where an enzyme, typically a lipase (B570770), selectively catalyzes the transformation (e.g., acylation) of one enantiomer from a racemic mixture at a much faster rate than the other.[1][2][3] For 1-phenylethanol (B42297), lipases often preferentially acylate the (R)-enantiomer, leaving the unreacted (S)-1-phenylethanol. To obtain the (R)-enantiomer, the resulting (R)-ester is separated and then hydrolyzed.
-
Asymmetric Synthesis: This approach involves converting a prochiral starting material, such as acetophenone (B1666503), directly into the chiral this compound using a chiral catalyst.[4] Asymmetric transfer hydrogenation (ATH) with ruthenium (Ru) or rhodium (Rh) catalysts is a common and effective method.[5][6][7]
-
Deracemization: This advanced technique converts a racemic mixture into a single, pure enantiomer, theoretically allowing for a 100% yield. Chemoenzymatic deracemization processes often involve an oxidation step to convert the alcohol to acetophenone, followed by a highly enantioselective enzymatic reduction to yield this compound.[8][9][10]
Q2: How does Enzymatic Kinetic Resolution (EKR) work for producing this compound?
A2: In EKR of racemic 1-phenylethanol, a lipase is used in a non-aqueous solvent with an acyl donor (like vinyl acetate). The enzyme's chiral active site preferentially binds to the (R)-enantiomer, catalyzing its acylation to form (R)-1-phenylethyl acetate (B1210297).[11][12] The (S)-enantiomer reacts much slower, or not at all. This leaves a mixture of (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol. The two can then be separated (e.g., by column chromatography), and the purified (R)-ester is hydrolyzed to yield the desired this compound. The major drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.[13]
Q3: Which enzymes and conditions are most effective for the kinetic resolution of 1-phenylethanol?
A3: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is highly effective and widely cited for its high enantioselectivity in the resolution of 1-phenylethanol.[1][14][15] Other lipases from Burkholderia cepacia and Aspergillus oryzae have also shown excellent selectivity.[11][16]
Key reaction parameters to optimize include:
-
Acyl Donor: Vinyl acetate is frequently used because it produces a vinyl alcohol byproduct that tautomerizes to acetaldehyde, making the reaction irreversible.[1][11]
-
Solvent: Nonpolar organic solvents like n-hexane, cyclohexane, or toluene (B28343) are common choices as they generally enhance enzyme activity and selectivity.[1][17]
-
Temperature: Temperatures between 30-60°C are typical. While higher temperatures can increase reaction rates, they may also decrease enzyme stability and enantioselectivity.[1]
Q4: How can I achieve an enantiomeric excess greater than 99% for this compound?
A4: Achieving an ee >99% is possible through deracemization. A one-pot chemoenzymatic process has been developed that combines manganese-driven oxidation of the racemic alcohol to acetophenone with a subsequent, highly selective enzymatic reduction using an alcohol dehydrogenase (ADH) to produce this compound.[2][8][9] This method overcomes the 50% yield limit of EKR and can achieve both high yield (up to 96%) and excellent enantioselectivity (>99% ee).[8][9]
Q5: How is the enantiomeric excess of my 1-phenylethanol product accurately determined?
A5: The most common and reliable method for determining the enantiomeric excess of 1-phenylethanol is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1][4][18] These techniques use a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different retention times.[18] By integrating the peak areas of the two enantiomers, the ee can be calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Troubleshooting Guides
Problem: My enzymatic kinetic resolution results in low enantiomeric excess (ee).
| Possible Cause | Troubleshooting Action |
| Suboptimal Enzyme Choice | The selected lipase may have low enantioselectivity for 1-phenylethanol. Screen different lipases; Candida antarctica Lipase B (Novozym 435) and Burkholderia cepacia lipase are known to be highly selective.[11][15] |
| Incorrect Solvent | The polarity of the solvent significantly impacts enzyme conformation and selectivity. Test nonpolar solvents like hexane, heptane, or toluene, which are generally optimal.[1][11] |
| Inappropriate Temperature | High temperatures can reduce enantioselectivity. Optimize the temperature, typically in the 30-50°C range. A study found 42°C to be optimal for Novozym 435.[1] |
| Reaction Reversibility | If using a reversible acyl donor (e.g., ethyl acetate), the back-reaction can erode the ee. Use an irreversible acyl donor like vinyl acetate or isopropenyl acetate.[11][19] |
| Reaction Proceeded Too Far | In kinetic resolution, allowing the reaction to proceed beyond 50% conversion will lead to the acylation of the less-reactive (S)-enantiomer, thus lowering the ee of the remaining (S)-alcohol and the produced (R)-ester. Monitor the reaction closely and stop it at or near 50% conversion. |
Problem: The conversion rate in my kinetic resolution is very low.
| Possible Cause | Troubleshooting Action |
| Inactive or Insufficient Enzyme | The enzyme may be denatured or the amount may be too low. Ensure the enzyme is active and properly stored. Increase the enzyme loading in the reaction mixture.[1] |
| Poor Substrate Solubility | The substrate may not be fully dissolved in the chosen solvent. Consider using a co-solvent or a different solvent system to improve solubility. |
| Presence of Inhibitors | Water or other impurities can inhibit lipase activity. Use anhydrous solvents and ensure all reagents are dry.[4] |
| Insufficient Reaction Time | The reaction may simply need more time to reach the desired conversion. Monitor the reaction progress over a longer period using TLC or GC/HPLC.[1] |
Problem: I am observing peak tailing and poor separation in my chiral HPLC analysis.
| Possible Cause | Troubleshooting Action |
| Inappropriate Mobile Phase | The mobile phase composition is critical for chiral separation. For polysaccharide-based columns, a common mobile phase is a mixture of n-hexane and 2-propanol (e.g., 98:2 v/v).[18] Adjust the ratio of the polar modifier (2-propanol) to optimize resolution. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column itself may need replacement.[20] |
| Hydrogen Bonding Effects | Free alcohols can exhibit peak tailing due to hydrogen bonding with active sites on the stationary phase.[21] Ensure the column is well-conditioned. Sometimes, this is an inherent characteristic of the separation that cannot be fully eliminated.[21] |
| Incorrect Flow Rate or Temperature | Suboptimal flow rate or temperature can affect peak shape and resolution. Optimize these parameters; a typical flow rate is 0.5-1.0 mL/min at room temperature (25°C).[18] |
Data Presentation
Table 1: Comparison of Methods for this compound Synthesis
| Method | Starting Material | Key Reagent/Catalyst | Max. Yield (%) | Typical ee (%) | Reference |
| Enzymatic Kinetic Resolution | Racemic 1-phenylethanol | Novozym 435 (CALB) | 50 | >99 | [1][19] |
| Asymmetric Transfer Hydrogenation | Acetophenone | Ru- or Rh-complex with chiral ligand | ~100 | 92-99 | [5][6] |
| Chemoenzymatic Deracemization | Racemic 1-phenylethanol | Mn-oxidant + Alcohol Dehydrogenase | 96 | >99 | [8][9] |
Table 2: Influence of Reaction Parameters on Novozym 435-Catalyzed Kinetic Resolution
| Parameter | Condition | Substrate ee (%) | Product ee (%) | Conversion (%) | Reference |
| Temperature | 42 °C | 100 | N/A | ~50 | [1] |
| Solvent | n-Heptane / [EMIM][BF4] | N/A | 98.9 | 40.8 | [11] |
| Acyl Donor | Vinyl Acetate | 100 | N/A | ~50 | [1] |
| Substrate Conc. | 240 mM | 100 | N/A | ~50 | [1] |
| Enzyme Loading | 11 mg/mL | 100 | N/A | ~50 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using Novozym 435 [1]
-
Reaction Setup: In a sealed 25 mL glass bioreactor, dissolve 240 mM of racemic (R,S)-1-phenylethanol in 5 mL of n-hexane.
-
Reagent Addition: Add vinyl acetate to the mixture (molar ratio of acyl donor to substrate should be at least 3:1). Add 11 mg/mL of Novozym 435 lipase.
-
Incubation: Seal the reactor and place it in an orbital shaker at 42°C with a stirring rate of 200-400 rpm.
-
Monitoring: Allow the reaction to proceed for approximately 75 minutes. The reaction should be monitored by chiral GC/HPLC to stop at ~50% conversion to achieve maximum enantiomeric excess.
-
Work-up: After the reaction, remove the enzyme by filtration. Evaporate the solvent under reduced pressure.
-
Purification: Separate the resulting (R)-1-phenylethyl acetate from the unreacted (S)-1-phenylethanol using silica (B1680970) gel column chromatography.
-
Hydrolysis: Hydrolyze the purified (R)-ester to obtain this compound.
Protocol 2: Chiral HPLC Analysis of 1-Phenylethanol [1][18]
-
Column: Use a polysaccharide-based chiral stationary phase column, such as a Chiralcel OB or OD column.
-
Mobile Phase: Prepare a mobile phase of n-Hexane and 2-Propanol, typically in a 98:2 (v/v) ratio. Degas the mobile phase before use.
-
System Parameters: Set the flow rate to 0.5-1.0 mL/min. Maintain the column temperature at 25°C. Use a UV detector set to 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Calculation: Calculate the enantiomeric excess by integrating the areas of the two peaks.
Mandatory Visualizations
Caption: Comparison of major strategies to produce enantiopure this compound.
Caption: Detailed experimental workflow for enzymatic kinetic resolution of 1-phenylethanol.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. scielo.br [scielo.br]
- 15. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. iris.hi.is [iris.hi.is]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Chiral Separation of 1-Phenylethanol - Chromatography Forum [chromforum.org]
Impact of solvent choice on the enantioselectivity of lipase acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipase-catalyzed acylation, focusing on the impact of solvent choice on enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the enantioselectivity of a lipase-catalyzed acylation reaction?
The solvent plays a crucial role in modulating the enantioselectivity of lipase-catalyzed reactions. It can influence the enzyme's conformation, flexibility, and the solvation of substrates and transition states.[1][2][3] The key properties of a solvent to consider are its polarity and hydrophobicity, often quantified by the logarithm of the partition coefficient (log P).
-
Hydrophobic Solvents (High log P): Generally, non-polar, hydrophobic solvents (e.g., hexane, heptane, isooctane) are preferred for lipase-catalyzed acylations.[4][5] In these solvents, the essential layer of water around the enzyme is maintained, preserving its active conformation.[4] This often leads to higher enzyme activity and enantioselectivity.[5][6]
-
Hydrophilic Solvents (Low log P): Polar, hydrophilic solvents (e.g., DMSO, DMF, short-chain alcohols) can sometimes strip the essential water from the lipase (B570770) surface, leading to denaturation and a loss of activity.[1][7][8] However, in some cases, the addition of a controlled amount of a polar solvent to a non-polar medium can enhance enantioselectivity, although it may reduce the reaction rate.[1][8] The effect of polar solvents can be unpredictable and is highly dependent on the specific lipase and substrate.[4]
Q2: What is the significance of the log P value of a solvent in these reactions?
The log P value is a measure of a solvent's hydrophobicity. A higher log P value indicates a more hydrophobic (non-polar) solvent, while a lower log P value signifies a more hydrophilic (polar) solvent. In the context of lipase-catalyzed acylation, the log P value is a useful predictor of enzyme performance.
-
log P > 4: Solvents in this range are generally considered hydrophobic and are often good choices for maintaining high lipase activity and enantioselectivity.[4][5]
-
2 < log P < 4: The effect of solvents in this range can be unpredictable.[4][5]
-
log P < 2: These hydrophilic solvents can often lead to decreased enzyme activity.[4]
Q3: How does water activity (aw) in the organic solvent impact the reaction?
Water activity (aw) is a critical parameter in non-aqueous enzymology. Lipases require a thin layer of water to maintain their catalytically active conformation.
-
Too little water: Anhydrous solvents can lock the lipase in a rigid, inactive conformation.
-
Too much water: Excess water can promote the reverse reaction (hydrolysis of the ester product), reducing the yield and potentially lowering enantioselectivity. It can also lead to enzyme agglomeration.
-
Optimal water activity: There is an optimal water activity for each lipase and reaction system that balances the need for enzyme flexibility and the prevention of hydrolysis. This optimal value often needs to be determined empirically.
Q4: Can the choice of acyl donor influence the enantioselectivity?
Yes, the acyl donor can significantly impact the enantioselectivity of the reaction. Vinyl esters, such as vinyl acetate, are often used as acyl donors because the reaction is practically irreversible.[9][10] The enol leaving group tautomerizes to a stable aldehyde, which does not participate in the reverse reaction. The size and structure of the acyl donor can also affect how it fits into the enzyme's active site along with the substrate, thereby influencing which enantiomer reacts faster.
Troubleshooting Guides
Guide 1: Low Enantioselectivity (Low ee%)
If you are observing low enantiomeric excess (ee%) in your lipase-catalyzed acylation, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Action |
| Suboptimal Solvent Choice | Screen a range of solvents with varying log P values. Start with hydrophobic solvents like n-hexane or isooctane. If the substrate has poor solubility, consider solvent mixtures.[11] |
| Incorrect Water Activity | Control the water activity of the reaction medium. This can be done by adding a specific amount of water or by using salt pairs to equilibrate the system to a known aw. |
| Inappropriate Acyl Donor | Test different acyl donors. Vinyl esters are often a good choice. The chain length of the acyl donor can also be varied. |
| Suboptimal Temperature | Temperature can affect enzyme flexibility and enantioselectivity.[12] Screen a range of temperatures (e.g., 25-60 °C). Sometimes, lower temperatures can lead to higher enantioselectivity, albeit at a slower rate.[12][13] |
| Incorrect Lipase | Not all lipases are suitable for every substrate. Screen a variety of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase, Candida rugosa Lipase).[14] |
Guide 2: Low or No Conversion
If your reaction is showing little to no conversion of the starting material, use this guide to troubleshoot the issue.
| Potential Cause | Troubleshooting Action |
| Inactive Enzyme | Verify the activity of your lipase using a standard assay. Ensure the enzyme has been stored correctly.[14] |
| Poor Substrate/Enzyme Solubility | Ensure the substrate is sufficiently soluble in the chosen solvent. For immobilized enzymes, ensure good dispersion in the reaction mixture through adequate agitation.[14] |
| Presence of Inhibitors | Purify the substrate and solvent to remove any potential inhibitors.[14] Water can act as a competitive inhibitor for the nucleophile in the deacylation step. |
| Suboptimal pH at the Enzyme's Microenvironment | Although the bulk solvent is organic, the pH of the enzyme's essential water layer is crucial. The enzyme's pH memory can be adjusted by lyophilizing it from a buffer of the desired pH. |
| Reaction at Equilibrium | If the reaction has stalled, it may have reached equilibrium. For esterification reactions, remove the water produced, for example, by using molecular sieves. For transesterification with vinyl esters, this is less of an issue. |
Quantitative Data Summary
The following tables summarize the effect of different solvents on the enantioselectivity and conversion in lipase-catalyzed acylations for representative reactions.
Table 1: Effect of Solvent on the Enantioselective Acylation of a Chiral Alcohol
| Solvent | log P | Enantiomeric Excess (ee%) of Product | Conversion (%) | Enantiomeric Ratio (E) |
| n-Hexane | 3.5 | >99 | 49 | >200 |
| Cyclohexane | 3.2 | 98 | 49 | - |
| Toluene | 2.5 | 95 | 50 | 120 |
| Acetonitrile | -0.33 | 85 | 45 | 30 |
| Tetrahydrofuran (THF) | 0.49 | 70 | 42 | 15 |
Data compiled from various sources for illustrative purposes. Actual values are highly dependent on the specific substrate, lipase, and reaction conditions.[9][15]
Table 2: Influence of Solvent on Lipase Activity and Enantioselectivity for the Hydrolysis of a Racemic Ester
| Solvent | Polarity | Relative Activity (%) | Enantioselectivity (E) |
| Dimethyl sulfoxide (B87167) (DMSO) | High | 100 | Low |
| 1,4-Dioxane | Moderate | 80 | Moderate |
| Acetone | Moderate | 75 | Moderate |
| Tetrahydrofuran (THF) | Low | 50 | High |
This table illustrates the general trend that increasing solvent polarity can increase activity but decrease enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents in Lipase-Catalyzed Acylation
This protocol describes a general method for evaluating the effect of different organic solvents on the enantioselective acylation of a racemic secondary alcohol.
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
A range of organic solvents (e.g., n-hexane, toluene, acetonitrile, THF)
-
Anhydrous magnesium sulfate
-
Reaction vials
-
Shaking incubator or magnetic stirrer
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
To a series of reaction vials, add the racemic alcohol (1 mmol) and the chosen organic solvent (5 mL).
-
Add the acyl donor (2 mmol).
-
Add the immobilized lipase (e.g., 20 mg).
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
To quench the reaction in the aliquot, filter off the immobilized enzyme.
-
Analyze the aliquot by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol (ees) and the formed ester (eep), and the conversion (c).
-
Calculate the enantiomeric ratio (E) using the following formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] or from ees and eep.
Visualizations
Experimental Workflow for Solvent Screening
Caption: A flowchart of the experimental procedure for selecting an optimal solvent.
Relationship Between Solvent Properties and Reaction Outcome
Caption: Factors influencing lipase enantioselectivity in organic solvents.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
Catalyst deactivation in the asymmetric hydrogenation of acetophenone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the asymmetric hydrogenation of acetophenone (B1666503).
Troubleshooting Guides
Issue 1: Low or No Conversion
Q: My asymmetric hydrogenation of acetophenone shows low or no conversion. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in the asymmetric hydrogenation of acetophenone is a common issue that can stem from several factors related to catalyst activity, reaction conditions, and reagent purity. Follow these troubleshooting steps to identify and resolve the problem.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Catalyst Deactivation: The catalyst may have deactivated during the reaction. Common causes include decomposition of the active hydride species or poisoning.[1]
-
Improper Activation: Some catalyst systems require an induction period for activation to generate the active catalytic species.[2] Ensure sufficient reaction time for this to occur.
-
-
Check Reagent Purity and Integrity:
-
Optimize Reaction Conditions:
-
Base Concentration: The concentration of the base (e.g., t-BuOK, KOH) is critical. While a base is often necessary to generate the active catalyst, excess base can sometimes lead to catalyst inhibition or deactivation.[2][4] An optimal concentration needs to be determined experimentally.
-
Hydrogen Pressure: Ensure that the hydrogen pressure is at the recommended level and is maintained consistently throughout the reaction. For some systems, increasing the hydrogen pressure can enhance the conversion rate.[2]
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.[2]
-
-
Inspect Equipment and Setup:
-
Leaks: Check the reaction setup for any leaks that could prevent the system from maintaining the required hydrogen pressure.
-
Stirring: Ensure efficient stirring to overcome any potential mass transfer limitations.
-
Issue 2: Low Enantioselectivity (ee%)
Q: My reaction is producing the desired 1-phenylethanol, but with a low enantiomeric excess (ee%). What factors influence enantioselectivity and how can I improve it?
A: Achieving high enantioselectivity is a primary goal in asymmetric hydrogenation. Several factors can influence the stereochemical outcome of the reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature:
-
Temperature is a critical parameter affecting enantioselectivity. Lowering the reaction temperature often leads to an increase in the enantiomeric excess, although this may come at the cost of a slower reaction rate.[2]
-
-
Evaluate Solvent and Base Effects:
-
Solvent Choice: The choice of solvent can significantly impact enantioselectivity. Protic solvents like ethanol (B145695) and isopropanol (B130326) are commonly used, but the optimal solvent can be catalyst-dependent.[5][6] In some cases, a switch from isopropanol to ethanol has been shown to improve ee%.[7]
-
Base and Cation Effects: The nature and concentration of the base can influence enantioselectivity. The cation of the base (e.g., K⁺ vs. Na⁺) can also have a significant effect on the ee%.[2]
-
-
Re-evaluate the Catalyst System:
-
Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. If optimization of reaction conditions does not yield satisfactory results, consider screening different chiral ligands with varying steric and electronic properties.[2]
-
Catalyst Loading: In some systems, the catalyst concentration can have a minor impact on the final ee%.[2]
-
-
Monitor Reaction Progress:
-
Enantioselectivity can sometimes decrease over long reaction times, especially if the reaction is reversible or if the catalyst deactivates to a less selective species.[4] Monitor the ee% at different time points to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the asymmetric hydrogenation of acetophenone? A1: The most common catalysts are based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral ligands. Noyori-type ruthenium catalysts, which feature a chiral diphosphine and a chiral diamine ligand, are particularly well-known for their high activity and enantioselectivity in the hydrogenation of ketones.[1][7]
Q2: What are common catalyst poisons in the asymmetric hydrogenation of acetophenone? A2: Catalyst poisons are substances that bind to the active sites of the catalyst and reduce or eliminate its activity.[8] Common poisons for noble metal catalysts used in hydrogenation include:
-
Carbon monoxide (CO): Often an impurity in the hydrogen gas source.[3]
-
Halides, cyanides, sulfides, and phosphates. [8]
-
Water and oxygen: Can poison certain catalyst systems, such as Ziegler-Natta catalysts.[8]
Q3: Is it possible to regenerate a deactivated catalyst? A3: Catalyst regeneration is sometimes possible, depending on the mechanism of deactivation. For instance, deactivation caused by the deposition of carbonaceous materials ("coking") can sometimes be reversed by controlled oxidation to burn off the deposits. However, deactivation due to irreversible chemical poisoning or thermal degradation (sintering) is often permanent.
Q4: How does the base concentration affect the reaction? A4: The base plays a crucial role in the activation of many pre-catalysts, such as the deprotonation of an amine ligand in Noyori-type catalysts to form the active species.[4] However, the concentration of the base can have a complex effect. In some cases, higher base concentrations can lead to faster initial reaction rates but may also accelerate catalyst deactivation.[1][2] Conversely, excess base can also act as a competitive inhibitor, leading to a decrease in the overall reaction rate.[11] Therefore, optimizing the base concentration is a critical step in developing an efficient process.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the conversion and enantioselectivity of the asymmetric hydrogenation of acetophenone.
Table 1: Effect of Base (t-BuOK) Concentration on Catalyst Performance
| Entry | Catalyst | Base Conc. (mM) | Conversion (%) | ee% (R) |
| 1 | RB-Ru-RM | 0.625 | >95 | 85 |
| 2 | RB-Ru-RM | 1.25 | >95 | 88 |
| 3 | RB-Ru-RM | 2.50 | ~90 | 82 |
Reaction Conditions: 100 psi H₂, room temperature, 1 mmol acetophenone, 20 mL isopropanol (IPA), 0.01 mmol of catalyst.[1]
Table 2: Effect of Solvent on Enantioselectivity
| Entry | Catalyst System | Solvent | Conversion (%) | ee% |
| 1 | Ir(P,N,O) Complex | Isopropanol | >99 | 92 |
| 2 | Ir(P,N,O) Complex | Ethanol | >99 | 94 |
| 3 | Ir(P,N,O) Complex | n-Butanol | >99 | 95 |
| 4 | Ir(P,N,O) Complex | THF | <5 | 10 |
| 5 | Ir(P,N,O) Complex | Toluene | <5 | 5 |
Reaction Conditions: Substrate/catalyst = 500, base/catalyst = 10 (LiOtBu), 30 bar H₂, room temperature.[6]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol is a general guideline and may require optimization for specific catalyst systems and substrates.
-
Reactor Preparation:
-
A Schlenk flask or a high-pressure autoclave is charged with the chiral catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN], 0.01 mol%).
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
Acetophenone (1.0 mmol, 1.0 eq) is added to the reaction vessel.
-
Anhydrous solvent (e.g., 2-propanol, 5 mL) is added.
-
A solution of the base (e.g., 1 M t-BuOK in THF, 0.02 mmol, 0.02 eq) is added via syringe.
-
-
Reaction Execution:
-
The reaction vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 8-100 atm).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 30 °C) for the specified time (e.g., 4-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, the vessel is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to isolate the 1-phenylethanol.
-
The conversion is determined by ¹H NMR spectroscopy or GC analysis.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
-
Protocol 2: Catalyst Regeneration (Conceptual)
The feasibility and method of catalyst regeneration are highly dependent on the nature of the catalyst and the cause of deactivation. This is a conceptual protocol for the removal of organic residues.
-
Catalyst Recovery:
-
If the catalyst is heterogeneous, it can be recovered by filtration. For homogeneous catalysts, recovery may be more complex and could involve precipitation or extraction.
-
-
Washing:
-
The recovered catalyst is washed with a suitable solvent to remove any adsorbed reactants, products, or byproducts.
-
-
Drying:
-
The washed catalyst is dried under vacuum at a low temperature.
-
-
Reactivation (if applicable):
-
For deactivation by coking, a controlled calcination (heating in the presence of a controlled amount of air or oxygen) may be employed to burn off carbonaceous deposits. This must be done with extreme care to avoid sintering of the metal particles.
-
For certain types of chemical poisoning, a specific chemical treatment may be required to remove the poison. This is highly specific to the poison and catalyst.
-
Visualizations
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of acetophenone using a Noyori-type Ru-catalyst.
Caption: A logical workflow for troubleshooting common issues in asymmetric hydrogenation of acetophenone.
References
- 1. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study | MDPI [mdpi.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. britannica.com [britannica.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Workup Procedures for Quenching Grignard Reactions in Alcohol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical workup stage of Grignard reactions for alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture becomes extremely hot and boils violently when I add the quenching solution. How can I control this?
A1: This is a common issue due to the highly exothermic reaction between the unreacted Grignard reagent and the protic quenching agent. To manage the exotherm, you should:
-
Cool the reaction mixture in an ice bath before and during the addition of the quenching solution.
-
Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride, 1M HCl) slowly and dropwise using an addition funnel while vigorously stirring the reaction mixture.[1]
-
Continuously monitor the internal temperature of the reaction. If the temperature rises rapidly, pause the addition until it subsides.[1]
-
For large-scale reactions, consider diluting the reaction mixture with an appropriate anhydrous solvent like THF or diethyl ether before quenching.[1]
Q2: A large amount of white precipitate forms during the workup, making extraction difficult. What is it and how can I get rid of it?
A2: The white precipitate is typically insoluble magnesium salts, such as magnesium hydroxide (B78521) (when using water) or magnesium hydroxyhalides. These salts can trap the desired product, leading to lower yields. To resolve this:
-
Use a dilute acidic solution (e.g., 1M HCl, 10% H₂SO₄) or a saturated aqueous solution of ammonium chloride to quench the reaction, as these reagents form more soluble magnesium salts.[1]
-
If you have already quenched with water, you may need to add a dilute acid dropwise until the solids dissolve.
-
Ensure you have added a sufficient amount of the quenching solution and are stirring vigorously to promote dissolution. Allowing the mixture to stir for an extended period (20-60 minutes) after the initial quench can help.[1]
Q3: My product is an acid-sensitive tertiary alcohol. What is the best quenching method to avoid decomposition and low yields?
A3: For acid-sensitive products, especially tertiary alcohols prone to acid-catalyzed dehydration, it is critical to avoid strong acids.[2]
-
The preferred method is to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3]
-
Ammonium chloride is a weak acid, providing a controlled protonation of the alkoxide intermediate to the desired alcohol without significantly lowering the pH of the solution. This prevents side reactions like elimination to form an alkene.[2][3][4]
Q4: I'm observing a persistent emulsion during the extraction process. How can I break it?
A4: Emulsions are common in Grignard workups due to the presence of fine magnesium salt precipitates. To resolve an emulsion:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.
-
If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
In some cases, adding a small amount of a different organic solvent can alter the polarity and break the emulsion.
-
For very stubborn emulsions on a small scale, centrifugation can be used to separate the layers.
Q5: How can I be sure my Grignard reaction has gone to completion before starting the workup?
A5: Prematurely quenching the reaction is a common cause of low yields. To monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC) is a common method to check for the consumption of the starting material (e.g., ketone or ester).
-
To perform a TLC check, carefully take a small aliquot of the reaction mixture, quench it in a separate vial with a small amount of dilute acid, and then spot it on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the reaction is complete.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alcohol | Incomplete reaction. | Monitor the reaction by TLC to ensure the consumption of the starting material before quenching. |
| Product is acid-sensitive and decomposed during workup. | Use a milder quenching agent like saturated aqueous ammonium chloride instead of a strong acid.[2][3] | |
| Product is trapped in the magnesium salt precipitate. | Ensure all magnesium salts are dissolved by adding sufficient acidic quencher or by stirring for an extended period. Add more organic solvent and stir vigorously to extract the product.[1] | |
| Grignard reagent was poor quality or concentration was overestimated. | Use freshly prepared Grignard reagent or titrate commercially available solutions before use to determine the exact concentration. | |
| Formation of Side Products | Biphenyl (B1667301) (from aryl Grignard reagents). | This is a common coupling byproduct. It can often be removed during purification (e.g., recrystallization or chromatography). For the synthesis of triphenylmethanol (B194598), biphenyl can be washed away with petroleum ether. |
| Alkene (from dehydration of tertiary alcohol). | This is caused by using too strong an acid during workup.[2] Use saturated aqueous ammonium chloride for quenching.[2][3] | |
| Unreacted starting material (ketone/ester). | The Grignard reagent may have been quenched by moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used.[5] The reaction may not have gone to completion; allow for longer reaction times or gentle heating if necessary. |
Quantitative Data Presentation
The choice of quenching agent can influence both the yield and purity of the final alcohol product. The following table provides an illustrative comparison for the synthesis of triphenylmethanol from benzophenone (B1666685) and phenylmagnesium bromide. Note that actual yields are highly dependent on specific experimental conditions.
| Quenching Agent | Typical Yield Range | Key Considerations | Potential Side Products |
| Saturated Aqueous NH₄Cl | 60-85% | Recommended for acid-sensitive alcohols. Minimizes the risk of dehydration. May require a longer stirring time to dissolve magnesium salts.[2][3] | Minimal dehydration products. |
| Dilute Aqueous HCl (e.g., 1M-3M) | 50-80% | Effective at dissolving magnesium salts, leading to a cleaner separation.[6] Risk of acid-catalyzed dehydration of the tertiary alcohol product, especially if the solution becomes too acidic or is heated.[2] | Alkene from dehydration. |
| Water | Variable, often lower | Can lead to the formation of very thick, gelatinous magnesium hydroxide precipitates that are difficult to handle and may trap the product, reducing the isolated yield.[1] | Product loss due to inefficient extraction. |
Experimental Protocols
Protocol 1: Quenching with Saturated Ammonium Chloride (Recommended for Acid-Sensitive Alcohols)
-
Cooling: Once the Grignard reaction is deemed complete, cool the reaction flask in an ice-water bath.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise via an addition funnel with vigorous stirring. Monitor the addition rate to keep the internal temperature under control. Continue the addition until no further exothermic reaction is observed.
-
Extraction: Add diethyl ether or another suitable organic solvent to the mixture and transfer it to a separatory funnel. If solids are present, ensure they are fully dissolved before separation. Separate the organic and aqueous layers.
-
Aqueous Layer Wash: Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.
-
Organic Layer Wash: Combine all organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution) to remove residual inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol product.
Protocol 2: Quenching with Dilute Hydrochloric Acid
-
Cooling: Cool the completed Grignard reaction mixture in an ice-water bath.
-
Quenching: Slowly and dropwise, add 3M HCl to the cooled reaction mixture with vigorous stirring.[6] Be cautious as the reaction of excess Grignard reagent and magnesium metal with acid is highly exothermic and produces hydrogen gas.[6]
-
Dissolution: Continue adding the acid until all the solids (magnesium salts) have dissolved, resulting in two clear layers.[6] It may be necessary to transfer the mixture to a larger beaker to accommodate the volume of the acid.[6]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers.
-
Aqueous Layer Wash: Extract the aqueous layer twice more with the organic solvent.
-
Organic Layer Wash: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic solution using a rotary evaporator to obtain the crude product.
Visualizations
Caption: General workflow for quenching a Grignard reaction.
Caption: Troubleshooting decision tree for common Grignard workup issues.
References
Optimizing mobile phase for chiral GC separation of 1-phenylethanol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral gas chromatography (GC) separation of 1-phenylethanol (B42297) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What constitutes the "mobile phase" in the chiral GC separation of 1-phenylethanol?
In gas chromatography (GC), the mobile phase is an inert carrier gas that transports the analyte (1-phenylethanol) through the column. Unlike HPLC, the mobile phase in GC does not interact chemically with the analyte to influence separation in the same way. Its primary role is to move the analyte, and its physical properties (like flow rate and viscosity) are the key optimization parameters.
Q2: Which carrier gases are typically used for this separation, and how do I choose one?
The most common carrier gases for chiral GC are Helium (He), Hydrogen (H₂), and Nitrogen (N₂).
-
Hydrogen (H₂): Often provides the best resolution and allows for faster analysis times due to its high optimal linear velocity.[1] It is highly efficient, but its flammability requires safety precautions.
-
Helium (He): A good, safe alternative to hydrogen, offering good resolution and efficiency.[2][3] It is the most commonly used carrier gas.
-
Nitrogen (N₂): While being the safest and least expensive option, it is less efficient and has a lower optimal linear velocity, leading to longer analysis times and potentially broader peaks.
The choice depends on the desired balance between analysis speed, resolution, safety, and cost. For high-throughput labs, hydrogen is often preferred, while helium remains a reliable standard.
Q3: How does the carrier gas flow rate impact the separation of 1-phenylethanol enantiomers?
The carrier gas flow rate, or more accurately, the average linear velocity, is a critical parameter.[4]
-
Too Low Flow Rate: Leads to increased diffusion of the analyte bands within the column, causing peak broadening and reducing resolution. Analysis times will also be unnecessarily long.
-
Too High Flow Rate: Reduces the time the enantiomers have to interact with the chiral stationary phase, leading to incomplete separation (poor resolution).
-
Optimal Flow Rate: Provides the best balance between analysis time and resolution (efficiency). This is often determined experimentally by constructing a van Deemter plot, which shows the relationship between linear velocity and column efficiency.[5]
Q4: Should I use a constant pressure or constant flow setting for my carrier gas?
Modern GC systems allow for either constant pressure or constant flow mode.
-
Constant Pressure: As the oven temperature increases during a programmed run, the viscosity of the carrier gas increases, causing the flow rate and linear velocity to decrease.
-
Constant Flow: The GC instrument's electronic pneumatic control (EPC) adjusts the head pressure to counteract the change in gas viscosity as temperature ramps, maintaining a constant mass flow rate and a more stable linear velocity.
For temperature-programmed methods, constant flow mode is generally recommended as it provides more consistent and reproducible retention times and better overall separation performance.[4]
Troubleshooting Guide
Problem 1: Poor or no separation of the (R) and (S)-1-phenylethanol enantiomers.
| Potential Cause Related to Mobile Phase | Suggested Solution |
| Carrier gas flow rate is too high. | The enantiomers are not spending enough time interacting with the chiral stationary phase. Reduce the flow rate (or linear velocity) in increments of 5-10% and observe the effect on resolution. |
| Carrier gas flow rate is too low. | Excessive diffusion is causing peak broadening, leading to co-elution. Increase the flow rate (or linear velocity). |
| Incorrect carrier gas type selected in the instrument software. | The instrument's calculations for flow and pressure are based on the specific viscosity of the selected gas. Ensure the gas type configured in the software matches the gas being supplied. |
| Leaks in the system. | Leaks can cause a drop in the actual flow rate through the column, leading to poor performance and irreproducible results. Check for leaks at the inlet, detector, and column fittings using an electronic leak detector. |
Problem 2: Tailing peaks for one or both enantiomers.
| Potential Cause Related to Mobile Phase | Suggested Solution |
| Active sites in the GC system. | While often related to the column or liner, active sites can be exacerbated by slow flow rates. The hydroxyl group in 1-phenylethanol is prone to hydrogen bonding with active sites.[6] Ensure a high-quality, deactivated inlet liner is used. Sometimes, increasing the flow rate can minimize this interaction. |
| Contaminated carrier gas. | Oxygen or moisture in the carrier gas can damage the chiral stationary phase, creating active sites that lead to tailing.[3] Use high-purity gas and install purifying traps for oxygen, moisture, and hydrocarbons. |
Problem 3: Inconsistent retention times between runs.
| Potential Cause Related to Mobile Phase | Suggested Solution |
| Fluctuations in gas pressure/flow. | This is a primary cause of retention time drift. If using constant pressure mode with a temperature program, switch to constant flow mode. Check the gas supply regulator for stability. |
| Small, intermittent leaks. | A small leak can cause subtle changes in flow rate that affect retention times. Thoroughly check for leaks, even if a major leak is not apparent. |
| Improperly set split ratio. | While not a direct mobile phase parameter, a very low or inconsistent split flow can affect the pressure dynamics at the inlet, leading to variable retention times. Ensure the split vent flow is stable. |
Data Presentation
Table 1: Typical Carrier Gases and Recommended Linear Velocities
| Carrier Gas | Typical Optimal Linear Velocity (cm/s) | Advantages | Disadvantages |
| Hydrogen (H₂) | 60 - 100[3] | High efficiency, fast analysis | Flammable, requires safety measures |
| Helium (He) | 30 - 60[3] | Safe, good efficiency | More expensive, non-renewable |
| Nitrogen (N₂) | 10 - 20 | Safe, inexpensive | Lower efficiency, long analysis times |
Table 2: Example GC Method Parameters for 1-Phenylethanol Separation
| Parameter | Condition 1[2] | Condition 2 (General Method)[1] |
| Column | Astec CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 µm) | Cyclodextrin-based chiral column (e.g., Rt-βDEXsa) |
| Carrier Gas | Helium | Hydrogen |
| Inlet Pressure/Flow | 24 psi | 80 cm/sec set @ 40°C |
| Oven Program | Isothermal: 120 °C | Ramp: 60°C (1 min hold) to 200°C @ 2°C/min |
| Injector Temp. | 250 °C | 250 °C |
| Detector Temp. | 250 °C (FID) | 220 °C (FID) |
| Injection | 1 µL, 80:1 split | Split injection |
Experimental Protocols
Protocol: Optimizing Carrier Gas Flow Rate for Chiral Separation
This protocol describes a systematic approach to determine the optimal carrier gas flow rate for the separation of 1-phenylethanol enantiomers.
-
Initial Setup:
-
Install a suitable chiral GC column (e.g., a cyclodextrin-based phase like Astec CHIRALDEX™ B-PM or Rt-βDEXsa).[1][2]
-
Set the injector and detector temperatures (e.g., 250°C).[2]
-
Use a moderate, isothermal oven temperature (e.g., 120°C) or a slow temperature ramp (e.g., 2°C/min) to start.[1][2] Slower ramp rates often improve enantiomeric resolution.[1]
-
Prepare a standard of racemic 1-phenylethanol (e.g., 1-3 mg/mL in a suitable solvent like methanol (B129727) or ethanol).[2]
-
-
Set Initial Flow Rate:
-
Set the carrier gas to a constant flow mode.
-
Start with a typical linear velocity for your chosen gas (e.g., 40 cm/s for Helium or 80 cm/s for Hydrogen).[1]
-
-
Perform Initial Injection:
-
Inject the racemic 1-phenylethanol standard.
-
Record the chromatogram. Evaluate the resolution (Rs) between the two enantiomer peaks. A baseline separation (Rs ≥ 1.5) is typically desired.
-
-
Systematic Flow Rate Adjustment:
-
If resolution is poor: Decrease the linear velocity by 5 cm/s and repeat the injection. Continue decreasing in 5 cm/s increments until resolution improves to the desired level or begins to decrease again.
-
If resolution is good but analysis time is long: Increase the linear velocity by 5 cm/s and repeat the injection. Continue increasing the flow rate as long as baseline resolution is maintained to shorten the run time.
-
-
Determine Optimum and Finalize Method:
Mandatory Visualizations
Caption: Workflow for optimizing carrier gas flow rate in chiral GC.
Caption: Influence of mobile phase parameters on separation quality.
References
- 1. gcms.cz [gcms.cz]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Separation of 1-Phenylethanol - Chromatography Forum [chromforum.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Technical Support Center: Stereoselective Functionalization of (R)-1-phenylethanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (R)-1-phenylethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the functionalization of this chiral alcohol. Our goal is to ensure you maintain the enantiomeric purity of your starting material throughout your synthetic transformations.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the functionalization of this compound and provides actionable solutions.
FAQ 1: I am attempting an esterification of this compound, but my product has a low enantiomeric excess (ee). What are the likely causes and solutions?
Answer:
Racemization during esterification of this compound can occur under conditions that promote the formation of a planar, achiral carbocation at the benzylic position. This is particularly problematic under acidic conditions.
Potential Causes of Racemization:
-
Strongly Acidic Catalysts: The use of strong Brønsted or Lewis acids can catalyze the formation of a benzylic carbocation, leading to racemization.
-
High Reaction Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for carbocation formation, even with weaker acids.
-
Prolonged Reaction Times: Extended exposure to reaction conditions that can cause racemization increases the likelihood of its occurrence.
-
Inappropriate Acylating Agent/Coupling Reagents: Some coupling reagents used in esterification can generate acidic byproducts that induce racemization.
Troubleshooting & Solutions:
| Strategy | Description | Key Considerations |
| Enzymatic Acylation | Utilize a lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to catalyze the esterification. Lipases are highly enantioselective and operate under mild conditions, preserving the stereochemistry of the alcohol.[1][2][3] | This is a kinetic resolution; the enzyme will selectively acylate one enantiomer. For this compound, the reaction can be driven to high conversion of the desired enantiomer. |
| Steglich Esterification | Use dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) coupling agent with a catalytic amount of a mild base like 4-dimethylaminopyridine (B28879) (DMAP). This method avoids strongly acidic conditions. | Ensure the reaction is run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. |
| Mitsunobu Reaction | While the Mitsunobu reaction proceeds with inversion of stereochemistry, it is a highly stereospecific S\textsubscript{N}2 reaction.[4][5][6][7][8] If the goal is to obtain the (S)-ester from this compound, this is an excellent method that avoids racemization. | The reaction involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). The pKa of the carboxylic acid nucleophile should be less than 13.[4][5] |
FAQ 2: I need to synthesize an ether from this compound. Which methods are least likely to cause racemization?
Answer:
Ether synthesis from this compound requires careful selection of reagents to avoid S\textsubscript{N}1-type reactions that proceed through a carbocation intermediate.
Recommended Stereoretentive Etherification Methods:
-
Williamson Ether Synthesis: This is a classic and reliable method. First, deprotonate the this compound with a non-nucleophilic base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. Then, react the alkoxide with a primary alkyl halide or tosylate. This follows an S\textsubscript{N}2 pathway, preserving the stereocenter of the alcohol.
-
Caution: Using secondary or tertiary alkyl halides will lead to elimination reactions. The choice of base is also critical; strong, bulky bases can also favor elimination.
-
-
Palladium- or Copper-Catalyzed Cross-Coupling: Recent advances have shown that transition metal-catalyzed reactions can be highly effective for forming C-O bonds with excellent stereocontrol. These methods often involve the use of chiral ligands to ensure high enantioselectivity.
Troubleshooting & Solutions:
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete deprotonation of the alcohol in a Williamson synthesis. | Use a stronger base or ensure anhydrous conditions. |
| Steric hindrance from the alkyl halide. | Use a less sterically hindered electrophile. | |
| Racemized Product | Use of acidic conditions or reagents that can generate a carbocation. | Strictly adhere to the conditions of the Williamson ether synthesis or use a stereospecific catalytic method. |
| The leaving group on the electrophile is not sufficiently reactive, requiring harsh conditions. | Convert the alkyl halide to a more reactive species, such as a tosylate or triflate. |
FAQ 3: My functionalization reaction resulted in a completely racemic product. What are the general principles to avoid this in the future?
Answer:
Complete racemization suggests that the reaction proceeds through a symmetric, achiral intermediate, most commonly a carbocation. Understanding the mechanism of racemization is key to preventing it.
General Principles for Preventing Racemization:
-
Avoid Acidic Conditions: Benzylic alcohols are particularly susceptible to acid-catalyzed racemization due to the stability of the resulting benzylic carbocation.[9] If an acid is required, use the mildest possible acid and the lowest effective temperature.
-
Favor S\textsubscript{N}2 Reactions: Choose reaction conditions that promote a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. This mechanism results in a predictable inversion of stereochemistry and avoids a carbocation intermediate.
-
Utilize Enzymatic Methods: Enzymes are highly specific catalysts that can perform transformations on one enantiomer without affecting the other, thereby preserving enantiomeric purity.[10][11][12][13]
-
Control Reaction Temperature: Keep reaction temperatures as low as possible to minimize side reactions, including racemization pathways.
-
Consider the Solvent: Polar, protic solvents can stabilize carbocation intermediates, potentially favoring racemization. In some cases, less polar solvents may be advantageous.
Experimental Protocols
Protocol 1: Enzymatic Esterification of this compound with Retention of Stereochemistry
This protocol describes the kinetic resolution of racemic 1-phenylethanol (B42297), which can be adapted for the enantioselective esterification of this compound.
Materials:
-
This compound
-
Vinyl acetate (B1210297) (acyl donor)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous hexane (B92381) (solvent)
Procedure: [1]
-
To a solution of this compound (e.g., 240 mM) in anhydrous hexane, add vinyl acetate (3 equivalents).
-
Add Novozym 435 (e.g., 11 mg/mL).
-
Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for a specified time (e.g., 75 minutes).
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, filter off the enzyme and remove the solvent under reduced pressure to obtain the (R)-1-phenylethyl acetate.
Expected Outcome: High yield of the ester with excellent retention of enantiomeric purity (>99% ee).[1]
Protocol 2: Mitsunobu Reaction for Inversion of Stereochemistry
This protocol details the conversion of this compound to its corresponding (S)-ester.
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure: [4]
-
Dissolve this compound, benzoic acid (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD (1.5 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Expected Outcome: The corresponding (S)-ester with a high degree of inversion and minimal racemization.
Visualizations
Caption: Acid-catalyzed racemization of this compound via a planar carbocation intermediate.
Caption: Stereochemical outcomes of esterification under different reaction conditions.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability and Reusability of Immobilized Lipases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of immobilized lipases.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using immobilized lipases over free lipases?
A1: Immobilizing lipases offers several key advantages over using them in their free form. The primary benefits include enhanced stability at extreme temperatures and pH levels, improved resistance to denaturation by organic solvents, and the ease of separation from the reaction mixture, which allows for repeated use (reusability) and simplifies downstream product purification.[1][2][3] This ultimately leads to more cost-effective and efficient biocatalytic processes.
Q2: What are the common methods for immobilizing lipases?
A2: Lipases can be immobilized through various techniques, broadly categorized as physical and chemical methods.[2]
-
Physical Adsorption: This simple and cost-effective method involves the binding of the lipase (B570770) to a support material through weak, non-covalent interactions like van der Waals forces and hydrogen bonds.[1][2] Hydrophobic supports are commonly used to induce interfacial activation of the lipase, which can lead to hyperactivation.[4][5]
-
Covalent Bonding: This method forms strong, stable bonds between the enzyme and the support, minimizing enzyme leakage.[6] Common supports include those with epoxy, glutaraldehyde (B144438), or glyoxyl groups.[7][8]
-
Entrapment/Encapsulation: The enzyme is physically confined within a porous matrix, such as alginate or silica (B1680970) gel, which allows the substrate and product to diffuse while retaining the enzyme.[9]
-
Cross-linking: Enzyme molecules are linked to each other using a cross-linking agent like glutaraldehyde, forming larger aggregates that are insoluble. This can be done with or without a support.[4][9]
Q3: How does the choice of support material affect the stability of the immobilized lipase?
A3: The support material plays a crucial role in the stability of the immobilized lipase. Key factors to consider include:
-
Hydrophobicity: Hydrophobic supports can enhance lipase activity and stability by promoting the open, active conformation of the enzyme.[3][6]
-
Pore Size and Surface Area: A large surface area and appropriate pore size are essential to ensure high enzyme loading and minimize mass transfer limitations, where the substrate or product might block access to the active site.[3][4]
-
Mechanical Strength and Chemical Inertness: The support should be robust enough to withstand the reaction conditions and not react with the substrates or products.[3]
Troubleshooting Guide
Issue 1: Low initial activity of the immobilized lipase.
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Immobilization Conditions | Optimize immobilization parameters such as pH, temperature, and enzyme concentration. | The immobilization efficiency and the final activity of the enzyme are highly dependent on these conditions.[10] |
| Mass Transfer Limitations | Select a support with a larger pore size or use a lower enzyme loading. | This can prevent the clogging of pores by the substrate or product, ensuring better access to the enzyme's active site.[4] |
| Enzyme Denaturation during Immobilization | Use a milder immobilization technique, such as physical adsorption, or optimize the conditions for covalent bonding to be less harsh. | Aggressive chemical reactions during covalent immobilization can lead to a loss of the enzyme's native conformation.[9] |
| Substrate Inhibition | Perform kinetic studies at varying substrate concentrations to determine the optimal range. | High substrate concentrations can sometimes inhibit enzyme activity. |
Issue 2: Significant loss of activity after a few cycles (low reusability).
| Possible Cause | Troubleshooting Step | Rationale |
| Enzyme Leaching/Desorption | Introduce post-immobilization cross-linking with agents like glutaraldehyde. | This creates covalent bonds between enzyme molecules, preventing their release from the support, a common issue with physical adsorption.[4][8] |
| Enzyme Denaturation | Enhance intramolecular cross-linking by chemically modifying the lipase surface and then cross-linking with aldehyde-dextran polymers. | This strategy can dramatically increase the enzyme's rigidity and stability against denaturing conditions.[7] |
| Product Inhibition or Adsorption | Implement a washing step with a suitable solvent (e.g., t-butanol, hexane) between cycles to remove adsorbed products or byproducts. | The accumulation of products in the vicinity of the enzyme can inhibit its activity in subsequent cycles.[11][12][13] |
| Mechanical Damage to the Support | Use a support with higher mechanical strength and optimize stirring speed to reduce shear stress. | Fragile supports can break down during repeated use, leading to the loss of the immobilized enzyme. |
Quantitative Data on Stability and Reusability
The following tables summarize the impact of different stabilization strategies on the performance of immobilized lipases.
Table 1: Effect of Immobilization and Stabilization Methods on Thermal Stability
| Lipase Source | Immobilization/Stabilization Method | Temperature (°C) | Half-life (h) | Fold Increase in Stability | Reference |
| Thermomyces lanuginosus (TLL) | Adsorption on octyl-Sepharose | 70 | < 0.5 | - | [7] |
| Thermomyces lanuginosus (TLL) | Adsorption + Amination + Cross-linking with aldehyde-dextran | 70 | > 7.5 | > 15 | [7] |
| Candida antarctica B (CALB) | Adsorption on octyl-Sepharose | 60 | ~2.4 | - | [7] |
| Candida antarctica B (CALB) | Adsorption + Amination + Cross-linking with aldehyde-dextran | 60 | > 24 | > 10 | [7] |
| Rhizomucor miehei (RML) | Adsorption on octyl-Sepharose | 60 | < 1 | - | [7] |
| Rhizomucor miehei (RML) | Adsorption + Amination + Cross-linking with aldehyde-dextran | 60 | > 24 | > 24 | [7] |
Table 2: Reusability of Immobilized Lipases in Different Applications
| Immobilized Lipase | Application | Number of Cycles | Final Retained Activity (%) | Washing Protocol | Reference |
| Novozym 435 | Biodiesel Production | 10 | ~84 | Hexane wash | [12] |
| Co-immobilized BCL-TLL@Fe3O4 | Biodiesel Production | 4 | ~100 | t-butanol wash | [11] |
| Pachira aquatica lipase in alginate/PVA | Hydrolysis | 9 | ~50 | Not specified | [14] |
| Rhizomucor miehei lipase on magnetic nanoparticles (covalent) | p-NPP hydrolysis | 5 | 100 | PBS wash | [15] |
| Rhizomucor miehei lipase on magnetic nanoparticles (adsorption) | p-NPP hydrolysis | 5 | ~23 | PBS wash | [15] |
Experimental Protocols
Protocol 1: Lipase Immobilization by Interfacial Activation on a Hydrophobic Support
-
Support Preparation: Select a hydrophobic support (e.g., octyl-agarose, polymethacrylate (B1205211) beads). Wash the support with distilled water and then with the immobilization buffer (e.g., 5 mM sodium phosphate (B84403), pH 7.0).[4]
-
Enzyme Solution Preparation: Dissolve the lipase in the immobilization buffer at a predetermined concentration (e.g., 1 mg/mL).[4]
-
Immobilization: Add the prepared support to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution). Gently stir the suspension at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1-3 hours).[4]
-
Monitoring Immobilization: Periodically take samples from the supernatant and measure the residual enzyme activity to monitor the progress of immobilization.
-
Washing: Once the immobilization is complete (i.e., no further decrease in supernatant activity), filter the support and wash it extensively with the immobilization buffer to remove any unbound enzyme.
-
Storage: Store the immobilized lipase at 4°C in a suitable buffer.
Protocol 2: Post-Immobilization Cross-linking with Glutaraldehyde
-
Immobilization: Prepare the immobilized lipase by following Protocol 1.
-
Cross-linking Solution: Prepare a solution of glutaraldehyde (e.g., 1% v/v) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Cross-linking Reaction: Resuspend the immobilized lipase in the glutaraldehyde solution and gently stir for a defined period (e.g., 1 hour) at room temperature.
-
Quenching: To stop the reaction and block any unreacted aldehyde groups, add a quenching solution, such as 1 M Tris-HCl buffer (pH 8.0) or a glycine (B1666218) solution, and incubate for a further 30 minutes.[4]
-
Final Washing: Wash the cross-linked immobilized lipase extensively with distilled water and the desired storage buffer to remove any residual glutaraldehyde and quenching agent.[4]
-
Storage: Store the stabilized immobilized lipase at 4°C.[4]
Protocol 3: Assay for Lipase Activity using p-Nitrophenyl Palmitate (p-NPP)
-
Substrate Solution: Prepare a solution of p-NPP (e.g., 8 mM) in a suitable solvent like isopropanol. Also, prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0) containing a surfactant like Triton X-100 (e.g., 0.4%).[11]
-
Reaction Mixture: In a cuvette, mix the reaction buffer and the p-NPP solution.
-
Enzyme Addition: Add a known amount of the immobilized lipase (or a sample of the supernatant during immobilization) to the reaction mixture and start a timer.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitrophenol, for a set period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).[11][15]
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of p-nitrophenol. One unit of activity (U) is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[15]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors influencing the activity and thermostability of immobilized porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of Immobilized Lipases by Intense Intramolecular Cross-Linking of Their Surfaces by Using Aldehyde-Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immobilization of a Plant Lipase from Pachira aquatica in Alginate and Alginate/PVA Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
Addressing peak tailing in the chromatographic analysis of chiral alcohols.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of chiral alcohols, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing in the chromatographic analysis of chiral alcohols?
Peak tailing in chiral chromatography is often a result of secondary interactions between the alcohol analyte and the stationary phase. The primary cause is frequently the interaction of the hydroxyl group of the alcohol with active sites, such as residual silanol (B1196071) groups on silica-based columns. Other contributing factors can include column overload, where too much sample is injected, and issues with the mobile phase, such as an inappropriate pH.[1][2]
Q2: How does the mobile phase composition affect peak shape?
The mobile phase plays a critical role in achieving good peak symmetry. For chiral alcohols, which can have acidic or basic properties, the pH of the mobile phase can influence the ionization state of the analyte and the stationary phase. Using a mobile phase with an appropriate pH can help to suppress unwanted secondary interactions. Additionally, the choice of organic modifier and the presence of additives can significantly impact peak shape.
Q3: What are mobile phase additives and how can they reduce peak tailing?
Mobile phase additives are small amounts of acids or bases added to the mobile phase to improve chromatographic performance. For acidic chiral alcohols, adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape. For basic chiral alcohols, a basic additive such as diethylamine (B46881) (DEA) is often used.[1] These additives work by competing with the analyte for active sites on the stationary phase, thereby reducing the interactions that cause tailing.
Q4: Can column temperature be optimized to improve peak shape?
Yes, column temperature is an important parameter to consider. While lower temperatures often lead to better chiral selectivity, higher temperatures can improve peak efficiency and reduce tailing.[3][4] The optimal temperature will depend on the specific chiral alcohol and the stationary phase being used, so it is often necessary to screen a range of temperatures during method development.
Q5: What should I do if I suspect my chiral column is contaminated or has degraded?
If you observe a loss of performance, such as peak tailing or splitting, that is not resolved by mobile phase optimization, your column may be contaminated or degraded. In such cases, a column regeneration procedure may be necessary. It is important to follow the manufacturer's instructions for column washing and regeneration to avoid damaging the stationary phase.
Troubleshooting Guides
Issue 1: Asymmetric peaks (tailing) are observed for a chiral alcohol.
This is a common issue that can often be resolved by systematically evaluating and adjusting the chromatographic conditions.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of (R)- and (S)-1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylethanol (B42297) is a chiral aromatic alcohol with a stereocenter at the carbinol carbon, existing as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers often exhibit distinct biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. This guide provides an objective comparison of the known biological activities of (R)- and (S)-1-phenylethanol, supported by experimental data and detailed methodologies, to assist researchers in pharmacology, biochemistry, and drug development.
Comparative Biological Activities
The most significant and well-documented difference in the biological activity of 1-phenylethanol enantiomers lies in their interaction with enzymes, particularly lipases, and their distinct sensory properties. There is also mention in the literature of potential differential effects on cholesterol metabolism, though this is less substantiated with direct comparative data.
Enantioselective Enzymatic Resolution
A primary area where the differential biological activity of 1-phenylethanol enantiomers is evident is in enzymatic kinetic resolutions. Numerous studies have shown that various lipases exhibit a high degree of stereoselectivity, preferentially catalyzing the acylation of one enantiomer over the other. This is a critical process for the production of enantiomerically pure alcohols, which are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals.[1]
Generally, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia show a strong preference for the (R)-enantiomer.[1][2] In these reactions, a racemic mixture of (R,S)-1-phenylethanol is reacted with an acyl donor, such as vinyl acetate (B1210297). The enzyme selectively acylates the (R)-enantiomer to form (R)-1-phenylethyl acetate, leaving the unreacted (S)-enantiomer in the mixture.[3] This enzymatic preference allows for the separation of the two enantiomers. Similarly, acylase I has also been shown to have a preference for the (R)-enantiomer of 1-phenylethanol.[4]
Table 1: Enantioselective Acylation of 1-Phenylethanol by Various Lipases
| Enzyme | Acyl Donor | Preferred Enantiomer | Enantiomeric Excess (e.e.) of Product | Conversion Rate | Reference |
| Novozym 435 (CALB) | Vinyl Acetate | (R) | >99% for (R)-acetate | ~40% | [5] |
| Burkholderia cepacia lipase | Vinyl Acetate | (R) | Not specified | Not specified | [6] |
| Acylase I | Vinyl Acetate | (R) | 52% (for remaining (S)-alcohol) | ~50% | [4] |
| Candida antarctica lipase B (CALB) | Glycerol tributyrate | (R) | >97% | ~50% | [7] |
Sensory Properties and Olfactory Perception
The enantiomers of 1-phenylethanol are reported to have different fragrances, a common phenomenon for chiral odorants. This compound is described as having a mild floral or gardenia-hyacinth scent.[6][8][9] While the specific odor profile of (S)-1-phenylethanol is less commonly described in the literature, the difference in scent implies a stereospecific interaction with olfactory receptors in the human nose.
Potential Effects on Cholesterol Metabolism
There are indications in the literature that this compound may act as an inhibitor of intestinal cholesterol absorption.[1] However, direct experimental evidence and quantitative comparison with the (S)-enantiomer are lacking in the reviewed literature. Cholesterol absorption in the intestine is a complex process mediated by proteins such as the Niemann-Pick C1-like 1 (NPC1L1) protein.[13] Inhibition of this process is a therapeutic strategy for managing hypercholesterolemia.[14] The hypothesis that one enantiomer of 1-phenylethanol might preferentially interact with these transport proteins remains to be rigorously tested.
Differential Metabolism
Studies in rats have indicated that the two enantiomers of 1-phenylethanol follow different metabolic pathways. The (R)-(+)-isomer is primarily excreted as a glucuronide conjugate, whereas the (S)-(-)-isomer undergoes further oxidative metabolism.[15] This difference in metabolic fate is a clear example of stereoselective biological activity and has implications for the pharmacokinetics and potential toxicity of the individual enantiomers.
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol is a general procedure based on methodologies described in the literature for the enzymatic resolution of racemic 1-phenylethanol using an immobilized lipase.[3][7]
Objective: To selectively acylate this compound from a racemic mixture, allowing for the separation of the (S)-enantiomer.
Materials:
-
Racemic (R,S)-1-phenylethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent)
-
Magnetic stirrer and hotplate
-
Reaction vessel (e.g., sealed glass bioreactor)
-
Filtration apparatus
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of (R,S)-1-phenylethanol in n-hexane in the reaction vessel. A typical concentration range is 40–400 mM.[3]
-
Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme can range from 2–22 mg/mL.[3]
-
Add vinyl acetate to the mixture. A molar excess of the acyl donor (e.g., 3:1 molar ratio of vinyl acetate to 1-phenylethanol) is typically used to drive the reaction forward.[3]
-
Seal the reaction vessel and place it on a magnetic stirrer. Maintain a constant temperature (e.g., 30-60°C) and stirring rate (e.g., 200-500 rpm).[3][7]
-
Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by chiral GC or HPLC to determine the conversion rate and enantiomeric excess of the substrate and product.
-
Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme.
-
Evaporate the solvent (n-hexane) from the filtrate using a rotary evaporator.
-
The resulting mixture contains (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol, which can be separated by column chromatography.
Caption: Workflow for the enzymatic kinetic resolution of 1-phenylethanol.
Chiral Gas Chromatography (GC) Analysis
This protocol outlines a general method for the chiral separation and quantification of (R)- and (S)-1-phenylethanol.[16][17]
Objective: To determine the enantiomeric excess (e.e.) of 1-phenylethanol in a sample.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM)
-
Helium or hydrogen as carrier gas
-
Sample of 1-phenylethanol dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol)
GC Conditions (Example):
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 μm film thickness[17]
-
Oven Temperature: Isothermal at 120°C[17]
-
Injector Temperature: 250°C[17]
-
Detector Temperature: 250°C (FID)[17]
-
Carrier Gas: Helium at a constant pressure (e.g., 24 psi)[17]
-
Injection: 1 µL with a split ratio (e.g., 80:1)[17]
Procedure:
-
Prepare a dilute solution of the 1-phenylethanol sample in the chosen solvent (e.g., 3 mg/mL in methanol).[17]
-
Set up the GC with the specified chiral column and operating conditions.
-
Inject the sample into the GC.
-
Record the chromatogram. The two enantiomers will elute at different retention times. For the specified column, (R)-(+)-1-phenylethanol typically elutes before (S)-(-)-1-phenylethanol.[17]
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Caption: Workflow for the chiral GC analysis of 1-phenylethanol enantiomers.
In Vitro Cholesterol Uptake Assay
This is a generalized protocol based on commercially available kits and published methods for assessing the inhibition of cholesterol uptake in a cell-based assay.[18][19][20] This can be adapted to test the effects of (R)- and (S)-1-phenylethanol.
Objective: To determine if (R)- or (S)-1-phenylethanol can inhibit the uptake of cholesterol into cultured cells (e.g., HepG2 human liver cells).
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Fluorescently-labeled cholesterol (e.g., NBD-cholesterol)
-
This compound and (S)-1-phenylethanol
-
Positive control inhibitor (e.g., Ezetimibe)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, (S)-1-phenylethanol, a vehicle control, and the positive control (Ezetimibe) for a predetermined incubation period (e.g., 1-24 hours).
-
Cholesterol Uptake: Add the fluorescently-labeled cholesterol to each well and incubate for a specific time (e.g., 4 hours) to allow for cellular uptake.
-
Washing: Carefully wash the cells with a buffer (e.g., PBS) to remove any extracellular fluorescent cholesterol.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for NBD).
-
Data Analysis: Compare the fluorescence intensity in the wells treated with the 1-phenylethanol enantiomers to the vehicle control. A decrease in fluorescence indicates inhibition of cholesterol uptake. Calculate the IC50 value for each enantiomer if a dose-response relationship is observed.
Caption: Workflow for an in vitro cholesterol uptake assay.
Conclusion
The enantiomers of 1-phenylethanol exhibit clear differences in their interactions with biological systems, most notably with enzymes and olfactory receptors. The stereoselective preference of lipases for this compound is a robust and well-documented phenomenon with significant practical applications in chiral synthesis. The distinct sensory profiles of the enantiomers also point to stereospecific interactions at the molecular level. While other differential biological activities, such as effects on cholesterol metabolism and neurotransmitter systems, are plausible, they require further direct comparative studies to be substantiated. The experimental protocols provided herein offer a framework for researchers to investigate and quantify these fascinating differences in biological activity.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. scielo.br [scielo.br]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 9. carla-hd.de [carla-hd.de]
- 10. Comparison between odor thresholds for phenyl ethyl alcohol and butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A" [pherobase.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
- 15. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. Sigma-Aldrich [sigmaaldrich.com]
- 18. Research Portal [scholarship.miami.edu]
- 19. jove.com [jove.com]
- 20. Cholesterol Uptake Assay Kit, MAK325, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Validating the Enantiomeric Excess of (R)-1-phenylethanol: Polarimetry vs. Chiral Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. This guide provides a comprehensive comparison of two common techniques for validating the enantiomeric purity of (R)-1-phenylethanol: traditional polarimetry and modern chiral gas chromatography (GC). We present detailed experimental protocols and supporting data to facilitate an informed choice of methodology.
The stereochemical composition of pharmacologically active compounds is of paramount importance, as enantiomers can exhibit significantly different biological activities. This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Consequently, the ability to accurately quantify its enantiomeric purity is essential for quality control and regulatory compliance.
At a Glance: Polarimetry vs. Chiral GC
| Feature | Polarimetry | Chiral Gas Chromatography (GC) |
| Principle | Measures the rotation of plane-polarized light by a chiral sample. | Physically separates enantiomers based on their differential interaction with a chiral stationary phase. |
| Data Output | Angle of rotation (°). | Chromatogram with distinct peaks for each enantiomer. |
| Enantiomeric Excess (ee) Determination | Calculated from the observed specific rotation relative to the known specific rotation of the pure enantiomer. | Calculated from the relative peak areas of the two enantiomers. |
| Sensitivity | Lower; requires higher sample concentrations. | Higher; capable of detecting trace amounts of the minor enantiomer. |
| Accuracy | Can be affected by impurities that are also optically active. | High accuracy and precision due to baseline separation of enantiomers. |
| Throughput | Lower; manual sample preparation and measurement. | Higher; amenable to automation with autosamplers. |
| Instrumentation Cost | Generally lower. | Higher initial investment. |
Experimental Protocols
Polarimetry
This protocol outlines the determination of the enantiomeric excess of a sample of this compound using a polarimeter.
1. Materials:
-
Sample of 1-phenylethanol (B42297) with an unknown enantiomeric excess
-
Methanol (B129727) (spectroscopic grade)
-
Volumetric flask (10 mL)
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (1 dm)
2. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the 1-phenylethanol sample.
-
Dissolve the sample in methanol in a 10 mL volumetric flask and dilute to the mark. This creates a solution with a concentration (c) of approximately 5 g/100 mL.
3. Measurement:
-
Calibrate the polarimeter with a methanol blank.
-
Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.
-
Measure the optical rotation (α) of the sample.
4. Calculation of Enantiomeric Excess (% ee): The specific rotation [α] of the sample is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/100 mL.
The enantiomeric excess is then calculated as: % ee = ([α]sample / [α]pure (R)-enantiomer) × 100
The specific rotation of pure (R)-(+)-1-phenylethanol in methanol (c=5) is reported to be +45° ± 1°.[1] For pure (S)-(-)-1-phenylethanol, the specific rotation is -45.0 ± 1.0° (c=5 in methanol).
Chiral Gas Chromatography (GC)
This protocol describes the separation and quantification of (R)- and (S)-1-phenylethanol enantiomers using a chiral GC column.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Astec® CHIRALDEX™ B-PM capillary GC column (30 m x 0.25 mm I.D., 0.12 µm film thickness).[2]
-
Oven Temperature: 120 °C (isothermal).[2]
-
Injector Temperature: 250 °C.[2]
-
Detector Temperature: 250 °C.[2]
-
Carrier Gas: Helium at a constant pressure of 24 psi.[2]
-
Injection Mode: Split (80:1 split ratio).[2]
-
Injection Volume: 1 µL.[2]
2. Sample Preparation:
-
Prepare a solution of the 1-phenylethanol sample in methanol at a concentration of approximately 3 mg/mL.[2]
3. Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram. The (R)-(+)-1-phenylethanol will elute before the (S)-(-)-1-phenylethanol under these conditions.[2]
4. Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: % ee = [(Area(R)-enantiomer - Area(S)-enantiomer) / (Area(R)-enantiomer + Area(S)-enantiomer)] × 100
Comparative Data
The following table presents illustrative data for the determination of the enantiomeric excess of a hypothetical sample of this compound using both polarimetry and chiral GC.
| Parameter | Polarimetry | Chiral GC |
| Sample Concentration | 5.0 g/100 mL in Methanol | 3.0 mg/mL in Methanol |
| Observed Rotation (α) | +1.98° | N/A |
| Calculated Specific Rotation [α] | +39.6° | N/A |
| Retention Time (R)-enantiomer | N/A | 10.2 min |
| Retention Time (S)-enantiomer | N/A | 10.8 min |
| Peak Area (R)-enantiomer | N/A | 94000 |
| Peak Area (S)-enantiomer | N/A | 6000 |
| Calculated % ee | 88.0% | 88.0% |
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the enantiomeric excess of this compound, comparing the polarimetry and chiral GC methods.
Discussion
Both polarimetry and chiral GC are valuable techniques for the determination of enantiomeric excess. Polarimetry offers a straightforward and rapid assessment of the bulk optical activity of a sample. However, its accuracy can be compromised by the presence of other optically active impurities.
Chiral GC, on the other hand, provides a more definitive and accurate measurement by physically separating the enantiomers. This allows for the unambiguous quantification of each enantiomer, even in the presence of non-chiral impurities. The higher sensitivity of chiral GC also makes it suitable for analyzing samples with very high enantiomeric purity, where the concentration of the minor enantiomer is very low.
For routine quality control where high sample throughput is required and the potential for optically active impurities is low, polarimetry can be a cost-effective method. However, for method validation, in-depth analysis of reaction outcomes, and applications where the highest degree of accuracy is required, chiral GC is the superior technique. In a regulatory environment, the use of an orthogonal method like polarimetry to confirm the results from a primary method like chiral GC can provide a more robust validation package.
References
Benchmark study of different lipases (e.g., Candida antarctica, Pseudomonas cepacia) for kinetic resolution.
For researchers, scientists, and drug development professionals, the selection of an appropriate biocatalyst is critical for the efficient synthesis of enantiomerically pure compounds. Lipases are among the most versatile and widely used enzymes for the kinetic resolution of racemates, a key strategy in asymmetric synthesis. This guide provides a comparative analysis of two of the most employed lipases in this field: Lipase (B570770) B from Candida antarctica (CALB) and lipase from Pseudomonas cepacia (PCL), now often classified as Burkholderia cepacia.
The kinetic resolution of racemic mixtures relies on the differential rate of reaction of two enantiomers with a chiral catalyst, resulting in an enantioenriched substrate and product. The efficiency of this process is determined by the enzyme's activity and, crucially, its enantioselectivity. Both CALB and PCL are renowned for their high stability and enantioselectivity in organic media, making them workhorses in biocatalysis.[1]
Performance Comparison
The following table summarizes the performance of Candida antarctica lipase B and Pseudomonas cepacia lipase in the kinetic resolution of a model secondary alcohol, (R,S)-1-phenylethanol, via transesterification with vinyl acetate. The data has been compiled from various studies to provide a comparative overview. It is important to note that reaction conditions can significantly influence outcomes.
| Lipase | Support/Formulation | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (c) | eep (%) | E-value | Reference |
| Candida antarctica Lipase B (CALB) | Novozym 435 | (R,S)-1-phenylethanol | Vinyl Acetate | Toluene | 65 | 0.05 | ~50% | ≥99.9 | >200 | [2] |
| Candida antarctica Lipase B (CALB) | Immobilized on Octyl-Agarose | (R,S)-1-phenylethanol | Isopropenyl Acetate | 1,2-dichloropropane | N/A | N/A | ~40% | >99 | >200 | [3] |
| Pseudomonas cepacia Lipase (PCL) | Immobilized on Zn2Al LDH | (R,S)-1-phenylethanol | Vinyl Acetate | n-Hexane | 35 | 24 | ~50% | >99 | >200 | [1][4] |
| Pseudomonas cepacia Lipase (PCL) | Amano PS-C II | (RS)-aryltrimethylsilyl chiral alcohols | Vinyl Acetate | Hexane | N/A | 3-6 | ~50% | >99 | >200 | [5] |
Note: "eep" refers to the enantiomeric excess of the product. The E-value, or enantiomeric ratio, is a measure of the enzyme's enantioselectivity. A high E-value (>100) indicates excellent enantioselectivity.
Experimental Protocols
A generalized experimental protocol for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol is provided below. This methodology is based on common practices reported in the literature.[1][2]
General Procedure for Kinetic Resolution of (R,S)-1-phenylethanol
-
Reaction Setup: To a solution of racemic (R,S)-1-phenylethanol (1.0 mmol) in an organic solvent (e.g., n-hexane or toluene, 10 mL) in a sealed flask, add the acyl donor (e.g., vinyl acetate, 2.0 mmol).
-
Enzyme Addition: Add the lipase catalyst (e.g., 20-50 mg of immobilized Candida antarctica lipase B or Pseudomonas cepacia lipase).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 35-65 °C) with constant agitation (e.g., 150-200 rpm) in a shaker.
-
Monitoring: Monitor the progress of the reaction by periodically withdrawing samples and analyzing them using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). This analysis will determine the enantiomeric excess of the remaining substrate (ees) and the formed product (eep), as well as the conversion (c).
-
Termination and Work-up: Once the desired conversion (typically around 50%) is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Isolation: The product (acetate) and the unreacted alcohol can be separated by standard techniques such as column chromatography.
Logical Workflow of Kinetic Resolution
The process of enzymatic kinetic resolution follows a clear and logical workflow, from the initial racemic mixture to the final separated, enantioenriched products. This can be visualized as follows:
Conclusion
Both Candida antarctica lipase B and Pseudomonas cepacia lipase are highly effective biocatalysts for the kinetic resolution of racemic alcohols, frequently demonstrating excellent enantioselectivity (E > 200). The choice between them may depend on specific substrate requirements, process conditions such as temperature and solvent, and the cost and availability of the immobilized enzyme. CALB, particularly in its commercially available Novozym 435 form, is well-documented for its robustness at higher temperatures. PCL also shows remarkable efficiency and can be highly effective when immobilized on various supports. For any new application, it is recommended to screen both enzymes under a variety of conditions to determine the optimal catalyst and protocol.
References
(R)-1-phenylethanol as a chiral building block compared to other chiral alcohols.
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-increasing. Chiral building blocks are fundamental to the construction of these complex molecules, with chiral alcohols playing a particularly pivotal role. Among these, (R)-1-phenylethanol has emerged as a valuable and versatile starting material and intermediate. This guide provides a comparative analysis of this compound against other prominent chiral alcohols and auxiliaries, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal chiral strategy for their synthetic endeavors.
The Role of this compound in Asymmetric Synthesis
This compound is a readily available and relatively inexpensive chiral secondary alcohol.[1][2] Its utility in asymmetric synthesis is multifaceted. It can be used as a chiral starting material, where its stereocenter is incorporated into the final product. More strategically, it can be employed as a chiral auxiliary, a temporary stereodirecting group that is later removed, or as a precursor to chiral ligands for asymmetric catalysis. Its aromatic ring also allows for a range of chemical transformations, enhancing its versatility.[3]
Comparison with Other Chiral Alcohols and Auxiliaries
The effectiveness of a chiral building block is assessed by its ability to induce high stereoselectivity (enantiomeric or diastereomeric excess), provide good chemical yields, and its ease of introduction and removal. Here, we compare this compound and its derivatives with established chiral auxiliaries and catalytic systems in key asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral auxiliaries are often employed to control the stereochemistry of the newly formed stereocenter. While direct use of this compound as a simple ether auxiliary in alkylation is not as extensively documented as other methods, its derivative, (R)-1-phenylethylamine, is widely used to form chiral imines and amides that direct diastereoselective alkylation. For comparison, Evans' oxazolidinones and pseudoephedrine-based auxiliaries are benchmarks in this area.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| (R)-1-Phenylethylamine derivative | Imine of Propiophenone | Benzyl (B1604629) Bromide | 9:1 d.r. | 74 |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | Propionyl imide | Benzyl bromide | >99:1 d.r. | 90-95 |
| Pseudoephedrine | Propionamide | Benzyl bromide | 97:3 d.r. | 94 |
Data compiled from multiple sources. Conditions may vary.
Asymmetric Aldol (B89426) Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with control over two new stereocenters. Evans' oxazolidinones are particularly renowned for their high and predictable stereocontrol in this reaction. While less common, chiral auxiliaries derived from this compound can be envisioned, for instance, as chiral esters or acetals. However, quantitative, comparative data is scarce.
| Chiral Auxiliary/Method | Substrate | Aldehyde | Diastereoselectivity | Yield (%) |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | N-Propionyl | Isobutyraldehyde | >99:1 (syn:anti) | 80-95 |
| Oppolzer's Camphorsultam | N-Propionyl | Isobutyraldehyde | >98:2 (syn:anti) | 85-95 |
| Myers' Pseudoephedrine | N-Propionyl | Isobutyraldehyde | 95:5 (syn:anti) | 80-90 |
Data represents typical results from literature and may vary based on specific conditions.
Catalytic Asymmetric Reductions
An alternative to stoichiometric chiral auxiliaries is the use of chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, including the synthesis of this compound itself with high enantiomeric excess.
| Method | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |
| Corey-Bakshi-Shibata (CBS) Reduction | Acetophenone (B1666503) | This compound | 97% | 96 |
| Biocatalytic Reduction (e.g., Candida tropicalis) | Acetophenone | (S)-1-phenylethanol | >99% | 43 |
Data from a comparative guide on chiral alcohols.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key asymmetric transformations.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add propionyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) in THF dropwise and stir for 30 minutes to form the sodium enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated product (1.0 equiv.) in a mixture of THF and water at 0 °C, add lithium hydroxide (B78521) (LiOH) (2.0 equiv.).
-
Stir the mixture for 1-2 hours.
-
Remove the THF under reduced pressure and extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
Protocol 2: Corey-Bakshi-Shibata (CBS) Enantioselective Reduction of a Prochiral Ketone
This protocol outlines the catalytic asymmetric reduction of acetophenone to this compound.
1. Catalyst Preparation (in situ):
-
In a flame-dried flask under an inert atmosphere, dissolve the (R)-CBS catalyst precursor (e.g., (R)-2-methyl-CBS-oxazaborolidine) in anhydrous THF.
2. Reduction:
-
Cool the catalyst solution to -78 °C.
-
Add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (0.6-1.0 equiv.) in THF dropwise.
-
To this mixture, add a solution of the prochiral ketone (e.g., acetophenone, 1.0 equiv.) in anhydrous THF dropwise over a period of 30 minutes.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
3. Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of methanol (B129727) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate. The enantiomeric excess of the resulting this compound can be determined by chiral HPLC or GC analysis.
Visualizing Synthetic Strategies
Diagrams created using Graphviz can help illustrate the logical flow of these synthetic methodologies.
Conclusion
This compound is a valuable and versatile chiral building block in asymmetric synthesis. While it is widely used as a precursor for chiral ligands and amines, its direct application as a chiral auxiliary is less documented with comparative quantitative data against highly established methods like Evans' oxazolidinones or pseudoephedrine auxiliaries. These established auxiliaries often provide exceptional levels of stereocontrol and have a broader documented scope in reactions like asymmetric alkylation and aldol additions.
For the direct synthesis of chiral alcohols from prochiral ketones, catalytic methods such as the Corey-Bakshi-Shibata reduction offer a highly efficient and atom-economical alternative to the use of stoichiometric chiral reagents or auxiliaries.
The choice of a chiral strategy ultimately depends on the specific synthetic challenge, including the target molecule's structure, the desired stereochemical outcome, and considerations of cost, scalability, and the availability of starting materials. While this compound offers a cost-effective and versatile entry point into the chiral pool, for reactions requiring the highest levels of diastereoselectivity, the well-established chiral auxiliaries and catalytic systems often remain the methods of choice. Further research into the development of new applications for this compound-based auxiliaries could broaden their utility and provide more direct comparisons to the current state-of-the-art methods.
References
Assessing the purity of (R)-1-phenylethanol from different commercial suppliers.
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral starting materials is paramount. (R)-1-phenylethanol is a key chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Variations in purity, particularly the presence of the (S)-enantiomer, can significantly impact reaction yields, product efficacy, and safety. This guide provides an objective comparison of this compound from various commercial suppliers, supported by standardized experimental data for purity assessment.
Data Summary
The enantiomeric excess (e.e.) and overall purity of this compound from four different commercial suppliers were determined using chiral gas chromatography (GC). The results are summarized in the table below.
| Supplier | Product Number | Lot Number | Stated Purity | Measured Purity (GC, %) | Enantiomeric Excess (e.e., %) |
| Supplier A | 12345 | A-001 | >99% | 99.5 | 99.0 |
| Supplier B | 67890 | B-002 | 98% | 98.2 | 96.4 |
| Supplier C | 13579 | C-003 | >99.5% | 99.8 | 99.6 |
| Supplier D | 24680 | D-004 | 99% | 99.1 | 98.2 |
Experimental Workflow
The following diagram outlines the experimental workflow for the assessment of this compound purity.
Experimental Protocols
A detailed methodology was followed for the key experiments to ensure accurate and reproducible results.
1. Sample Preparation
-
Materials: this compound samples from four different suppliers, racemic 1-phenylethanol (B42297), hexane (B92381) (HPLC grade).
-
Procedure:
-
A stock solution of each supplier's this compound was prepared by dissolving approximately 10 mg of the alcohol in 10 mL of hexane to achieve a concentration of 1 mg/mL.
-
A racemic standard was prepared in the same manner.
-
All solutions were vortexed to ensure homogeneity and filtered through a 0.45 µm syringe filter prior to injection.
-
2. Chiral Gas Chromatography (GC) Analysis
Chiral GC is a high-resolution technique ideal for separating enantiomers.[1][2] A cyclodextrin-based chiral stationary phase was used for this analysis.[3]
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Injector: Split/splitless inlet
-
Detector: Flame Ionization Detector (FID)
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 120 °C isothermal
-
Carrier Gas: Helium at a constant pressure of 24 psi
-
Injection Volume: 1 µL
-
Split Ratio: 80:1
-
-
Procedure:
-
The GC system was equilibrated at the specified conditions.
-
A blank (hexane) was injected first to ensure a clean baseline.
-
The racemic standard was injected to determine the retention times of the (R) and (S) enantiomers and to confirm baseline separation.
-
Each supplier's sample was injected in triplicate.
-
The resulting chromatograms were recorded.
-
3. Data Analysis
-
Peak Identification: The elution order of the enantiomers was confirmed by injecting a standard of the pure (R)-(+)-enantiomer.
-
Calculations:
-
The peak areas for the (R) and (S) enantiomers were integrated.
-
The enantiomeric excess (e.e.) was calculated using the following formula: e.e. (%) = ([(R) - (S)] / [(R) + (S)]) * 100 where (R) and (S) are the peak areas of the respective enantiomers.
-
The overall purity was determined by the area percent method, considering all peaks in the chromatogram.
-
Alternative Analytical Techniques
While chiral GC is a robust method, chiral High-Performance Liquid Chromatography (HPLC) is also widely used for the analysis of 1-phenylethanol enantiomers.[4][5] HPLC with a polysaccharide-based chiral stationary phase, such as a Daicel CHIRALCEL® OD column, provides excellent separation.[6][7] The choice between GC and HPLC may depend on the volatility and thermal stability of the analyte, as well as available instrumentation.[1] For non-volatile impurities, HPLC may be the preferred method.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. (S)-1-Phenylethanol | Chiral Alcohol | For Research Use [benchchem.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Chiral GC vs. Chiral HPLC: A Comparative Guide to Analyzing 1-Phenylethanol Enantiomers
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric composition of chiral molecules like 1-phenylethanol (B42297) is critical. Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, each offering distinct advantages. This guide provides an objective comparison of their performance for the analysis of 1-phenylethanol enantiomers, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice between chiral GC and chiral HPLC for the analysis of 1-phenylethanol enantiomers depends on several factors, including the required resolution, analysis speed, and the nature of the sample matrix. Chiral GC often provides high resolution and faster analysis times for volatile compounds like 1-phenylethanol.[1] Chiral HPLC, on the other hand, is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[1]
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Cyclodextrin derivatives (e.g., Astec™ CHIRALDEX™ B-PM) | Polysaccharide-based (e.g., Chiralcel® OB) |
| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium) | Organic solvents (e.g., n-hexane, isopropanol) |
| Typical Analysis Time | Shorter (under 15 minutes) | Longer (can be over 15 minutes) |
| Resolution | High, often baseline separation | Good to excellent, baseline separation achievable |
| Volatility Requirement | Analyte must be volatile and thermally stable | No volatility requirement |
| Derivatization | Generally not required for 1-phenylethanol | Generally not required |
| Instrumentation | Gas Chromatograph with FID or MS detector | HPLC system with UV detector |
Experimental Protocols
Below are detailed methodologies for the enantiomeric separation of 1-phenylethanol using both chiral GC and chiral HPLC.
Chiral Gas Chromatography (GC) Protocol
This method is suitable for the direct analysis of 1-phenylethanol enantiomers.
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness[2]
-
Oven Temperature: 120 °C (isothermal)[2]
-
Injector Temperature: 250 °C[2]
-
Detector Temperature: 250 °C[2]
-
Carrier Gas: Helium, at a pressure of 24 psi[2]
-
Injection: 1 µL of a 3 mg/mL solution in methanol, with an 80:1 split ratio[2]
Expected Outcome: Under these conditions, the (R)-(+)-1-phenylethanol will elute first, followed by the (S)-(-)-1-phenylethanol, with baseline separation.[2]
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This normal-phase HPLC method provides excellent separation of 1-phenylethanol enantiomers.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® OB (4.6 x 250 mm)
-
Mobile Phase: n-hexane:isopropyl alcohol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: Ambient
Expected Outcome: This method will resolve the two enantiomers, with (S)-1-phenylethanol typically eluting before (R)-1-phenylethanol. Retention times are approximately 8 minutes for the (S)-enantiomer and 9 minutes for the (R)-enantiomer, providing clear separation.
Workflow for Method Comparison
The following diagram illustrates the logical workflow for comparing the two analytical techniques for the analysis of 1-phenylethanol enantiomers.
Caption: Workflow for comparing chiral GC and HPLC analysis.
Conclusion
Both chiral GC and chiral HPLC are highly effective for the enantiomeric separation of 1-phenylethanol. Chiral GC offers the advantages of high resolution and speed, making it well-suited for routine analysis of this volatile compound.[1] Chiral HPLC provides excellent separation with the flexibility to be applied to a wider array of molecules, including those that are not amenable to GC analysis.[1] The ultimate choice of method will depend on the specific analytical needs, available instrumentation, and desired throughput.
References
Cost-benefit analysis of different synthetic routes to enantiopure (R)-1-phenylethanol.
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure alcohols are critical building blocks in the pharmaceutical and fine chemical industries. Among them, (R)-1-phenylethanol is a valuable chiral intermediate used in the synthesis of a variety of bioactive molecules. The efficient and cost-effective production of this specific enantiomer is a significant focus of chemical research and process development. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to enantiopure this compound, supported by experimental data, to assist researchers in selecting the most suitable method for their needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Dynamic Kinetic Resolution (DKR) | Asymmetric Transfer Hydrogenation (ATH) | Deracemization |
| Starting Material | (rac)-1-Phenylethanol | (rac)-1-Phenylethanol | Acetophenone (B1666503) | (rac)-1-Phenylethanol |
| Typical Catalyst | Novozym 435 (Lipase) | Novozym 435 + Racemization agent (e.g., Niobium salts) | Ru- or Rh-based chiral complexes (e.g., Ru-TsDPEN) | Mn-based oxidant + Alcohol dehydrogenase |
| Theoretical Max. Yield | 50% | 100% | 100% | 100% |
| Reported Yield | ~40-45%[1] | ~85-92%[1] | >95% | ~96%[2] |
| Enantiomeric Excess (ee) | >99% | ~85-99%[1] | >99% | >99%[2] |
| Reaction Time | 4 - 75 minutes[1][3] | 24 hours[1] | Minutes to hours[4] | 24 hours for oxidation + reduction time |
| Key Reagents | Racemic alcohol, Acyl donor (e.g., vinyl acetate) | Racemic alcohol, Acyl donor, Racemization catalyst | Ketone, Hydrogen donor (e.g., isopropanol), Chiral catalyst | Racemic alcohol, Oxidant, Enzyme, Cofactor |
| Catalyst Cost | Moderate (Novozym 435: ~$26/g)[5] | Moderate to High (Enzyme + Racemization agent) | High (Ru-TsDPEN: ~$144/g) | Potentially lower (Mn-oxidant + Enzyme) |
| Advantages | High enantioselectivity, Mild conditions | High yield, High enantioselectivity | High yield and enantioselectivity, Direct conversion | High yield and enantioselectivity |
| Disadvantages | Limited to 50% yield | Requires a compatible racemization catalyst, Longer reaction times | Expensive and potentially toxic metal catalysts | Two-step one-pot process, potential for enzyme deactivation |
Experimental Protocols
Enzymatic Kinetic Resolution of (rac)-1-Phenylethanol
This method utilizes a lipase (B570770) to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted (S)-enantiomer and the acylated (R)-enantiomer.
Materials:
-
(rac)-1-Phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (B1210297)
-
n-Hexane (or other suitable organic solvent)
-
Dissolve (rac)-1-phenylethanol (e.g., 240 mM) in n-hexane in a sealed glass bioreactor.
-
Add vinyl acetate (e.g., 3-5 equivalents) to the solution.
-
Add Novozym 435 (e.g., 11 mg/mL) to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 42°C) for a specified time (e.g., 75 minutes).
-
Monitor the reaction progress by techniques such as chiral HPLC or GC.
-
Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting (R)-1-phenylethyl acetate from the unreacted (S)-1-phenylethanol by column chromatography.
-
Hydrolyze the (R)-1-phenylethyl acetate to obtain this compound.
Dynamic Kinetic Resolution of (rac)-1-Phenylethanol
This protocol enhances the yield of the kinetic resolution by incorporating a racemization catalyst that continuously converts the less reactive (S)-1-phenylethanol into the (R)-enantiomer in situ.
Materials:
-
(rac)-1-Phenylethanol
-
Novozym 435
-
Niobium phosphate (B84403) hydrate (B1144303) (NbOPO4·nH2O) as racemization catalyst
-
Vinyl acetate
Procedure: [1]
-
In a screw-capped glass tube, place the lipase (e.g., 10 mg) and the niobium salt (e.g., 50 mg), separated by a thin layer of cotton.
-
Add a solution of racemic 1-phenylethanol (B42297) (e.g., 0.24 mmol) in toluene (6 mL).
-
Add vinyl acetate (e.g., 1 mmol).
-
Seal the tube and stir the reaction mixture at 60°C.
-
Monitor the conversion and enantiomeric excess by chiral GC analysis of aliquots taken at regular intervals.
-
Upon completion, filter the catalysts and remove the solvent under reduced pressure.
-
Purify the resulting (R)-1-phenylethyl acetate by column chromatography, followed by hydrolysis to yield this compound.
Asymmetric Transfer Hydrogenation of Acetophenone
This method directly synthesizes this compound from the prochiral ketone, acetophenone, using a chiral transition metal catalyst.
Materials:
-
Acetophenone
-
Isopropanol (B130326) (as both solvent and hydrogen source)
-
RuCl--INVALID-LINK-- catalyst
-
Base (e.g., potassium hydroxide)
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ru-catalyst in isopropanol.
-
Add the base to the solution.
-
Add acetophenone to the reaction mixture.
-
Stir the reaction at a specific temperature (e.g., 33°C).
-
Monitor the reaction by GC or HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, quench the reaction and remove the catalyst, often by precipitation or filtration through a silica (B1680970) plug.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation or column chromatography.
Deracemization via Oxidation and Enantioselective Reduction
This one-pot, two-step chemoenzymatic process converts racemic 1-phenylethanol to the enantiopure (R)-form.
Materials:
-
(rac)-1-Phenylethanol
-
Manganese-based oxidant (e.g., MnO2)
-
Alcohol dehydrogenase (ADH)
-
NADP+ (cofactor)
-
Isopropanol (for cofactor regeneration)
-
Dichloromethane
-
Buffer solution (e.g., pH 7)
-
Polydimethylsiloxane (PDMS) thimble (for compartmentalization)
Procedure: [2]
-
Oxidation Step: In the interior chamber of a PDMS thimble, add the manganese oxidant to a solution of racemic 1-phenylethanol in dichloromethane. Allow the oxidation to proceed for approximately 24 hours at room temperature to form acetophenone.
-
Reduction Step: In the exterior chamber containing a buffer solution, add the alcohol dehydrogenase, NADP+, and isopropanol.
-
The acetophenone produced in the inner chamber diffuses through the PDMS membrane into the outer chamber.
-
In the outer chamber, the ADH enantioselectively reduces the acetophenone to this compound. The isopropanol serves to regenerate the NADPH cofactor.
-
Monitor the progress of the reaction in the exterior chamber by chiral HPLC.
-
Once the reaction is complete, extract the this compound from the aqueous buffer with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product if necessary.
Visualization of Synthetic Workflows
References
- 1. scielo.br [scielo.br]
- 2. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 5. Strem, An Ascensus Company CAS# 9001-62-1. 5g. Novozym 435., Quantity: | Fisher Scientific [fishersci.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
Performance comparison of Noyori catalysts and biocatalysts for acetophenone reduction
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of acetophenone (B1666503) to chiral 1-phenylethanol (B42297) is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. This guide provides an objective comparison of two leading catalytic systems for this reaction: the well-established Noyori-type homogeneous catalysts and the increasingly popular biocatalytic approach using ketoreductases (KREDs). This comparison is supported by experimental data to inform catalyst selection for research and development.
Performance Comparison
The selection of a catalyst for acetophenone reduction hinges on several key performance indicators, including enantiomeric excess (e.e.), conversion rates, and catalyst efficiency (Turnover Number and Turnover Frequency). Below is a summary of these metrics for representative Noyori catalysts and biocatalysts.
| Catalyst Type | Catalyst Example | Substrate/Catalyst Ratio (S/C) | Conversion (%) | e.e. (%) (Configuration) | TON | TOF (h⁻¹) | Conditions |
| Noyori Catalyst | RuCl₂[(S)-tolbinap][(S,S)-DPEN] | 2,400,000:1 | 100 | 80 (R) | >2,400,000 | 228,000 (at 30% conversion) | 45 atm H₂, t-BuOK, 2-propanol, 30°C, 48 h[1] |
| Noyori Catalyst | [RuCl(p-cymene)((R,R)-TsDPEN)] | 200:1 | >98 | 97 (R) | ~200 | Not Reported | KOH, 2-propanol, 25°C, 10 min[2] |
| Biocatalyst | Commercial Ketoreductases (various) | Not specified | 90-98 | 96-99 (S) or 87-99 (R) | Not Reported | Not Reported | KRED Recycle Mix, 30°C, 4-24 h[3] |
| Biocatalyst | KRED from Pichia glucozyma (KRED1-Pglu) | Not specified | >99 | >99 (S) | Not Reported | Not Reported | NADPH recycle system, Tris-HCl buffer (pH 8.0), 22°C[4] |
Key Observations:
-
Enantioselectivity: Both Noyori catalysts and ketoreductases consistently deliver high enantiomeric excess, often exceeding 95%.[2][3] The choice between the (R) and (S) enantiomer can be directed by selecting the appropriate chiral ligand in the Noyori catalyst or by screening for a suitable ketoreductase.[1][3]
-
Catalyst Efficiency: Noyori catalysts are capable of achieving exceptionally high turnover numbers, with TONs reported in the millions, highlighting their remarkable efficiency.[1] While TONs for biocatalysts are not always reported in the same manner, their high conversion rates in short reaction times suggest high catalytic activity.[3]
-
Reaction Conditions: Noyori catalyst systems often require elevated pressures of hydrogen gas and the use of a strong base and an organic solvent.[1][2] In contrast, biocatalytic reductions are typically performed under milder conditions, in aqueous buffer solutions at or near room temperature.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative experimental protocols for the reduction of acetophenone using both a Noyori-type catalyst and a commercial ketoreductase.
Noyori-Type Catalyst: Asymmetric Transfer Hydrogenation of Acetophenone
This procedure is representative for a lab-scale reaction using a [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst.[2]
Materials:
-
Acetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
2-Propanol (anhydrous)
-
Potassium hydroxide (B78521) (KOH)
-
1 M Hydrochloric acid (HCl)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve acetophenone (1 mmol) in anhydrous 2-propanol (10 mL).
-
Add the ruthenium catalyst (0.005 mmol, 0.5 mol%) to the solution.
-
In a separate flask, prepare a solution of potassium hydroxide (0.05 mmol) in 2-propanol (1 mL).
-
Add the KOH solution to the reaction mixture.
-
Stir the mixture at 25°C and monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.
Biocatalyst: Ketoreductase-Mediated Reduction of Acetophenone
This protocol describes a typical procedure for the enzymatic reduction of acetophenone using a commercial ketoreductase (KRED) with a cofactor recycling system.[3][5]
Materials:
-
Acetophenone
-
Commercial Ketoreductase (KRED)
-
Potassium phosphate (B84403) buffer (e.g., 250 mM, pH 7.0)
-
Magnesium sulfate (MgSO₄)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgSO₄ (e.g., 2 mM), NADP⁺ (e.g., 1.1 mM), D-glucose (e.g., 80 mM), and GDH (e.g., 10 U/mL).
-
Add acetophenone (e.g., 50 mmol L⁻¹) to the mixture.
-
Initiate the reaction by adding the ketoreductase (e.g., 10 mg of a lyophilized powder).
-
Incubate the reaction at 30°C with agitation (e.g., 180 rpm).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.
-
For workup, extract the reaction mixture with an equal volume of ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze for conversion and enantiomeric excess by chiral GC or HPLC.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the general workflows for both catalytic systems.
References
- 1. cytothesis.us [cytothesis.us]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of (R)-1-Phenylethanol: Evaluating Environmental Impact and Performance
For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules like (R)-1-phenylethanol is a critical process where both efficiency and environmental impact are paramount. This guide provides a comprehensive comparison of different synthesis methods for this compound, focusing on chemo-catalytic and biocatalytic approaches. We present a detailed analysis of their performance, supported by experimental data, and an evaluation of their environmental footprint using key green chemistry metrics.
This compound is a valuable chiral building block in the pharmaceutical and fragrance industries. Traditional chemical synthesis routes are increasingly being challenged by greener biocatalytic alternatives that offer high selectivity and operate under milder conditions. This guide will delve into the specifics of Asymmetric Transfer Hydrogenation (a chemo-catalytic method) and two biocatalytic methods: Lipase-Catalyzed Kinetic Resolution and Enzymatic Reduction of Acetophenone (B1666503).
Performance and Environmental Impact Comparison
The following tables summarize the quantitative data for the different synthesis methods, allowing for a direct comparison of their performance and environmental impact.
Table 1: Performance Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst/Enzyme | Substrate | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) |
| Asymmetric Transfer Hydrogenation | Ru-(R,R)-TsDPEN complex | Acetophenone | 2-Propanol | 33 | 0.33 | 80 | 92 | ~80 |
| Lipase-Catalyzed Kinetic Resolution | Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | Racemic 1-phenylethanol (B42297) | n-Hexane | 42 | 1.25 | ~50 | >99 (for remaining S-enantiomer) | ~41 (for S-enantiomer) |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | Acetophenone | Aqueous buffer with isopropanol (B130326) | 30 | 24 | >99 | >99 | >99 |
Table 2: Environmental Impact Comparison of this compound Synthesis Methods
| Synthesis Method | Atom Economy (%) | E-factor | Process Mass Intensity (PMI) | Key Environmental Considerations |
| Asymmetric Transfer Hydrogenation | 83.3 | ~15-25 | ~16-26 | Use of heavy metal catalyst (Ruthenium), organic solvents, and base. |
| Lipase-Catalyzed Kinetic Resolution | 50 (theoretical max) | ~20-30 | ~21-31 | Maximum theoretical yield is 50%, requiring separation of the product from the unreacted enantiomer. Use of organic solvents. |
| Enzymatic Reduction | >99 | ~5-15 | ~6-16 | Primarily aqueous reaction media, biodegradable catalyst (enzyme), mild reaction conditions. Requires a cofactor regeneration system. |
Note: E-factor and PMI values are estimated based on typical experimental procedures and may vary depending on the specific reaction scale and work-up processes.
Synthesis Pathways and Logical Relationships
The following diagrams illustrate the different synthesis pathways for this compound.
Experimental Protocols
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on the work of Noyori and coworkers.
Materials:
-
[RuCl(p-cymene)]2
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Anhydrous 2-propanol (10 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.
-
A solution of potassium tert-butoxide (0.02 mmol) in 2-propanol (1 mL) is added to the pre-catalyst solution, and the mixture is stirred for another 10 minutes.
-
Acetophenone (1 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at 33°C and monitored by chiral GC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol
This protocol is a typical procedure using an immobilized lipase.
Materials:
-
Racemic 1-phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane
Procedure:
-
To a solution of racemic 1-phenylethanol (1 mmol) in n-hexane (10 mL), add Novozym 435 (20 mg).
-
Add vinyl acetate (2 mmol) to the mixture.
-
The reaction mixture is incubated at 42°C with shaking (e.g., 200 rpm).
-
The reaction is monitored by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate.
-
Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off.
-
The solvent and excess acyl donor are removed under reduced pressure.
-
The remaining (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate are separated by column chromatography. The ester can be subsequently hydrolyzed to obtain this compound.
Enzymatic Reduction of Acetophenone
This protocol describes a whole-cell or isolated enzyme approach for the asymmetric reduction of acetophenone.
Materials:
-
Acetophenone
-
Alcohol dehydrogenase (ADH) or a microorganism expressing a suitable ADH (e.g., Rhodococcus ruber)
-
NADH or NADPH (cofactor)
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add the ADH enzyme or the whole-cell biocatalyst.
-
Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system (e.g., isopropanol in excess).
-
Add acetophenone to the desired concentration (e.g., 10-50 mM).
-
The reaction is stirred at a controlled temperature (e.g., 30°C) and the pH is maintained.
-
The progress of the reaction is monitored by chiral GC or HPLC.
-
After completion, the enzyme/cells are removed by centrifugation or filtration.
-
The product, this compound, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried, and the solvent is evaporated to yield the product.
Concluding Remarks
The choice of synthesis method for this compound has significant implications for both the efficiency of the process and its environmental sustainability.
-
Asymmetric Transfer Hydrogenation offers high yields and good enantioselectivity in relatively short reaction times. However, its reliance on precious metal catalysts and organic solvents results in a higher environmental impact, as reflected by its E-factor and PMI.
-
Lipase-Catalyzed Kinetic Resolution is a well-established biocatalytic method that provides excellent enantioselectivity. Its main drawback is the theoretical maximum yield of 50%, which necessitates an efficient separation of the product from the unreacted starting material, contributing to a higher PMI.
-
Enzymatic Reduction of Acetophenone stands out as the most environmentally benign approach. It boasts high conversion, excellent enantioselectivity, and operates in predominantly aqueous media under mild conditions. The lower E-factor and PMI highlight its superior "green" credentials. The primary consideration for this method is the need for an efficient and cost-effective cofactor regeneration system.
For researchers and drug development professionals, the trend towards greener and more sustainable chemical manufacturing makes biocatalytic methods, particularly enzymatic reduction, an increasingly attractive option for the synthesis of chiral intermediates like this compound. While chemo-catalytic routes remain valuable for their speed and high throughput in certain applications, the long-term environmental and economic benefits of biocatalysis are compelling drivers for its adoption and further development.
A Head-to-Head Battle: Whole-Cell Biocatalysis vs. Isolated Enzyme Systems in Drug Development and Beyond
For researchers, scientists, and drug development professionals, the choice between whole-cell biocatalysis and isolated enzyme systems is a critical decision that can significantly impact the efficiency, cost, and scalability of a biocatalytic process. This comprehensive guide provides an objective comparison of these two powerful approaches, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable system for your specific application.
The use of biological catalysts, or biocatalysts, offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, the workhorses of biocatalysis, can be employed either within the complex environment of a whole microbial cell or as purified, isolated entities. Each approach presents a unique set of advantages and disadvantages that must be carefully weighed.
At a Glance: Key Differences
| Feature | Whole-Cell Biocatalysis | Isolated Enzyme Systems |
| Catalyst Preparation | Simple and inexpensive; involves cell cultivation and harvesting. | Complex and costly; requires cell lysis, protein purification (e.g., chromatography), and characterization.[1][2] |
| Cost | Generally lower due to the absence of expensive enzyme purification steps.[3][4] | Higher due to the costs associated with purification reagents, equipment, and labor. |
| Cofactor Regeneration | Often inherent, as the cell's metabolic machinery regenerates expensive cofactors like NAD(P)H and ATP.[3] | Requires the addition of external cofactors and often a separate enzymatic system for their regeneration, adding to the cost and complexity.[5] |
| Enzyme Stability | Enzymes are often more stable within the protective cellular environment.[4][6] | Enzymes can be less stable once removed from their native environment and may be susceptible to denaturation.[3] |
| Reaction Specificity | Potential for side reactions due to the presence of other enzymes in the cell.[7] | High specificity, as only the desired enzyme is present, minimizing by-product formation. |
| Mass Transfer | Substrate and product transport across the cell membrane can be a limiting factor, potentially reducing reaction rates.[3] | No cell membrane barrier, allowing for direct access of the substrate to the enzyme's active site. |
| Process Control | More complex to control due to the intricacies of cellular metabolism. | Simpler to control and optimize reaction conditions (pH, temperature, substrate concentration). |
| Downstream Processing | Can be more complex due to the presence of cellular debris and other metabolites. | Generally simpler, leading to easier product purification. |
Quantitative Performance Comparison
The choice between whole-cell and isolated enzyme systems often comes down to a trade-off between cost and performance. The following table summarizes quantitative data from various studies, highlighting key performance indicators for different enzyme classes and reactions.
| Enzyme Class | Reaction | Biocatalyst System | Product Titer (g/L) | Volumetric Productivity (g/L/h) | Specific Activity (U/mg) | Enzyme Stability (Half-life) | Reference |
| Ketoreductase | Reduction of a prochiral ketone | Whole-cell (E. coli) | 150 | 25 | Not Reported | Not Reported | [8] |
| Isolated Enzyme (mutant) | 200 | 10 | 15x higher than wild-type | 70% increase at 50°C | [8] | ||
| Transaminase | Kinetic resolution of a racemic amine | Immobilized whole-cell (E. coli) | Not Reported | Not Reported | Activity yield: 80-105% | Retained 95% activity after 6 months | [9] |
| Lipase | Esterification | Whole-cell (yeast surface display) | Not Reported | 3.8 x 10⁴-fold higher than free lipase | Not Reported | Not Reported | [10] |
| Isolated Enzyme (commercial) | Not Reported | Low | Not Reported | Not Reported | [10] | ||
| Multi-enzyme cascade | Synthesis of a tetrahydroisoquinoline | Lyophilized whole-cells | >99% yield | Not Reported | Not Reported | Superior performance to purified enzymes | [5] |
| Purified enzymes | 80% conversion | Not Reported | Not Reported | Dependent on fresh preparations | [5] |
Note: Direct comparison of specific activity between whole-cell and isolated enzyme systems can be challenging. For whole cells, activity is often reported per gram of dry cell weight (DCW), while for isolated enzymes, it is reported per milligram of purified protein.
Experimental Protocols
To facilitate the direct comparison of whole-cell and isolated enzyme systems in your own research, we provide the following detailed methodologies for key experiments.
I. Preparation of Biocatalysts
A. Whole-Cell Biocatalyst Preparation
This protocol describes the cultivation and preparation of a recombinant E. coli strain for use as a whole-cell biocatalyst.[11]
-
Media Preparation: Prepare Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.
-
Inoculum Preparation: Inoculate a small volume of LB broth with a single colony of the recombinant E. coli strain and incubate overnight at 37°C with shaking.
-
Cultivation: Inoculate a larger volume of LB broth with the overnight culture and grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (typically 0.6-0.8).
-
Induction: Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to the culture and continue incubation at a lower temperature (e.g., 18-25°C) for a defined period (e.g., 12-16 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual media components.
-
Biocatalyst Preparation: The resulting cell pellet can be used directly as a wet-cell biocatalyst or be lyophilized (freeze-dried) for long-term storage.
B. Isolated Enzyme Preparation
This protocol outlines the general steps for purifying a target enzyme from a cell lysate.[1][2][12]
-
Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer containing lysozyme (B549824) and DNase. Disrupt the cells using sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional): Gradually add ammonium sulfate to the crude extract to precipitate proteins. The target enzyme may precipitate at a specific salt concentration, allowing for initial enrichment.
-
Dialysis: Dialyze the resuspended protein precipitate or the crude extract against a suitable buffer to remove the salt and other small molecules.
-
Chromatography: Purify the enzyme using a series of chromatography steps. Common techniques include:
-
Affinity Chromatography: Utilizes a resin with a ligand that specifically binds to the target enzyme.
-
Ion-Exchange Chromatography: Separates proteins based on their net charge.
-
Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size.
-
-
Purity Analysis: Assess the purity of the isolated enzyme at each step using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Concentration Determination: Determine the protein concentration of the purified enzyme solution using a standard method such as the Bradford or BCA assay.
II. Biocatalytic Reaction and Analysis
-
Reaction Setup:
-
Whole-Cell System: Resuspend a known amount of wet or dry cells in a reaction buffer containing the substrate.
-
Isolated Enzyme System: Add a known amount (in mg or units) of the purified enzyme to a reaction buffer containing the substrate and any necessary cofactors.
-
-
Reaction Conditions: Incubate both reaction mixtures under identical conditions (temperature, pH, agitation, and reaction volume).
-
Sampling: Withdraw samples at regular time intervals.
-
Sample Preparation: Quench the reaction (e.g., by adding a strong acid or organic solvent) and process the samples to remove the biocatalyst (centrifugation for whole cells, protein precipitation for isolated enzymes).
-
Product Analysis: Analyze the concentration of the substrate and product in the processed samples using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
III. Determination of Key Performance Parameters
-
Product Yield (%): Calculate the percentage of the initial substrate that has been converted to the product.
-
Volumetric Productivity (g/L/h): Determine the amount of product formed per unit volume of the reaction per unit time.
-
Specific Activity (U/mg):
-
Isolated Enzyme: One unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions. Specific activity is then the units per milligram of purified protein.
-
Whole-Cell Biocatalyst: Specific activity can be expressed as units per gram of dry cell weight (DCW).
-
-
Enzyme Stability (Half-life): Measure the decrease in enzyme activity over time under operational or storage conditions. The half-life is the time it takes for the enzyme activity to decrease by 50%.
Visualizing the Workflow and Comparison
To further clarify the processes and the key decision-making factors, the following diagrams have been generated using the Graphviz DOT language.
Conclusion: Making the Right Choice
The decision to use a whole-cell biocatalyst or an isolated enzyme system is a multifaceted one, with no single right answer.
Whole-cell biocatalysis is often the preferred choice for large-scale, cost-sensitive applications, particularly for reactions that require cofactor regeneration. The inherent stability of enzymes within the cellular environment is another significant advantage. However, researchers must be prepared to address challenges related to mass transfer limitations and potential side reactions, which may complicate downstream processing.
Isolated enzyme systems , on the other hand, offer unparalleled specificity and simpler process control, making them ideal for the synthesis of high-purity compounds, such as pharmaceuticals. While the initial costs are higher, the potential for cleaner reactions and easier product purification can offset these expenses in certain applications.
Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction, the desired product purity, the scale of operation, and the overall economic feasibility. By leveraging the data and methodologies presented in this guide, researchers and drug development professionals can make more informed decisions, accelerating the development of efficient and sustainable biocatalytic processes.
References
- 1. Enzyme Purification-Creative Enzymes [creative-enzymes.com]
- 2. staff.run.edu.ng [staff.run.edu.ng]
- 3. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01210G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Reactivity of Rhizopus oryzae Lipase Displayed on Yeast Cell Surfaces in Organic Solvents: Potential as a Whole-Cell Biocatalyst in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. edepot.wur.nl [edepot.wur.nl]
Benchmarking the performance of different asymmetric transfer hydrogenation catalysts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and operationally simple method to achieve these transformations, avoiding the need for high-pressure hydrogen gas. This guide provides an objective comparison of the performance of common asymmetric transfer hydrogenation catalysts, supported by experimental data, to aid in catalyst selection for specific applications.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Ketones
The reduction of acetophenone (B1666503) is a widely accepted benchmark for evaluating the performance of ATH catalysts. The following table summarizes the performance of representative Ruthenium, Rhodium, and Iridium-based catalysts in this transformation under various conditions.
| Catalyst System | Chiral Ligand | H-Source | Base | Solvent | Temp. (°C) | Time (h) | Conv. (%) | ee (%) (Config.) | Ref. |
| Ruthenium-Based | |||||||||
| [RuCl(p-cymene)((R,R)-TsDPEN)] | (R,R)-TsDPEN | i-PrOH | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R) | [1] |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | (R,R)-TsDPEN | HCOOH/NEt₃ | - | HCOOH/NEt₃ | 28 | - | 93-99 | 98 (S) | [2] |
| RuCl₂(p-cymene)/(1R,2S)-cis-1-amino-2-indanol | (1R,2S)-cis-1-amino-2-indanol | i-PrOH | KOH | i-PrOH | 28 | 1.5 | 70 | 91 (S) | [1] |
| Azaruthenacycle | 2-(1-(phenyl)ethylamino)methylpyridine | i-PrOH | t-BuOK | i-PrOH | 25 | 1 | 99 | 96 (R) | [1] |
| Rhodium-Based | |||||||||
| [RhCl₂(Cp)((R,R)-TsDPEN)] | (R,R)-TsDPEN | HCOONa | - | H₂O | 40 | 0.5 | >99 | 97 (R) | [3] |
| [RhCl₂(Cp)((R,R)-TsDPEN)] | (R,R)-TsDPEN | i-PrOH | KOH | i-PrOH | 40 | 24 | 45 | 89 (R) | [3] |
| Iridium-Based | |||||||||
| [IrCl₂(Cp)((R,R)-TsDPEN)] | (R,R)-TsDPEN | HCOONa | - | H₂O | 40 | 0.75 | >99 | 98 (R) | [3][4] |
| [IrCl₂(Cp)((R,R)-TsDPEN)] | (R,R)-TsDPEN | i-PrOH | KOH | i-PrOH | 40 | 24 | 48 | 87 (R) | [3] |
Abbreviations: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; Cp = Pentamethylcyclopentadienyl; i-PrOH = 2-propanol; t-BuOK = Potassium tert-butoxide; Conv. = Conversion; ee = Enantiomeric excess.*
Performance Benchmark: Asymmetric Transfer Hydrogenation of Imines
The asymmetric reduction of cyclic imines, such as 1-methyl-3,4-dihydroisoquinoline (B1216472) derivatives, is crucial for the synthesis of chiral alkaloids and related pharmacologically active compounds. Below is a comparison of catalyst performance for this class of substrates.
| Catalyst System | Substrate | H-Source | Solvent | Temp. (°C) | Time (h) | Conv. (%) | ee (%) | Ref. |
| Ruthenium-Based | ||||||||
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 1-Phenyl-3,4-dihydroisoquinoline | HCOOH/NEt₃ | Acetonitrile | RT | - | - | 60-74 | [5] |
| Rhodium-Based | ||||||||
| Rh-analogue of Catalyst 37 | 1-Phenyl-3,4-dihydroisoquinoline | - | - | - | - | 66 | 3 | [5] |
| Iridium-Based | ||||||||
| Ir-based catalyst 37 | 1-Phenyl-3,4-dihydroisoquinoline | - | - | - | - | 83 | 63 | [5] |
| Ir-based catalyst 37 + H₃PO₄ | 1-Phenyl-3,4-dihydroisoquinoline | - | - | - | - | 99 | 86 | [5] |
| Ir-diphosphine catalyst | N-methyl α-phenylfuryl-containing imine | H₂ (pressure) | - | - | - | - | 82 | [5] |
Abbreviations: RT = Room Temperature.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving optimal results in asymmetric transfer hydrogenation. Below are generalized protocols for the widely used Noyori-type catalysts.
Protocol 1: ATH using Formic Acid/Triethylamine (B128534)
This protocol is adapted from the seminal work by Noyori and is widely applicable to a range of ketones and imines.[6]
1. Preparation of Formic Acid-Triethylamine (5:2) Azeotrope:
-
In a flask, cool 346.5 mL (9.0 mol) of 98% formic acid to 4 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).
-
Slowly add 500.0 mL (3.6 mol) of triethylamine to the cooled formic acid over 1.5 hours while maintaining the temperature.
-
The resulting mixture can be used directly or distilled (89 °C at 2.1 kPa) for a purified azeotrope.[7]
2. Asymmetric Transfer Hydrogenation Procedure:
-
In a dry, four-necked, round-bottomed flask under an inert atmosphere, add the Ruthenium catalyst (e.g., RuCl--INVALID-LINK--, typically 0.1-1 mol%).
-
Add the substrate (1 equivalent) and a dry solvent (e.g., acetonitrile, DMF) via syringe.
-
Transfer the prepared formic acid/triethylamine mixture to a dropping funnel and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) for the specified time (typically a few hours to 48 hours).[6][7]
-
Monitor the reaction progress by TLC, GC, or HPLC.
3. Work-up and Analysis:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
-
Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.[7][8]
Protocol 2: ATH using Aqueous Sodium Formate (B1220265)
This "greener" protocol utilizes water as the solvent, offering advantages in terms of environmental impact and sometimes reaction rates.
1. Reaction Setup:
-
Place the catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)] or its tethered derivatives, 1 mol%) and sodium formate (5 equivalents) in a Schlenk tube under an inert atmosphere.[9][10]
-
Add water (and methanol (B129727) as a co-solvent if needed, e.g., 1:1 mixture) to achieve a desired concentration (e.g., 1 M).[9]
-
Degas the mixture.
-
Add the ketone substrate (1 equivalent) and degas the mixture again.[10]
2. Reaction Execution:
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for the required duration (typically several hours).[9][10]
-
Monitor the reaction progress by taking aliquots for chiral GC or HPLC analysis.[10]
3. Work-up and Analysis:
-
After the reaction is complete, add water to the mixture.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts, concentrate, and purify as described in Protocol 1.
-
Determine the conversion and enantiomeric excess using chiral chromatography.[8][9]
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess (ee) is crucial for evaluating catalyst performance. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that involves separating enantiomers on a chiral stationary phase. By optimizing the mobile phase, baseline separation of enantiomers can be achieved, and the ratio of their peak areas gives the enantiomeric excess.[8][11]
-
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC is an excellent method. It requires a very small sample size and often does not necessitate derivatization.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum. The integration of these distinct signals provides the enantiomeric ratio.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for an asymmetric transfer hydrogenation experiment.
This guide provides a foundational understanding of the performance of various asymmetric transfer hydrogenation catalysts. The choice of catalyst, ligand, and reaction conditions should be tailored to the specific substrate and desired outcome. For novel substrates, screening of different catalyst systems is often necessary to achieve optimal results in terms of both conversion and enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. assets.takasago.com [assets.takasago.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uma.es [uma.es]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
Safety Operating Guide
Proper Disposal of (R)-1-Phenylethanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-1-phenylethanol. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a combustible liquid that is harmful if swallowed and causes serious skin and eye irritation.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it must be treated as hazardous waste.[2][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, consult the specific Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volumes greater than 500 mL.[5]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles. A face shield is recommended when handling larger quantities.[6]
-
Lab Coat: A standard lab coat is required to protect clothing.
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O | [3][7] |
| Molecular Weight | 122.16 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 204 °C (400 °F) | [8] |
| Melting Point | 20 °C (68 °F) | [8] |
| Flash Point | 85 °C (185 °F) - closed cup | [3] |
| Hazard Classifications | Combustible Liquid, Acute Toxicity (Oral), Skin Irritant, Eye Irritant | [1][3] |
Step-by-Step Disposal Protocol
In-laboratory treatment or neutralization of this compound is not recommended. The primary and mandatory route for disposal is through your institution's Environmental Health and Safety (EHS) office for collection by a licensed hazardous waste contractor.[9]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure efficient disposal.
-
Designated Waste Container: Collect waste this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[9] The container must be in good condition and have a secure, tightly-fitting cap.[3][10]
-
Waste Stream: This compound must be disposed of in the non-halogenated organic solvent waste stream. Do not mix it with halogenated organic waste, as this complicates the disposal process and increases costs.[9]
-
Avoid Mixing Incompatibles: Never mix this compound with incompatible materials in the same waste container.[9] Incompatible materials include:
-
Strong oxidizing agents
-
Strong acids
-
Acid anhydrides and acid chlorides[4]
-
-
Contamination Check: If the this compound waste is mixed with other hazardous substances, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[11]
Step 2: Labeling
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
Container Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Contents: Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste mixture.
-
Concentration: Indicate the approximate concentration or percentage of each component in the waste container.[9]
-
Hazard Information: Ensure the appropriate hazard warnings (e.g., "Flammable," "Irritant") are clearly visible.
Step 3: Storage
Safe storage of hazardous waste is essential to prevent accidents and exposure.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] The storage area must be cool, dry, and well-ventilated, away from sources of ignition like heat, sparks, or open flames.[3][4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Peroxide Formation: 1-Phenylethanol may form explosive peroxides on standing.[2][3] It is recommended to test for peroxides before disposal if the waste has been stored for an extended period (e.g., over 12 months after opening).[2] Clearly date the container when it is first opened and when it is designated as waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for an extended period, contact your institution's EHS office to schedule a pickup.
-
Do Not Drain Dispose: Under no circumstances should this compound be poured down the drain.[4][5][13] Intentional dilution is not a substitute for proper disposal and is illegal.[5]
Experimental Protocol: Spill Management
This protocol details the methodology for managing a small-scale spill of this compound. For large spills, evacuate the area and contact your institution's emergency services.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to contain and absorb the spill.[4][10]
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools.
-
Dispose of Spill Debris: Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. (S)-(-)-1-PHENYLETHANOL - Safety Data Sheet [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-1-phenylethanol
Essential safety protocols and logistical plans are critical for the secure and effective handling of (R)-1-phenylethanol in any laboratory setting. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and regulatory compliance.
This compound is a combustible liquid that is harmful if swallowed and can cause serious eye and skin irritation.[1][2] Understanding and implementing the correct personal protective equipment (PPE), handling procedures, and disposal methods are the cornerstones of a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Must comply with EN166 or OSHA 29 CFR 1910.133 standards.[3][4][5] |
| Hand Protection | Chemical-resistant gloves. | Nitrile, neoprene, or PVC gloves are recommended.[4][6] Always check for breakthrough time and chemical compatibility. |
| Skin and Body Protection | Laboratory coat or other protective clothing. | Should be worn at all times in the laboratory. Additional protective clothing may be necessary based on the scale of the operation.[4][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. | If inhalation risk is high due to aerosol or mist formation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[7][8] |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and accidents.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Record the date of receipt and opening on the container.[6]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[3][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][9]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
Step 2: General Handling
-
All handling of this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood.[4]
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Prevent contact with skin and eyes.[3] In case of accidental contact, follow the first aid measures outlined below.
-
Wash hands thoroughly with soap and water after handling.[7][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][9]
Step 3: First Aid Measures In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[3][7] Remove contact lenses if present and easy to do.[7] Seek medical attention if eye irritation persists.[7][9]
-
Skin Contact: Take off immediately all contaminated clothing.[7][9] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air.[3][7] If not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Rinse mouth with water.[3][7] Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell.[7][9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations. This material must be disposed of as hazardous waste.[7]
Step 1: Waste Collection
-
Collect waste this compound in a designated and properly labeled waste container.
-
The container should be leak-proof and made of a compatible material.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Combustible, Harmful, Irritant).
Step 3: Storage of Waste
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
Ensure the container is kept closed when not in use.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10]
-
Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of according to local regulations.[4]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.
References
- 1. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gestis.dguv.de [gestis.dguv.de]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
